(S)-tert-butyl 2-isobutylpiperazine-1-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-10(2)8-11-9-14-6-7-15(11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXGGVOBNOVOVAM-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CNCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1CNCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590504 | |
| Record name | tert-Butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
674792-06-4 | |
| Record name | 1,1-Dimethylethyl (2S)-2-(2-methylpropyl)-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=674792-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-Isobutylpiperazine, N1-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide on the Chemical Properties of (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
(S)-tert-butyl 2-isobutylpiperazine-1-carboxylate is a chiral piperazine derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its structural features, including the piperazine core, the bulky tert-butyl carbamate protecting group, and the isobutyl substituent, make it a versatile intermediate for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical properties, available experimental data, and its relevance in the broader context of drug development.
Core Chemical Properties
While specific experimental data for this compound is not widely available in publicly accessible literature, its fundamental properties can be extrapolated from its structure and data available for its hydrochloride salt.
| Property | Value | Source |
| Chemical Name | This compound | - |
| Molecular Formula | C₁₃H₂₆N₂O₂ | Calculated |
| Molecular Weight | 242.36 g/mol | Calculated |
| CAS Number | Not available for the free base | - |
A closely related and commercially available compound is its hydrochloride salt:
| Property | Value | Source |
| Chemical Name | This compound hydrochloride | - |
| Molecular Formula | C₁₃H₂₇ClN₂O₂ | [1] |
| Molecular Weight | 278.82 g/mol | [1] |
| CAS Number | 1217456-63-7 | [2] |
Spectroscopic Data
Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and mass spectrometry for this compound are not readily found in the surveyed literature. However, based on the known spectra of similar piperazine derivatives, the expected spectral characteristics can be predicted.
Expected ¹H NMR Spectral Features:
-
tert-butyl group: A sharp singlet around 1.4-1.5 ppm, integrating to 9 protons.
-
Isobutyl group: A doublet for the two methyl groups, a multiplet for the methine proton, and a multiplet for the methylene protons.
-
Piperazine ring protons: A series of complex multiplets in the region of 2.5-4.0 ppm.
-
N-H proton: A broad singlet, the chemical shift of which would be dependent on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
-
tert-butyl group: Resonances for the quaternary carbon and the three methyl carbons.
-
Isobutyl group: Resonances for the two methyl carbons, the methine carbon, and the methylene carbon.
-
Piperazine ring carbons: Several distinct signals for the carbon atoms of the piperazine ring.
-
Carbamate carbonyl carbon: A signal in the downfield region, typically around 155 ppm.
Expected Mass Spectrometry Data:
-
The mass spectrum would be expected to show a molecular ion peak (M+) or, more likely, a protonated molecular ion peak ([M+H]+) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the tert-butyl group or cleavage of the piperazine ring.
Synthesis and Experimental Protocols
A detailed, peer-reviewed synthesis protocol specifically for this compound is not currently available in the public domain. However, the synthesis of substituted piperazines is a well-established area of organic chemistry.[3] A general synthetic strategy would likely involve the following key steps:
-
Synthesis of the 2-isobutylpiperazine core: This could be achieved through various methods, such as the alkylation of a pre-formed piperazine ring or through a multi-step synthesis involving the cyclization of appropriate precursors.
-
Boc Protection: The introduction of the tert-butoxycarbonyl (Boc) protecting group onto one of the nitrogen atoms of the piperazine ring. This is typically achieved by reacting the piperazine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
The following diagram illustrates a plausible, generalized synthetic workflow.
Caption: A generalized workflow for the synthesis of the target compound.
Biological and Pharmacological Context
The piperazine moiety is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds.[4] Piperazine derivatives have been shown to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[4][5][6]
The introduction of substituents on the piperazine ring, such as the isobutyl group in the target molecule, allows for the fine-tuning of the compound's steric and electronic properties. This can lead to enhanced binding affinity and selectivity for specific biological targets. The Boc-protecting group is often employed during synthesis to allow for selective functionalization of the other nitrogen atom in the piperazine ring, enabling the creation of diverse chemical libraries for drug screening.
While no specific biological activity or signaling pathway has been reported for this compound itself, its structural similarity to other pharmacologically active piperazine derivatives suggests its potential as an intermediate in the development of new therapeutic agents. For instance, various substituted piperazines have been investigated as ligands for a range of receptors and enzymes.[7][8][9]
The following diagram illustrates the central role of substituted piperazines in drug discovery.
Caption: Logical relationship of piperazine modification in drug discovery.
Conclusion
This compound is a chiral building block with significant potential in the field of drug discovery. While detailed experimental data for this specific compound is limited in the public domain, its chemical properties can be inferred from related structures. The piperazine scaffold is a well-established pharmacophore, and the presence of the isobutyl and Boc groups provides opportunities for the synthesis of diverse and potentially bioactive molecules. Further research into the synthesis and biological evaluation of derivatives of this compound could lead to the discovery of novel therapeutic agents.
References
- 1. tert-Butyl 2-isobutylpiperazine-1-carboxylate hydrochloride [cymitquimica.com]
- 2. tert-Butyl 2-isobutylpiperazine-1-carboxylate hydrochloride CAS#: 1201785-12-7 [m.chemicalbook.com]
- 3. connectjournals.com [connectjournals.com]
- 4. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 5. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. usiena-air.unisi.it [usiena-air.unisi.it]
- 9. ijrrjournal.com [ijrrjournal.com]
The Strategic Synthesis of Chiral 2-Substituted Piperazines from Amino Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of FDA-approved drugs. The introduction of chirality at the C2 position of the piperazine ring offers a gateway to novel chemical space and enhanced biological activity. Amino acids, with their inherent chirality and diverse side chains, represent an ideal starting point for the stereocontrolled synthesis of these valuable building blocks. This technical guide provides a comprehensive overview of the core strategies for the synthesis of chiral 2-substituted piperazines from amino acids, complete with detailed experimental protocols, comparative data, and workflow visualizations.
Core Synthetic Strategies
The synthesis of chiral 2-substituted piperazines from amino acids primarily revolves around a few key strategic approaches. These methods leverage the stereocenter of the starting amino acid to establish the chirality of the final piperazine product. The most prominent strategies include:
-
Cyclization of Chiral 1,2-Diamine Intermediates: This is a robust and widely employed method that involves the conversion of an amino acid into a chiral 1,2-diamine, which is then cyclized to form the piperazine ring.
-
Diastereoselective Reduction of Chiral 2,5-Diketopiperazines (DKPs): This approach utilizes the facile cyclodimerization of amino acids to form chiral DKPs, which are subsequently reduced to the desired piperazines.
-
Palladium-Catalyzed Asymmetric Hydrogenation: This modern technique offers high enantioselectivity in the synthesis of chiral piperazin-2-ones from pyrazin-2-ols, which can be further reduced to the target piperazines.
-
Intramolecular Cyclization via Mitsunobu Reaction: This method provides a means for the cyclization of N-protected amino alcohols, derived from amino acids, to form the piperazine ring with inversion of configuration at the alcohol center.
Synthesis via Cyclization of Chiral 1,2-Diamine Intermediates
This strategy is one of the most versatile and frequently utilized methods. The general workflow involves the initial conversion of an N-protected amino acid into a suitable intermediate, such as a β-keto ester, followed by reductive amination to generate the key chiral 1,2-diamine. Subsequent cyclization furnishes the desired 2-substituted piperazine.
Experimental Workflow
In-Depth Technical Guide to the Structure Elucidation of (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate, a chiral piperazine derivative of interest in medicinal chemistry and pharmaceutical development. The document details the spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, and outlines the experimental protocols for acquiring this data. A plausible synthetic pathway is described, and a logical workflow for the complete structure elucidation is presented. All quantitative data is summarized in structured tables, and key processes are visualized using diagrams generated with Graphviz (DOT language).
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a piperazine ring substituted at the 2-position with an isobutyl group and protected at the 1-position with a tert-butoxycarbonyl (Boc) group. The "(S)" designation indicates the stereochemistry at the chiral center (C2).
Table 1: Chemical Identity of this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₈N₂O₂ |
| Molecular Weight | 256.39 g/mol |
| CAS Number | 674792-06-4 |
| IUPAC Name | This compound |
| Synonyms | (2S)-1-Boc-2-isobutylpiperazine, (S)-2-Isobutyl-piperazine-1-carboxylic acid tert-butyl ester |
Spectroscopic Data
The structural confirmation of this compound is achieved through the analysis of its spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Table 2: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J Hz) | Assignment |
| 3.88 - 3.79 | m | 1H | - | H-2 |
| 3.74 - 3.64 | m | 2H | - | H-3a, H-5a |
| 3.41 - 3.27 | m | 2H | - | H-3b, H-5b |
| 1.99 - 1.74 | m | 4H | - | H-6a, H-6b, Isobutyl-CH₂, Isobutyl-CH |
| 1.68 - 1.49 | m | 3H | - | NH, Isobutyl-CH₃ |
| 1.46 | s | 9H | - | Boc-C(CH₃)₃ |
| 1.45 - 1.33 | m | 1H | - | H-6b' |
Table 3: ¹³C NMR Spectroscopic Data (126 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Assignment |
| 155.0 | Boc C=O |
| 79.3 | Boc C (CH₃)₃ |
| 62.8 | C-2 |
| 56.9 | C-3 or C-5 |
| 46.4 | C-3 or C-5 |
| 31.0 | Isobutyl CH₂ |
| 30.6 | Isobutyl CH |
| 29.3 | C-6 |
| 28.7 | Boc C(C H₃)₃ |
| 23.6 | Isobutyl CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: FT-IR Spectroscopic Data (Film)
| Wavenumber (νₘₐₓ cm⁻¹) | Intensity | Assignment |
| 3428 | Broad | N-H Stretch |
| 2971, 2872 | Strong | C-H Stretch (Aliphatic) |
| 1692 | Strong | C=O Stretch (Boc-Carbamate) |
| 1478, 1457 | Medium | C-H Bend (Alkyl) |
| 1397, 1366 | Medium | C-H Bend (tert-Butyl) |
| 1251, 1169 | Strong | C-N Stretch, C-O Stretch |
High-Resolution Mass Spectrometry (HRMS)
Experimental Protocols
Synthesis of this compound
A plausible synthetic route starts from the naturally occurring amino acid (S)-leucine, which possesses the required isobutyl group and stereochemistry.
Workflow for Synthesis:
Caption: Plausible synthetic pathway from (S)-leucine.
Protocol:
-
Reduction of (S)-Leucine: (S)-Leucine is reduced to the corresponding amino alcohol, (S)-leucinol, using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF).
-
Formation of (S)-2-Isobutylaziridine: The resulting (S)-leucinol is converted to the chiral aziridine. This can be achieved through various methods, such as the Mitsunobu reaction.
-
Ring-Opening of Aziridine: The N-H of the aziridine is first protected, for example with a nosyl group. The protected aziridine is then reacted with an appropriate amine, such as N-Boc-ethanolamine, to open the ring and form a diamine precursor.
-
Intramolecular Cyclization: The diamine precursor is then cyclized to form the piperazine ring. This can be achieved by converting the terminal alcohol to a leaving group (e.g., using the Appel reaction conditions) which is then displaced by the secondary amine. This would yield a piperazinone intermediate.
-
Reduction of the Piperazinone: The amide carbonyl of the piperazinone is reduced to a methylene group using a reagent like borane-THF complex (BH₃·THF) to yield the final product.
-
Purification: The final compound is purified by flash column chromatography on silica gel.
NMR Spectroscopy
Sample Preparation: Approximately 10-20 mg of the purified compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 500 MHz NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay: 1.0 s.
-
Acquisition Time: ~4 s.
-
Spectral Width: -2 to 12 ppm.
¹³C NMR Acquisition:
-
Spectrometer: 125 MHz (on a 500 MHz instrument).
-
Pulse Program: Proton-decoupled single-pulse sequence (zgpg30).
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2.0 s.
-
Spectral Width: -10 to 220 ppm.
FT-IR Spectroscopy
Sample Preparation: A small amount of the neat oil is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
Acquisition:
-
Spectrometer: Fourier Transform Infrared Spectrometer.
-
Mode: Transmittance.
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16.
-
Resolution: 4 cm⁻¹.
-
A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.
Structure Elucidation Workflow
The elucidation of the structure of an unknown compound follows a logical progression, integrating data from various analytical techniques.
physical and chemical properties of N-Boc-piperazine derivatives
An In-depth Technical Guide on the Physical and Chemical Properties of N-Boc-Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
N-tert-butoxycarbonyl-piperazine (N-Boc-piperazine) and its derivatives are pivotal building blocks in modern medicinal chemistry and drug discovery. The presence of the Boc protecting group on one of the piperazine nitrogens allows for selective functionalization of the second nitrogen atom, enabling the creation of diverse molecular libraries for high-throughput screening. The piperazine scaffold itself is a privileged structure found in numerous approved drugs, known for its ability to enhance physicochemical properties like solubility and bioavailability.[1] This guide provides a comprehensive overview of the physical and chemical properties of N-Boc-piperazine, detailed experimental protocols for the synthesis and characterization of its derivatives, and visualizations of relevant workflows and biological pathways.
Core Physical and Chemical Properties of N-Boc-Piperazine
N-Boc-piperazine, also known as tert-butyl 1-piperazinecarboxylate, is a white to yellowish crystalline solid.[2][3] It serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical compounds.[4] The Boc group is stable under various reaction conditions but can be easily removed with mild acid, making it an ideal protecting group in multi-step syntheses.[4][5]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of the parent compound, N-Boc-piperazine.
| Property | Value | References |
| Molecular Formula | C₉H₁₈N₂O₂ | [3][6] |
| Molecular Weight | 186.25 g/mol | [3][7][8] |
| Appearance | White to light yellow crystalline solid/powder | [2][3][5][9] |
| Melting Point | 37-49 °C | [2][3][7][10] |
| Boiling Point | 258 °C at 760 mmHg | [2][3][11] |
| Density | 1.03 g/cm³ | [2][3][7] |
| Flash Point | 109.8 °C | [2][3][11] |
| pKa (Predicted) | 8.45 ± 0.10 | [12][13][14] |
| Solubility | Soluble in organic solvents (DCM, Methanol, Ethanol, Ethyl Acetate, DMSO).[5][9][12] Limited solubility in water.[5][15] | |
| Refractive Index | 1.467 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of N-Boc-piperazine derivatives. The following sections provide protocols for key experimental procedures.
Synthesis of N-Boc-Piperazine Derivatives (Mannich Base Example)
This protocol outlines a general two-step process for synthesizing N-((piperazin-1-yl)methyl)benzenamine derivatives, a class of Mannich bases.[1][16]
Step A: Synthesis of Boc-Protected Mannich Base
-
Dissolution: Dissolve N-Boc-piperazine (0.01 mol, 1.86 g) and a selected aniline derivative (0.01 mol) in an adequate amount of ethanol.[16]
-
Reaction Initiation: To the stirred reaction mixture, add formalin (37%, 1 mL).[16]
-
Reflux: Reflux the mixture for approximately 5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[16]
-
Isolation: Once the reaction is complete, pour the mixture into ice water.[16]
-
Filtration: Collect the resulting precipitate, which is the Boc-protected product, by filtration.[1]
Step B: Deprotection of the Boc Group
-
Acidification: Dissolve the Boc-protected Mannich base from Step A in 6N HCl (60 mL).[1][16]
-
Extraction (Wash): Wash the acidic solution with ether (3 x 50 mL) to remove any non-polar impurities.[16]
-
Basification: Basify the aqueous phase with solid KOH to a pH of 11.[1][16]
-
Product Extraction: Extract the final deprotected product with ethyl acetate (3 x 100 mL).[16]
-
Drying and Concentration: Combine the organic phases, dry them over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final Mannich base.[1][16]
Characterization Protocols
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is essential for structural elucidation. For N-Boc-piperazine derivatives, dynamic NMR behavior is often observed due to conformers arising from the partial amide double bond.[17][18]
-
¹H NMR: Key expected signals include:
-
A broad singlet around 2.3-2.8 ppm corresponding to the NH proton of the piperazine moiety.[16]
-
Triplets or doublets in the region of 2.4-3.8 ppm representing the alkyl protons of the piperazine ring.[16]
-
A singlet for the nine protons of the tert-butyl group of the Boc moiety.
-
Multiplets in the aromatic region (typically 6.4-8.2 ppm) if aryl substituents are present.[16]
-
-
¹³C NMR: Signals for the carbons of the NCH₂ groups of the piperazine ring are expected, along with signals for the Boc group and any other substituents.[18]
2.2.2. Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the synthesized compounds.
-
Fragmentation Behavior: A common fragmentation pattern for N-substituted piperazine derivatives involves the characteristic neutral loss of the piperazine-containing moiety.[19] For example, in the analysis of certain piperazine derivatives, a primary fragmentation is the loss of N-methylpiperazine (-100 Da).[19] The exact fragmentation will depend on the specific derivative's structure and the ionization technique used.
2.2.3. High-Performance Liquid Chromatography (HPLC) HPLC is a robust method for assessing the purity of N-Boc-piperazine derivatives.[20]
-
General HPLC-UV Method:
-
Chromatographic Column: A chiral column such as Chiralpak IC (250 x 4.6 mm, 5µm) can be used.[20]
-
Mobile Phase: A mixture of Acetonitrile, Methanol, and Diethylamine (e.g., 90:10:0.1, v/v/v) is often effective.[20]
-
Flow Rate: 1.0 mL/min.[20]
-
Column Temperature: 35°C.[20]
-
Detection Wavelength: Dependent on the chromophores present in the derivative; for example, 340 nm has been used.[20]
-
Injection Volume: 10 µL.[20]
-
Visualizations: Workflows and Signaling Pathways
Visual diagrams are essential for understanding complex processes in synthesis, characterization, and biological function.
Caption: General Synthesis Workflow for N-Boc-Piperazine Derivatives.
N-Boc-piperazine derivatives are integral to the development of advanced therapeutics, such as Proteolysis Targeting Chimeras (PROTACs). These molecules can induce the degradation of specific proteins, like PD-L1, which is involved in immune evasion by cancer cells.[21][22]
Caption: PD-1/PD-L1 Signaling and PROTAC-mediated Degradation.
A systematic workflow is critical for the unambiguous characterization of newly synthesized compounds.
Caption: Experimental Workflow for Characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Boc-piperazine CAS 57260-71-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. innospk.com [innospk.com]
- 4. benchchem.com [benchchem.com]
- 5. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]
- 6. scbt.com [scbt.com]
- 7. N-Boc-Piperazine [prometheatechsynth.com]
- 8. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N- BOC Piperazine [intersperse.in]
- 10. N-boc-piperazine Chemical - Cas No: 57260-71-6, Technical Grade Powder, 98%-100% Purity, White To Light Yellow, Melting Point: 37-40â°c at Best Price in Pardi | Dsm Speciality Chemicals [tradeindia.com]
- 11. lifechempharma.com [lifechempharma.com]
- 12. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]
- 13. lookchem.com [lookchem.com]
- 14. 1-BOC-Piperazine CAS#: 57260-71-6 [m.chemicalbook.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. jgtps.com [jgtps.com]
- 17. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. medchemexpress.com [medchemexpress.com]
The Strategic Shield: A Technical Guide to the Boc Protection of Piperazine Rings
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties. However, its symmetrical nature presents a formidable challenge in selective functionalization. The tert-butyloxycarbonyl (Boc) protecting group has emerged as a cornerstone strategy for the mono-protection of piperazine, enabling the controlled synthesis of complex drug candidates. This technical guide provides an in-depth exploration of the mechanism, experimental protocols, and comparative analysis of various methods for the Boc protection of piperazine rings.
Core Mechanism of Boc Protection
The reaction of a primary or secondary amine with di-tert-butyl dicarbonate (Boc₂O), commonly known as Boc anhydride, is the fundamental principle behind Boc protection. The lone pair of the nitrogen atom acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, displacing a tert-butyl carbonate leaving group. The unstable tert-butyl carbonate subsequently decomposes into the innocuous byproducts, carbon dioxide and tert-butanol.[1]
The overall reaction is generally clean and high-yielding. The resulting N-Boc protected amine is stable to a wide range of non-acidic reagents, rendering the Boc group an excellent choice for multi-step syntheses.[2]
Strategies for Mono-Boc Protection of Piperazine
Achieving selective mono-protection of the symmetrical piperazine ring is a critical challenge. Several methodologies have been developed to favor the formation of the desired 1-Boc-piperazine over the disubstituted byproduct.
Direct Acylation with Excess Piperazine
The most straightforward approach involves reacting piperazine with a substoichiometric amount of Boc anhydride. By using a large excess of piperazine, the statistical probability of a single Boc anhydride molecule reacting with an already mono-protected piperazine is significantly reduced. While simple, this method requires a challenging separation of the mono-protected product from the unreacted piperazine.
Acid-Mediated Mono-protection
A more elegant and widely used strategy involves the in-situ protection of one of the piperazine nitrogens as an ammonium salt. By adding one equivalent of an acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), one of the nitrogen atoms is protonated, rendering it non-nucleophilic. The subsequent addition of Boc anhydride then selectively acylates the remaining free nitrogen. This method offers significantly improved regioselectivity and simplifies purification.[3][4]
Three-Step Synthesis from Diethanolamine
An alternative, high-yield synthesis of N-Boc piperazine commences with diethanolamine. This multi-step process involves chlorination of diethanolamine, followed by Boc protection of the resulting bis(2-chloroethyl)amine, and finally, a cyclization reaction with ammonia to form the N-Boc piperazine ring. This method is particularly suitable for large-scale industrial production due to its high yield and purity of the final product.[5][6]
Flow Chemistry Approach
Continuous flow chemistry offers precise control over reaction parameters such as stoichiometry, temperature, and reaction time. This technique has been successfully applied to the mono-Boc protection of piperazine, allowing for rapid optimization and high yields of the mono-protected product, often outperforming batch processes.[7]
Quantitative Data Summary
The following table summarizes quantitative data from various reported methods for the mono-Boc protection of piperazine, providing a comparative overview of their efficacy.
| Method | Key Reagents | Solvent | Temperature | Time | Yield of Mono-Boc-Piperazine | Reference(s) |
| Acid-Mediated (HCl) | Piperazine, Piperazine·2HCl, Boc₂O, NaOH | Water, Ethyl Acetate | Room Temp. | 0.5 h | 70-80% | [1][3] |
| Acid-Mediated (TFA) | Bispidine, TFA, Boc₂O, I₂ (catalyst) | Methanol | 0-5 °C to RT | 3 h | ~55% (for Bispidine) | [3] |
| Flow Chemistry | Piperazine, Boc₂O | Methanol | Room Temp. | Minutes | ~45% | [7] |
| Three-Step from Diethanolamine | Diethanolamine, SOCl₂, Boc₂O, NH₃·H₂O | Not specified | 60 °C | 2.5 h | 94.3% | [6] |
Detailed Experimental Protocols
Protocol for Acid-Mediated Mono-Boc Protection of Piperazine
This protocol is adapted from a procedure utilizing piperazine dihydrochloride to achieve mono-protection.[1]
Materials:
-
Piperazine
-
Piperazine dihydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium chloride (NaCl)
-
Sodium hydroxide (NaOH), saturated solution
-
Ethyl acetate
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round bottom flasks, magnetic stirrer, and standard laboratory glassware
Procedure:
-
In a round bottom flask, dissolve 0.05 moles of piperazine and 0.005 moles of piperazine dihydrochloride in 20 mL of water.
-
Stir the mixture for 5 minutes and then add 4 g of NaCl to create a brine solution.
-
In a separate flask, prepare the Boc-donating reagent (e.g., by reacting t-butanol with 1,1'-carbonyldiimidazole (CDI) as described in the reference).[1]
-
Add the prepared Boc-donating reagent to the piperazine-containing brine solution.
-
Stir the reaction mixture vigorously for 30 minutes.
-
Add 10 mL of a saturated NaOH solution to the aqueous layer and extract with ethyl acetate (4 x 15 mL).
-
Discard the aqueous layer.
-
Wash the combined organic layers with water (4 x 5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product.
Protocol for Three-Step Synthesis of N-Boc Piperazine from Diethanolamine
This protocol is based on a patented industrial synthesis method.[6]
Step 1: Chlorination of Diethanolamine
-
React diethanolamine with a chlorinating agent such as thionyl chloride (SOCl₂) under reflux conditions to generate bis(2-chloroethyl)amine.
Step 2: Boc Protection of bis(2-chloroethyl)amine
-
React the bis(2-chloroethyl)amine from Step 1 with Boc anhydride under alkaline conditions to produce tert-butyl bis(2-chloroethyl)carbamate.
Step 3: Aminolysis and Cyclization
-
Raise the temperature of the reaction mixture from Step 2 to 60 °C.
-
Slowly add ammonia water to the solution over approximately 3 hours.
-
Maintain the reaction at 60 °C for 2.5 hours.
-
Cool the reaction mixture to below 25 °C.
-
Extract the reaction liquid three times with ethyl acetate.
-
Dry the combined ethyl acetate layers with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc piperazine.
Mandatory Visualizations
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. sciforum.net [sciforum.net]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 6. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 7. merckmillipore.com [merckmillipore.com]
Spectroscopic Data of Boc-Protected Piperazines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tert-butoxycarbonyl (Boc)-protected piperazines, essential intermediates in the synthesis of a wide array of pharmaceutical compounds. The precise characterization of these building blocks is critical for ensuring the integrity and success of multi-step synthetic routes in drug discovery and development. This document summarizes key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, details the experimental protocols for data acquisition, and presents visual workflows to aid in the understanding of their synthesis and characterization.
Data Presentation
The following tables compile the quantitative spectroscopic data for the parent Boc-piperazine (tert-butyl piperazine-1-carboxylate), providing a reference for researchers.
Table 1: 1H NMR Spectroscopic Data for 1-Boc-piperazine
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Solvent |
| 3.40-3.50 | br d | 4H | -CH2-N-Boc | CDCl3 |
| 2.85 | br s | 1H | -NH | CDCl3 |
| 2.40-2.55 | br d | 4H | -CH2-NH | CDCl3 |
| 1.46 | s | 9H | -C(CH3)3 | CDCl3 |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
Table 2: 13C NMR Spectroscopic Data for 1-Boc-piperazine
| Chemical Shift (δ) ppm | Assignment | Solvent |
| 154.9 | C=O (carbamate) | CDCl3 |
| 79.5 | -C (CH3)3 | CDCl3 |
| 46.1 | -C H2-NH | CDCl3 |
| 44.0 (broad) | -C H2-N-Boc | CDCl3 |
| 28.4 | -C(C H3)3 | CDCl3 |
Table 3: Key IR Absorption Bands for 1-Boc-piperazine
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3330 | Medium | N-H stretch |
| ~2975, 2850 | Strong | C-H stretch (aliphatic) |
| ~1690 | Strong | C=O stretch (carbamate) |
| ~1420 | Medium | C-H bend |
| ~1240, 1170 | Strong | C-N stretch, C-O stretch |
Table 4: Mass Spectrometry Data for 1-Boc-piperazine
| Ionization Method | [M+H]+ (m/z) | [M+Na]+ (m/z) | Key Fragments (m/z) |
| ESI | 187.14 | 209.12 | 131.1 (M-C4H8+H)+, 87.1 (piperazine+H)+ |
| EI | - | - | 130 (M-C4H8), 86 (piperazine fragment), 57 (t-butyl cation) |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented. Specific parameters may need to be optimized for individual instruments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-20 mg of the Boc-protected piperazine sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry vial.[1]
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.[2]
-
The final sample height in the NMR tube should be approximately 4-5 cm.[3]
1H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[4]
-
Acquire a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
Process the data by applying Fourier transformation, phasing, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl3 at 7.26 ppm).[5]
13C NMR Acquisition:
-
Follow the same sample preparation and initial instrument setup as for 1H NMR.
-
A proton-decoupled experiment is commonly used to simplify the spectrum.[4][6]
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-220 ppm).[4]
-
Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (1-2 seconds) are typically required to obtain a good signal-to-noise ratio.[4]
-
Process the data similarly to the 1H spectrum and reference it to the solvent peak (e.g., CDCl3 at 77.16 ppm).
Infrared (IR) Spectroscopy
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (a few milligrams) of the Boc-protected piperazine in a volatile organic solvent (e.g., dichloromethane or acetone).[7]
-
Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[7]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[7]
Data Acquisition (FTIR):
-
Obtain a background spectrum of the clean, empty sample compartment.
-
Place the salt plate with the sample film into the spectrometer's sample holder.
-
Acquire the sample spectrum. The typical mid-IR region is 4000-400 cm-1.[8]
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[9]
-
The solvent should be of high purity (LC-MS grade) to minimize background ions.
Data Acquisition (ESI-MS):
-
Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
-
Apply a high voltage to the ESI needle to generate charged droplets.
-
The solvent evaporates, leading to the formation of gas-phase ions of the analyte.[10]
-
The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
Mandatory Visualization
The following diagrams illustrate key workflows and relationships relevant to the use of Boc-protected piperazines.
Caption: Workflow for Spectroscopic Characterization.
Caption: Synthesis of Monosubstituted Piperazines.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. How To [chem.rochester.edu]
- 3. How to make an NMR sample [chem.ch.huji.ac.il]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate: A Technical Guide to Solubility and Stability
For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of a compound is paramount for its successful progression through the development pipeline. This in-depth technical guide provides a comprehensive overview of the solubility and stability of (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate, a key building block in medicinal chemistry.
Predicted Physicochemical Properties
The solubility and stability of a compound are intrinsically linked to its physicochemical properties. Based on the structural motifs of this compound—a lipophilic tert-butyl group, a flexible isobutyl chain, and a polar piperazine ring—we can predict its general characteristics. The bulky tert-butyl group is known to influence steric interactions and can impact crystal packing, which in turn affects solubility. The piperazine core, with its two nitrogen atoms, provides sites for hydrogen bonding and potential protonation, suggesting a pH-dependent solubility profile.
| Property | Predicted Value/Characteristic | Influence on Solubility and Stability |
| Molecular Formula | C₁₃H₂₆N₂O₂ | - |
| Molecular Weight | 242.36 g/mol | Influences diffusion and dissolution rate. |
| Appearance | Likely a solid at room temperature | Physical form impacts dissolution. |
| pKa | Estimated to be in the range of 8-9 for the secondary amine | The compound's charge state, and therefore solubility, will be highly dependent on the pH of the medium. |
| LogP | Estimated to be in the range of 2-3 | Indicates moderate lipophilicity, suggesting a balance between aqueous and lipid solubility. |
| Hydrogen Bond Donors | 1 (secondary amine) | Can participate in hydrogen bonding with protic solvents, potentially enhancing solubility. |
| Hydrogen Bond Acceptors | 2 (carbonyl oxygen, tertiary amine) | Can interact with protic solvents to improve solubility. |
Aqueous Solubility Profile
The aqueous solubility of a drug candidate is a critical determinant of its bioavailability and formulation feasibility. For this compound, solubility is expected to be influenced by factors such as pH, temperature, and the presence of co-solvents. Due to the basic nature of the piperazine nitrogen, the compound's solubility is predicted to be significantly higher in acidic conditions where the secondary amine is protonated, forming a more soluble salt.
Experimental Protocols for Solubility Determination
To accurately determine the solubility of this compound, two key experimental approaches are recommended: thermodynamic solubility and kinetic solubility.
1. Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, representing the true saturation point in a given solvent.[1][2][3]
Methodology:
-
Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline at various pH values) in a sealed glass vial.
-
Equilibration: The vials are agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[1][2]
-
Phase Separation: The suspension is filtered through a low-binding syringe filter (e.g., 0.22 µm) or centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve is prepared using known concentrations of the compound.[3]
2. Kinetic Solubility Assay
This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution, which can sometimes lead to the formation of a supersaturated solution that precipitates over time.[1][4][5]
Methodology:
-
Preparation of Stock Solution: A concentrated stock solution of the compound is prepared in dimethyl sulfoxide (DMSO).
-
Serial Dilution: The DMSO stock solution is serially diluted in the desired aqueous buffer in a microtiter plate.
-
Precipitation Detection: The plate is incubated for a shorter period (e.g., 1-2 hours) at a controlled temperature. The formation of precipitate is detected by measuring the turbidity of the solution using nephelometry (light scattering) or by analyzing the concentration of the dissolved compound after filtration or centrifugation using UV spectroscopy or LC-MS.[1][4][5]
Diagram of the Solubility Testing Workflow
Caption: A flowchart illustrating the distinct workflows for determining thermodynamic and kinetic solubility.
Chemical Stability Profile
Assessing the chemical stability of a pharmaceutical intermediate is crucial to ensure its quality and purity over time and under various processing and storage conditions. The stability of this compound can be influenced by factors such as temperature, humidity, light, and pH. The ester and carbamate functional groups could be susceptible to hydrolysis under strongly acidic or basic conditions.
Experimental Protocol for Stability Testing
A comprehensive stability study should be conducted following the International Council for Harmonisation (ICH) guidelines.[6][7][8][9][10] This involves subjecting the compound to a variety of stress conditions to identify potential degradation pathways and to establish a retest period.
Methodology:
-
Batch Selection: At least one representative batch of the compound should be used for the stability study.[9]
-
Storage Conditions: The compound is stored under a range of conditions as specified by ICH guidelines. These typically include long-term, intermediate, and accelerated stability studies.[6][8]
-
Stress Testing: To identify potential degradation products, forced degradation studies should be performed. This involves exposing the compound to more extreme conditions than those used in accelerated stability testing.
-
Acid/Base Hydrolysis: Exposure to acidic and basic solutions at elevated temperatures.
-
Oxidation: Treatment with an oxidizing agent (e.g., hydrogen peroxide).
-
Photostability: Exposure to light according to ICH Q1B guidelines.
-
Thermal Degradation: Exposure to high temperatures.
-
-
Sampling and Analysis: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term studies) and analyzed using a validated stability-indicating HPLC method.[7][9] This method should be capable of separating the parent compound from all potential degradation products.
-
Data Evaluation: The data is analyzed to determine the rate of degradation and to identify any significant changes in the purity or physical appearance of the compound. This information is used to establish a recommended storage condition and retest period.
Diagram of the ICH Stability Testing Workflow
Caption: A schematic outlining the key stages of an ICH-compliant stability study for a pharmaceutical intermediate.
Conclusion
While specific experimental data on this compound is not currently published, a thorough understanding of its solubility and stability can be achieved through the application of established principles and the execution of the detailed experimental protocols provided in this guide. By systematically evaluating its physicochemical properties, researchers and drug development professionals can make informed decisions to optimize its use in the synthesis of novel therapeutic agents and to ensure the quality and reliability of their research.
References
- 1. enamine.net [enamine.net]
- 2. In-vitro Thermodynamic Solubility [protocols.io]
- 3. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 4. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 9. snscourseware.org [snscourseware.org]
- 10. ICH Official web site : ICH [ich.org]
The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a quintessential privileged structure in medicinal chemistry. Its prevalence in a vast array of clinically successful drugs is a testament to its remarkable versatility and favorable physicochemical properties. This guide provides a comprehensive technical overview of the piperazine moiety's role in drug design, offering insights into its impact on pharmacological activity, detailed experimental protocols for its utilization, and visualizations of its function in key biological pathways.
Physicochemical Properties and Pharmacokinetic Profile
The enduring utility of the piperazine ring in drug discovery can be attributed to a unique combination of properties that positively influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
-
Aqueous Solubility: The two basic nitrogen atoms of the piperazine ring can be readily protonated at physiological pH, significantly enhancing the aqueous solubility of drug candidates. This is a critical factor for oral bioavailability and formulation development.
-
Lipophilicity Modulation: The piperazine core itself is relatively polar. However, substitution at the N1 and N4 positions with various lipophilic or hydrophilic groups allows for precise tuning of a compound's overall lipophilicity (LogP/LogD). This balance is crucial for membrane permeability and target engagement.
-
Metabolic Stability: While the piperazine ring can be susceptible to metabolism, particularly N-dealkylation, its inherent stability is often greater than that of other acyclic amines. Strategic substitution can further block or hinder metabolic attack, improving the drug's half-life.
-
CNS Penetration: The ability of piperazine-containing compounds to cross the blood-brain barrier (BBB) is highly dependent on the nature of their substituents. While the polar nature of the core can limit CNS penetration, the addition of lipophilic groups can facilitate entry into the central nervous system, making it a valuable scaffold for CNS-active drugs.[1]
Pharmacological Activities and Therapeutic Applications
The piperazine scaffold is a component of drugs spanning a wide range of therapeutic areas, a testament to its ability to interact with diverse biological targets.
Anticancer Agents
Piperazine is a key structural feature in numerous successful anticancer drugs, particularly kinase inhibitors. The piperazine moiety often serves as a linker, connecting different pharmacophoric elements and orienting them correctly within the kinase active site.
-
Imatinib (Gleevec®): A cornerstone in targeted cancer therapy, Imatinib is a potent inhibitor of the BCR-ABL tyrosine kinase, the causative agent of chronic myeloid leukemia (CML). The N-methylpiperazine group in Imatinib plays a crucial role in enhancing solubility and oral bioavailability.
-
Olaparib (Lynparza®): This poly(ADP-ribose) polymerase (PARP) inhibitor is used in the treatment of cancers with mutations in BRCA1/BRCA2 genes. The piperazine ring is part of the pharmacophore responsible for binding to the PARP enzyme.
-
Palbociclib (Ibrance®): A selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of HR-positive breast cancer. The piperazine moiety contributes to the overall physicochemical properties of the molecule.
Central Nervous System (CNS) Agents
The piperazine scaffold is a prominent feature in many drugs targeting the CNS, including antipsychotics, antidepressants, and anxiolytics.
-
Antipsychotics: Many atypical antipsychotics, such as Aripiprazole and Olanzapine, incorporate a piperazine ring. This moiety often interacts with dopamine (D2) and serotonin (5-HT2A) receptors, which are key targets in the treatment of schizophrenia.
-
Antidepressants: Vortioxetine (Trintellix®), a multimodal antidepressant, features a piperazine ring that is crucial for its interaction with various serotonin receptors and the serotonin transporter (SERT).[2]
-
Anxiolytics: Buspirone, an anxiolytic agent, contains a piperazine moiety that contributes to its partial agonist activity at the 5-HT1A receptor.
Antihistamines
Several first and second-generation antihistamines utilize the piperazine scaffold.
-
Cetirizine (Zyrtec®): A second-generation antihistamine that is a metabolite of hydroxyzine. The piperazine ring is a core component of its structure, and the presence of a carboxylic acid group limits its penetration into the CNS, reducing sedative effects.
-
Meclizine (Antivert®): A first-generation antihistamine primarily used for motion sickness and vertigo. The piperazine core is central to its antihistaminic activity.
Antimicrobial Agents
The piperazine scaffold is also found in various antimicrobial agents, including antibacterial, antifungal, and antiviral drugs. The basic nitrogens of the piperazine ring can interact with microbial targets and also improve the pharmacokinetic properties of these drugs.
Quantitative Data of Representative Piperazine-Containing Drugs
The following table summarizes the pharmacological data for a selection of FDA-approved drugs containing the piperazine scaffold, illustrating the diverse targets and high potencies that can be achieved with this versatile core.
| Drug Name (Brand Name) | Therapeutic Class | Primary Target(s) | Quantitative Activity (IC50, Ki, etc.) |
| Imatinib (Gleevec®) | Anticancer | BCR-ABL, c-Kit, PDGFR | BCR-ABL: IC50 ≈ 250-500 nM |
| Olaparib (Lynparza®) | Anticancer | PARP1, PARP2 | PARP1: IC50 = 5 nM; PARP2: IC50 = 1 nM |
| Vortioxetine (Trintellix®) | Antidepressant | SERT, 5-HT1A, 5-HT3 | SERT: Ki = 1.6 nM; 5-HT1A (agonist): Ki = 15 nM; 5-HT3 (antagonist): Ki = 3.7 nM[3] |
| Aripiprazole (Abilify®) | Antipsychotic | D2, 5-HT1A, 5-HT2A | D2 (partial agonist): Ki = 0.34 nM; 5-HT1A (partial agonist): Ki = 1.7 nM; 5-HT2A (antagonist): Ki = 3.4 nM |
| Cetirizine (Zyrtec®) | Antihistamine | H1 Receptor | H1 (antagonist): Ki ≈ 6 nM |
| Sildenafil (Viagra®) | Erectile Dysfunction | PDE5 | PDE5: IC50 = 3.5 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of piperazine-containing compounds.
Synthesis of N-Boc-piperazine (Mono-protection of Piperazine)
N-Boc-piperazine is a crucial intermediate for the synthesis of asymmetrically substituted piperazine derivatives.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve piperazine (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (0.5 equivalents) in dichloromethane to the piperazine solution over 30 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-Boc-piperazine.
-
Purify the product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford pure N-Boc-piperazine.
Determination of Octanol-Water Partition Coefficient (LogP)
Materials:
-
Test compound
-
1-Octanol (pre-saturated with water)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)
-
Vials, shaker, centrifuge, HPLC with UV detector
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of PBS (pH 7.4).
-
Add an equal volume of 1-octanol to the vial.
-
Securely cap the vial and shake vigorously for 1 hour at room temperature to allow for partitioning.
-
Centrifuge the vial at 3000 rpm for 10 minutes to ensure complete phase separation.
-
Carefully withdraw an aliquot from both the aqueous and octanol layers.
-
Analyze the concentration of the test compound in each phase by HPLC-UV.
-
Calculate the LogP value using the formula: LogP = log₁₀([Compound]octanol / [Compound]aqueous).[4][5]
Parallel Artificial Membrane Permeability Assay (PAMPA)
Materials:
-
PAMPA plate (e.g., 96-well format with a hydrophobic PVDF membrane)
-
Acceptor plate
-
Lecithin in dodecane solution (or other suitable lipid mixture)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound solutions
-
Plate reader or LC-MS/MS
Procedure:
-
Coat the membrane of the donor plate with 5 µL of the lecithin/dodecane solution and allow the solvent to evaporate.[6]
-
Fill the wells of the acceptor plate with PBS (pH 7.4).[6]
-
Add the test compound solutions (in PBS) to the wells of the donor plate.[6]
-
Place the donor plate on top of the acceptor plate, ensuring contact between the membrane and the acceptor solution.[6]
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours).[6]
-
After incubation, separate the plates and determine the concentration of the test compound in both the donor and acceptor wells using a plate reader (for UV-active compounds) or LC-MS/MS.[6]
-
Calculate the permeability coefficient (Pe) using the appropriate formula, taking into account the surface area of the membrane and the incubation time.
Western Blot Analysis for Kinase Inhibition
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and reagents
-
Test compound (piperazine-containing kinase inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (total kinase and phospho-specific kinase)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed the cancer cells in culture plates and allow them to adhere. Treat the cells with varying concentrations of the test compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Normalize the protein amounts and separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against the total kinase and the phospho-specific form of the kinase overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. The intensity of the bands corresponding to the total and phosphorylated kinase can be quantified to determine the inhibitory effect of the compound.[7][8][9][10]
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of action for several classes of piperazine-containing drugs.
Imatinib and the BCR-ABL Signaling Pathway
Olaparib and the PARP Inhibition Pathway
Vortioxetine and Serotonin Signaling Modulation
Atypical Antipsychotics and Dopamine/Serotonin Receptor Modulation
Piperazine Antihistamines and H1 Receptor Signaling
Conclusion
The piperazine scaffold continues to be a remarkably fruitful structural motif in medicinal chemistry. Its favorable physicochemical properties, synthetic tractability, and ability to interact with a multitude of biological targets have solidified its status as a privileged scaffold. As our understanding of disease biology deepens, the strategic application of the piperazine core will undoubtedly continue to yield novel and effective therapeutic agents for the foreseeable future. This guide has provided a comprehensive overview of the key aspects of piperazine in drug discovery, from its fundamental properties to its application in clinically relevant drugs and the experimental methodologies used in their development.
References
- 1. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacyfreak.com [pharmacyfreak.com]
- 3. researchgate.net [researchgate.net]
- 4. enamine.net [enamine.net]
- 5. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 7. Western blot protocol | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. azurebiosystems.com [azurebiosystems.com]
The Ascendant Therapeutic Potential of 2-Isobutylpiperazine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of clinically significant drugs. Within this broad class of compounds, derivatives featuring substitution at the 2-position of the piperazine ring are gaining increasing attention for their diverse and potent biological activities. This technical guide focuses specifically on 2-isobutylpiperazine derivatives, a subclass showing promise in various therapeutic areas, including central nervous system (CNS) disorders and antiviral applications. This document provides a comprehensive overview of their synthesis, biological evaluation, and potential mechanisms of action, with a strong emphasis on quantitative data and detailed experimental methodologies to aid in future research and development.
Core Biological Activities and Quantitative Data
Derivatives of 2-isobutylpiperazine have demonstrated a range of biological activities, primarily centered on their ability to modulate CNS targets and inhibit viral replication. The following tables summarize the key quantitative data from preclinical studies, offering a comparative analysis of the potency and efficacy of these compounds.
Table 1: CNS Receptor Binding Affinity of 2-Substituted Piperazine Derivatives
While specific data for 2-isobutylpiperazine derivatives remains nascent in publicly available literature, structure-activity relationship (SAR) studies on analogous 2-substituted piperazines provide valuable insights. For instance, studies on a series of pyridyl-piperazinyl-piperidine derivatives have highlighted the significant impact of substitution at the 2'-position of the piperazine ring on CXCR3 receptor affinity.[1] This suggests that the stereochemistry and nature of the substituent at this position are critical for potent receptor binding.
| Compound ID | 2'-Piperazine Substituent | Target Receptor | Binding Affinity (IC50, nM) | Reference |
| Analog 18j | (S)-ethyl | Human CXCR3 | 0.2 | [1] |
This table illustrates the high affinity achievable with small alkyl substituents at the 2-position of the piperazine ring, suggesting that 2-isobutyl derivatives could also exhibit potent interactions with GPCRs and other CNS targets.
Table 2: Antiviral Activity of Piperazine-Containing Compounds
The piperazine moiety is a common feature in various antiviral agents. Although specific IC50 or EC50 values for 2-isobutylpiperazine derivatives are not yet widely reported, data from structurally related compounds underscore the potential of this chemical class. For example, trisubstituted piperazine derivatives have been identified as potent non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro).[2]
| Compound ID | Virus | Target | IC50 (µM) | EC50 (µM) | CC50 (µM) | Reference |
| GC-14 | SARS-CoV-2 | Mpro | 0.40 | 1.1 | >100 | [2] |
This data highlights the potential for piperazine scaffolds to yield potent and selective antiviral agents with favorable safety profiles.
Key Experimental Protocols
To facilitate further research and ensure reproducibility, this section provides detailed methodologies for key experiments commonly employed in the evaluation of 2-isobutylpiperazine derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the 2-isobutylpiperazine derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (50% cytotoxic concentration) value using non-linear regression analysis.
Protocol 2: Antiviral Activity Assay (Plaque Reduction Assay)
Principle: The plaque reduction assay is a standard method used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (PRNT₅₀).
Procedure:
-
Cell Seeding: Seed susceptible cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates and grow to confluence.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Infection: Remove the cell culture medium and infect the cell monolayers with a standardized amount of virus (e.g., 100 plaque-forming units) in the presence of serial dilutions of the 2-isobutylpiperazine derivative.
-
Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the EC₅₀ value.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms underlying the biological activities of 2-isobutylpiperazine derivatives is crucial for their rational design and development. While specific pathways for this subclass are still under investigation, related piperazine compounds are known to interact with various signaling cascades.
For instance, in the context of CNS disorders, piperazine derivatives frequently target G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors. The interaction of a 2-isobutylpiperazine derivative with a hypothetical GPCR is depicted below.
Caption: Hypothetical GPCR signaling pathway modulated by a 2-isobutylpiperazine derivative.
In antiviral research, piperazine derivatives can act as enzyme inhibitors. For example, they can target viral proteases, which are essential for the cleavage of viral polyproteins into functional proteins required for viral replication.
Caption: Mechanism of action for a 2-isobutylpiperazine derivative as a viral protease inhibitor.
Conclusion and Future Directions
The 2-isobutylpiperazine scaffold represents a promising starting point for the development of novel therapeutics. The limited but encouraging data from related compound series suggest that this chemical class warrants further investigation. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of 2-isobutylpiperazine derivatives to elucidate their structure-activity relationships against a broader range of biological targets. In particular, systematic screening against various CNS receptors and viral enzymes will be critical to uncovering the full therapeutic potential of this intriguing class of molecules. The detailed protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers embarking on this exciting area of drug discovery.
References
Methodological & Application
Practical Synthesis of Enantiomerically Pure 2-Substituted Piperazines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the practical synthesis of enantiomerically pure 2-substituted piperazines, a critical scaffold in medicinal chemistry. The following sections summarize key synthetic strategies, present quantitative data in a comparative format, and offer detailed experimental procedures for reproducible results.
Introduction
Enantiomerically pure 2-substituted piperazines are prevalent structural motifs in a wide array of pharmaceuticals and bioactive molecules. Their defined stereochemistry is often crucial for target affinity and selectivity, making their efficient and scalable synthesis a key challenge in drug discovery and development. This document outlines several robust methods for obtaining these valuable building blocks in high enantiopurity.
Synthetic Strategies Overview
Several effective strategies have been developed for the asymmetric synthesis of 2-substituted piperazines. The primary approaches include:
-
Synthesis from Chiral Pool: Utilizing readily available chiral starting materials, such as α-amino acids, to construct the piperazine ring with inherent stereocontrol.
-
Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity in the formation of the piperazine core or its precursors.
-
Kinetic Resolution: Separating a racemic mixture of a piperazine derivative by selectively reacting one enantiomer, often with a chiral catalyst or reagent.
-
Enzymatic Resolution: Leveraging the high stereoselectivity of enzymes to resolve racemic piperazine precursors.
-
Asymmetric Lithiation: Direct, enantioselective functionalization of a prochiral piperazine at the C2 position using a chiral ligand.
The following sections provide detailed protocols and comparative data for selected methods representative of these strategies.
Data Summary: Comparison of Synthetic Methods
| Method | Starting Material | Key Reagents/Catalyst | Product Scope | Yield (%) | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) | Reference |
| Synthesis from α-Amino Acids | α-Amino acids | 2-Bromoethyl-diphenylsulfonium triflate | Orthogonally protected 2-substituted piperazines | Not specified | Enantiomerically pure | [1][2] |
| Kinetic Resolution via Asymmetric Lithiation | Racemic 2-arylpiperazines | n-BuLi, (+)-sparteine | Enantioenriched 2-arylpiperazines and 2,2-disubstituted piperazines | 38-44 (recovered SM), 28-32 (disubstituted) | up to 99:1 er | [3] |
| Asymmetric Allylic Alkylation | Differentially N-protected piperazin-2-ones | [Pd2(pmdba)3], electron-deficient PHOX ligands | α-Tertiary and α-secondary piperazin-2-ones | Good to excellent | Good to excellent | [4] |
| Asymmetric Lithiation-Trapping | N-Boc-N'-alkyl-piperazines | s-BuLi, (-)-sparteine or (+)-sparteine surrogate | α-Substituted piperazines | Not specified | Single stereoisomers | [5][6] |
| Enzymatic Resolution | Racemic methyl-4-(tert-butyroxycarbonyl)-piperazine-2-carboxylate | Alcalase | (S)-piperazine-2-carboxylic acid | Not specified | Enantiomerically pure | [7] |
| Visible-Light Photoredox Catalysis | Glycine-based diamine, aldehydes | [Ir(ppy)2(dtbpy)]PF6 or 4CzIPN | 2-Aryl, 2-heteroaryl, 2-alkyl piperazines | Not specified | Not specified | [6][8] |
Experimental Protocols
Protocol 1: Synthesis of Orthogonally Protected 2-Substituted Piperazines from α-Amino Acids
This protocol is based on the method described by Reddy et al. and provides a scalable route to enantiomerically pure 2-substituted piperazines.[1][2]
Workflow:
Figure 1: Synthesis from α-Amino Acids.
Materials:
-
α-Amino acid (e.g., L-Alanine)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Lithium aluminum hydride (LiAlH₄)
-
Protecting group reagents (e.g., Cbz-Cl, Fmoc-OSu)
-
2-Bromoethyl-diphenylsulfonium triflate
-
Base (e.g., K₂CO₃)
-
Anhydrous solvents (THF, DMF)
Procedure:
-
Synthesis of N-Boc-amino alcohol: To a solution of the α-amino acid in a 1:1 mixture of 1,4-dioxane and water, add NaHCO₃ and Boc₂O. Stir at room temperature overnight. Acidify the reaction mixture and extract with an organic solvent. Dry, concentrate, and then reduce the resulting carboxylic acid with LiAlH₄ in anhydrous THF to obtain the N-Boc-amino alcohol.
-
Formation of Orthogonally Protected Diamine: Protect the free amine of the N-Boc-amino alcohol with a second, orthogonal protecting group (e.g., Cbz or Fmoc). Subsequently, convert the alcohol to a leaving group (e.g., mesylate) and displace with an azide, followed by reduction to the primary amine to yield the orthogonally bis-protected chiral 1,2-diamine.
-
Aza-Michael Addition and Cyclization: In a round-bottom flask, dissolve the protected diamine in a suitable solvent (e.g., DMF). Add a base (e.g., K₂CO₃) and 2-bromoethyl-diphenylsulfonium triflate. The vinyl diphenyl sulfonium salt is generated in situ. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC). The aza-Michael addition is followed by spontaneous intramolecular cyclization.
-
Work-up and Purification: Quench the reaction with water and extract with an organic solvent. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the orthogonally protected 2-substituted piperazine.
Protocol 2: Kinetic Resolution of 2-Arylpiperazines via Asymmetric Lithiation
This protocol, adapted from the work of O'Brien and coworkers, allows for the resolution of racemic 2-arylpiperazines to provide highly enantioenriched products.[3]
Workflow:
Figure 2: Kinetic Resolution via Lithiation.
Materials:
-
Racemic N-protected 2-arylpiperazine
-
(+)-Sparteine
-
n-Butyllithium (n-BuLi) in hexanes
-
Electrophile (e.g., methyl chloroformate)
-
Anhydrous toluene
-
Anhydrous THF
Procedure:
-
Preparation: In a flame-dried, argon-purged flask, dissolve the racemic N-protected 2-arylpiperazine and (+)-sparteine (0.8 equivalents) in anhydrous toluene. Cool the solution to -78 °C.
-
Asymmetric Lithiation: Slowly add n-BuLi (0.6 equivalents) to the cooled solution. Stir the mixture at -78 °C for 30 minutes.
-
Electrophilic Trapping: Add the electrophile (e.g., methyl chloroformate) to the reaction mixture and allow it to slowly warm to room temperature.
-
Work-up and Separation: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The enantioenriched recovered starting material and the 2,2-disubstituted product can be separated by column chromatography.
-
Enantiomeric Purity Determination: The enantiomeric ratio of the recovered starting material and the product should be determined by chiral HPLC analysis.
Protocol 3: Asymmetric Synthesis of α-Tertiary Piperazin-2-ones via Palladium-Catalyzed Allylic Alkylation
This method, developed by Stoltz and coworkers, provides access to highly enantioenriched α-tertiary piperazin-2-ones, which can be subsequently reduced to the corresponding piperazines.[4]
Signaling Pathway/Logical Relationship:
Figure 3: Asymmetric Allylic Alkylation.
Materials:
-
Differentially N-protected piperazin-2-one substrate
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] or [Pd₂(pmdba)₃]
-
Electron-deficient phosphinooxazoline (PHOX) ligand
-
Allylic electrophile (e.g., allyl methyl carbonate)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous solvent (e.g., THF or toluene)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox, mix [Pd₂(pmdba)₃] and the chiral PHOX ligand in anhydrous solvent and stir for 30 minutes.
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the N-protected piperazin-2-one substrate, the base, and the pre-formed catalyst solution (or the catalyst components directly).
-
Reaction: Add the allylic electrophile and heat the reaction to the desired temperature (e.g., 50 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate. Purify the crude product by flash column chromatography to obtain the enantioenriched α-tertiary piperazin-2-one.
-
Reduction to Piperazine: The resulting piperazin-2-one can be deprotected and reduced (e.g., with LiAlH₄) in a subsequent step to yield the corresponding enantiopure α-tertiary piperazine.
Conclusion
The methodologies presented provide a toolkit for the synthesis of enantiomerically pure 2-substituted piperazines, catering to different substrate scopes and scalability requirements. The choice of a particular synthetic route will depend on the availability of starting materials, the desired substitution pattern, and the scale of the synthesis. These protocols and comparative data serve as a valuable resource for researchers engaged in the design and synthesis of novel piperazine-containing therapeutic agents.
References
- 1. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. | Semantic Scholar [semanticscholar.org]
- 2. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 8. Piperazine synthesis [organic-chemistry.org]
Application Notes and Protocols for N-Boc Deprotection of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and technical guidance for the removal of the tert-butyloxycarbonyl (Boc) protecting group from N-substituted piperazine derivatives, a critical step in the synthesis of a wide range of pharmaceuticals and bioactive molecules. The selection of an appropriate deprotection method is vital to ensure high yield and purity of the desired piperazine product.
Introduction
The N-Boc protecting group is widely used in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. For piperazine derivatives, the deprotection of the N-Boc group is a common transformation in the synthesis of APIs (Active Pharmaceutical Ingredients), PROTACs, and other complex molecules.[1] The choice of deprotection reagent and conditions is crucial to avoid side reactions and ensure the integrity of other functional groups within the molecule.[2] This application note details two standard and effective protocols for N-Boc deprotection: using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrochloric Acid (HCl) in 1,4-dioxane.
Common Deprotection Reagents and Conditions
The most common method for N-Boc deprotection involves treatment with a strong acid. The two most frequently employed reagents are Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl) in an organic solvent.[2][3]
-
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): This is a widely used and generally effective method for Boc deprotection.[2] The reaction is typically fast and efficient at room temperature. However, TFA is a strong acid, and care must be taken with substrates containing other acid-sensitive functional groups.[2] The resulting deprotected piperazine is obtained as a trifluoroacetate salt.
-
Hydrochloric Acid (HCl) in 1,4-Dioxane: A solution of 4M HCl in dioxane is a common and effective alternative to TFA.[2][3][4][5] This method can be advantageous if the trifluoroacetate salt of the product is difficult to handle or if TFA is incompatible with other functionalities in the molecule.[2] The product is isolated as a hydrochloride salt, which often precipitates from the reaction mixture and can be easily collected by filtration.[2]
Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard procedure for the N-Boc deprotection of a piperazine derivative using TFA in DCM.[1][2]
Materials:
-
N-Boc protected piperazine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-20 equivalents) to the stirred solution. A common concentration for the final reaction mixture is 20-50% TFA in DCM.[1][3]
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1][2]
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
To the residue, carefully add a saturated aqueous NaHCO₃ solution until effervescence ceases and the pH of the aqueous layer is basic (pH > 8).
-
Extract the aqueous layer with DCM (3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.
Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol provides an alternative method using 4M HCl in dioxane, which can be beneficial for certain substrates.[2][3]
Materials:
-
N-Boc protected piperazine derivative
-
4M HCl in 1,4-dioxane solution
-
Methanol or ethyl acetate (optional, as a co-solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent such as methanol, ethyl acetate, or dioxane in a round-bottom flask.[2][3]
-
Add the 4M HCl in dioxane solution (a large excess is often used) to the stirred solution at room temperature.[3]
-
Stir the reaction for 1-4 hours. The hydrochloride salt of the deprotected piperazine may precipitate out of the solution.[2][3] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by the addition of diethyl ether and collected by filtration.[2]
-
To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM.
-
Add saturated aqueous NaHCO₃ solution until the mixture is basic.
-
Separate the organic layer, and extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine.[2]
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the N-Boc deprotection of various piperazine derivatives.
| Starting Material | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thalidomide-piperazine-Boc | 50% TFA in DCM | 0 to RT | 1-3 | Not specified | [1] |
| General N-Boc piperazine | 20% TFA in DCM | RT | 1-4 | Not specified | [6] |
| N-Boc-piperazine derivative | 4M HCl in dioxane | RT | 1-4 | Not specified | [3][6] |
| Boc-protected amino acids and peptides | 4M HCl in dioxane | RT | 0.5 | Not specified | [4][5] |
| N-Boc piperazine substituted product | 3M HCl in MeOH/DCM | 35 | 21 | Not specified | [7] |
| N-Boc piperazine amine | 4N HCl in dioxane/EtOAc | Not specified | 1 | Not specified | [7] |
| N-Boc piperazine derivative | 6N HCl | Not specified | 5 | 52-80 | [8] |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the N-Boc deprotection of a piperazine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. benchchem.com [benchchem.com]
- 7. An Update on Clinically Advanced PROTAC Degraders and Their Synthesis [mdpi.com]
- 8. jgtps.com [jgtps.com]
Application Notes: (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate in Pharmaceutical Synthesis
Introduction
(S)-tert-butyl 2-isobutylpiperazine-1-carboxylate is a chiral piperazine derivative that serves as a critical building block in the synthesis of complex pharmaceutical compounds. Its pre-installed stereocenter and isobutyl group, combined with the versatile Boc (tert-butoxycarbonyl) protecting group, make it an important intermediate for creating specific molecular architectures. The primary and most prominent application of this intermediate is in the synthesis of Nirmatrelvir (PF-07321332), the active antiviral component in Pfizer's COVID-19 oral treatment, Paxlovid.[1][2] Nirmatrelvir is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), and this intermediate forms a key part of the drug's backbone structure.[1][2]
The synthesis of Nirmatrelvir involves a multi-step process where this compound undergoes N-Boc deprotection followed by a crucial amide bond formation with a complex carboxylic acid fragment.[1][3] This document provides detailed protocols and data for these key transformations for researchers and drug development professionals.
Key Synthetic Transformations and Quantitative Data
The primary use of this compound involves two sequential reactions: Boc deprotection and amide coupling. Various reagents and conditions have been reported to achieve these transformations, with different routes offering trade-offs in yield, scalability, and environmental impact.
| Reaction Step | Key Reagents | Solvent(s) | Typical Yield | Notes | Reference(s) |
| N-Boc Deprotection | Hydrochloric Acid (HCl) | Dioxane, Acetonitrile (CH3CN) | High (often quantitative) | Preferred over TFA to avoid epimerization and side products. The resulting HCl salt is often used directly in the next step. | [1][4] |
| N-Boc Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Low-yielding | Prone to creating multiple side-products and causing epimerization. | [1] |
| Amide Coupling (Pfizer Patent) | HATU, DIPEA | DMF | ~50% | Original medicinal chemistry route for coupling the deprotected piperazine with a bicyclic proline derivative. | [1] |
| Amide Coupling (Pfizer Process) | EDCI·HCl, HOPO | 2-Butanone (MEK) | 70-80% (for 2 steps) | A process-scale synthesis where the amide intermediate is not isolated before the subsequent dehydration step. | [1][5] |
| Amide Coupling (Sustainable) | DPDTC, DMAP (for thioester formation), then NMM | Ethyl Acetate (EtOAc) | 78% (over 3 steps) | A "green" approach avoiding traditional peptide coupling reagents. | [6][7] |
| Deprotection & Trifluoroacetylation | 1. HCl/Dioxane; 2. TFAA, NMM | 1. CH3CN; 2. Not specified | 95% (over 2 steps) | Illustrates a high-yield sequence starting from a related Boc-protected intermediate. | [1][4] |
Abbreviations: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (N,N-Diisopropylethylamine), DMF (N,N-Dimethylformamide), EDCI·HCl (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride), HOPO (2-Hydroxypyridine-N-oxide), DPDTC (2,2'-Dipyridyl Disulfide Dicarbonate), DMAP (4-Dimethylaminopyridine), NMM (N-Methylmorpholine), TFAA (Trifluoroacetic Anhydride).
Experimental Protocols
The following protocols are representative procedures for the key synthetic steps involving this compound in the context of Nirmatrelvir synthesis.
Protocol 1: N-Boc Deprotection to Yield (S)-2-Isobutylpiperazine Hydrochloride Salt
This protocol describes the removal of the Boc protecting group using hydrochloric acid, which is a clean and high-yielding method that minimizes epimerization.[1][4]
Materials:
-
This compound
-
Concentrated solution of HCl in dioxane (e.g., 4 M) or Acetonitrile (CH3CN)
-
Anhydrous organic solvent (e.g., Dichloromethane, Ethyl Acetate) for workup
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of a suitable anhydrous solvent like acetonitrile.
-
To the stirred solution, add a concentrated solution of HCl in dioxane (e.g., 4 M, 2.0-3.0 eq) at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 1-4 hours).
-
Upon completion, remove the solvent and excess HCl in vacuo using a rotary evaporator. Azeotropic drying with a solvent like toluene can be employed to remove residual water.[7]
-
The resulting white or off-white solid is the (S)-2-isobutylpiperazine hydrochloride salt.
-
This salt is often of sufficient purity to be used directly in the subsequent amide coupling step without further purification.
Protocol 2: Amide Coupling with a Carboxylic Acid using EDCI
This protocol outlines a standard amide coupling procedure using EDCI, a common water-soluble carbodiimide, similar to the process used in large-scale Nirmatrelvir synthesis.[2][5]
Materials:
-
(S)-2-Isobutylpiperazine hydrochloride salt (from Protocol 1)
-
Carboxylic acid partner (e.g., (1R,2S,5S)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid) (1.0 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI·HCl) (1.1-1.5 eq)
-
A base such as N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2.0-3.0 eq to neutralize the HCl salt and activate the reaction)
-
Anhydrous solvent (e.g., 2-Butanone (MEK), Dichloromethane (DCM), or DMF)
-
Optional coupling additive: 2-Hydroxypyridine-N-oxide (HOPO) (0.1-1.0 eq)
-
Aqueous workup solutions (e.g., 1 M HCl, saturated NaHCO3, brine)
-
Drying agent (e.g., anhydrous MgSO4 or Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq), EDCI·HCl (1.2 eq), and optional HOPO (0.5 eq) in anhydrous 2-butanone (MEK), add DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the (S)-2-isobutylpiperazine hydrochloride salt (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction may take several hours to reach completion (typically 12-16 hours).[1]
-
Once the reaction is complete, quench it by adding water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or isopropyl acetate.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to yield the desired pure amide.
Visualizations
Synthetic Pathway
The following diagram illustrates the key two-step transformation of this compound into the final amide product, a core reaction in the synthesis of Nirmatrelvir.
Caption: Synthetic pathway from the intermediate to the final amide.
Experimental Workflow
This diagram outlines the general laboratory workflow for the synthesis, from deprotection to purification of the final coupled product.
Caption: General experimental workflow for the two-step synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Nirmatrelvir - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. d-nb.info [d-nb.info]
- 5. How to synthesise Nirmatrelvir on a large scale?_Chemicalbook [chemicalbook.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. A sustainable synthesis of the SARS-CoV-2 Mpro inhibitor nirmatrelvir, the active ingredient in Paxlovid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Hydrogenation in Chiral Piperazine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral piperazines are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. Their three-dimensional structure is crucial for molecular recognition and pharmacological activity. Asymmetric hydrogenation of pyrazine derivatives has emerged as a powerful and atom-economical strategy for the synthesis of enantiomerically enriched piperazines and their precursors. This document provides detailed application notes and experimental protocols for two prominent methods: the Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols and the Iridium-catalyzed asymmetric hydrogenation of activated pyrazinium salts.
I. Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols for Chiral Piperazin-2-one Synthesis
This method provides a direct route to chiral 3,5-disubstituted piperazin-2-ones, which are valuable intermediates that can be further reduced to the corresponding chiral piperazines. The reaction proceeds via hydrogenation of the pyrazin-2-ol tautomer of the corresponding pyrazinone.
Reaction Scheme & Signaling Pathway
The proposed mechanism involves a dynamic kinetic resolution. The pyrazin-2-ol substrate exists in equilibrium with its tautomers. The chiral palladium catalyst selectively hydrogenates one of the imine intermediates, driving the equilibrium to yield the desired enantiomer of the piperazin-2-one product.
Caption: Proposed pathway for Pd-catalyzed asymmetric hydrogenation.
Experimental Protocol
General Procedure for Palladium-Catalyzed Asymmetric Hydrogenation of 5,6-Disubstituted Pyrazin-2-ols:
-
Catalyst Preparation: In a glovebox, a mixture of Pd(OCOCF₃)₂ (0.0033 mmol, 3.3 mol%) and (R)-TolBINAP (0.0036 mmol, 3.6 mol%) in a solvent mixture of dichloromethane (DCM) and benzene (1:1, 1.0 mL) is stirred at room temperature for 30 minutes.
-
Reaction Setup: To this catalyst solution, the 5,6-disubstituted pyrazin-2-ol substrate (0.1 mmol, 1.0 equiv.) and p-toluenesulfonic acid monohydrate (TsOH·H₂O) (0.1 mmol, 1.0 equiv.) are added, along with an additional 2.0 mL of the DCM/benzene (1:1) solvent mixture.
-
Hydrogenation: The vial is placed in an autoclave, which is then charged with hydrogen gas to a pressure of 1000 psi. The reaction mixture is stirred at 80 °C for 24-48 hours.
-
Work-up and Purification: After cooling to room temperature and carefully releasing the pressure, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel to afford the desired chiral piperazin-2-one.
-
Analysis: The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation
| Entry | R¹ | R² | Yield (%)[1] | ee (%)[1] |
| 1 | Ph | Ph | 95 | 90 |
| 2 | 4-MeC₆H₄ | Ph | 96 | 88 |
| 3 | 4-MeOC₆H₄ | Ph | 95 | 86 |
| 4 | 4-FC₆H₄ | Ph | 95 | 89 |
| 5 | 4-ClC₆H₄ | Ph | 95 | 88 |
| 6 | 4-BrC₆H₄ | Ph | 95 | 87 |
| 7 | 4-CF₃C₆H₄ | Ph | 95 | 85 |
| 8 | 2-Naphthyl | Ph | 95 | 88 |
| 9 | Me | Ph | 85 | 84 |
| 10 | Et | Ph | 87 | 85 |
II. Iridium-Catalyzed Asymmetric Hydrogenation of Activated Pyrazines for Chiral Piperazine Synthesis
Direct asymmetric hydrogenation of the highly stable pyrazine ring is challenging. This method overcomes this by activating the pyrazine ring through N-alkylation to form a pyrazinium salt, which is then readily hydrogenated with high enantioselectivity using a chiral Iridium catalyst.
Experimental Workflow
The overall process involves two main stages: the activation of the pyrazine substrate to form the corresponding pyrazinium salt, followed by the asymmetric hydrogenation of this salt.
Caption: Workflow for Ir-catalyzed asymmetric hydrogenation.
Experimental Protocols
Protocol 1: Synthesis of Pyrazinium Salts (Activation)
-
Reaction Setup: A solution of the substituted pyrazine (1.0 mmol) in an appropriate solvent (e.g., acetone or acetonitrile) is prepared.
-
Alkylation: The activating agent, an alkyl halide such as benzyl bromide (1.2 mmol), is added to the solution.
-
Reaction: The mixture is stirred at room temperature or heated as required until the reaction is complete (monitored by TLC).
-
Isolation: The resulting pyrazinium salt often precipitates from the reaction mixture and can be collected by filtration, washed with a suitable solvent (e.g., diethyl ether), and dried under vacuum.
Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation
-
Catalyst Preparation: In a glovebox, [Ir(COD)Cl]₂ (0.0025 mmol, 0.5 mol%) and the chiral ligand (e.g., (R,S)-tBu-Josiphos, 0.0055 mmol, 1.1 mol%) are dissolved in a degassed solvent such as methanol (1.0 mL) in a vial. The mixture is stirred at room temperature for 10 minutes.
-
Reaction Setup: The pyrazinium salt (0.5 mmol) is added to the catalyst solution.
-
Hydrogenation: The vial is placed in an autoclave, which is then purged with hydrogen gas before being pressurized to 1300 psi. The reaction is stirred at 40 °C for 24 hours.
-
Work-up and Purification: After cooling and venting the autoclave, the solvent is evaporated. The residue is then dissolved in a suitable solvent (e.g., DCM) and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel.
-
Analysis: The enantiomeric excess is determined by chiral HPLC.
Data Presentation
Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of 3-Substituted Pyrazinium Salts
| Entry | R (in 3-position) | Yield (%)[2] | ee (%)[2] |
| 1 | Phenyl | 95 | 92 |
| 2 | 3-Tolyl | 96 | 91 |
| 3 | 4-Tolyl | 95 | 92 |
| 4 | 3,5-Dimethylphenyl | 96 | 91 |
| 5 | 3-Methoxyphenyl | 95 | 90 |
| 6 | 4-Fluorophenyl | 95 | 92 |
| 7 | 4-Chlorophenyl | 96 | 91 |
| 8 | 4-Bromophenyl | 96 | 91 |
| 9 | 4-Trifluoromethylphenyl | 95 | 90 |
| 10 | 4-Biphenyl | 96 | 92 |
Table 3: Iridium-Catalyzed Asymmetric Hydrogenation of 3,5-Disubstituted Pyrazinium Salts
| Entry | R¹ (in 3-position) | R² (in 5-position) | Yield (%)[2] | ee (%)[2] |
| 1 | Methyl | Phenyl | 92 | 90 |
| 2 | Ethyl | Phenyl | 91 | 88 |
| 3 | n-Propyl | Phenyl | 90 | 85 |
| 4 | n-Butyl | Phenyl | 90 | 85 |
| 5 | iso-Butyl | Phenyl | 91 | 86 |
| 6 | Cyclopropyl | Phenyl | 90 | 85 |
| 7 | Methyl | 4-Tolyl | 92 | 91 |
| 8 | Methyl | 4-Methoxyphenyl | 92 | 90 |
| 9 | Methyl | 4-Fluorophenyl | 91 | 90 |
| 10 | Methyl | 4-Chlorophenyl | 92 | 91 |
Conclusion
The methodologies presented here for the asymmetric hydrogenation of pyrazine derivatives offer efficient and highly enantioselective routes to valuable chiral piperazines and their precursors. The palladium-catalyzed approach is particularly suited for the synthesis of chiral piperazin-2-ones from readily available pyrazin-2-ols. The iridium-catalyzed method provides a powerful means to access chiral piperazines directly from pyrazines via an activation strategy. These protocols and the accompanying data should serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the streamlined synthesis of complex chiral molecules.
References
One-Pot Synthesis of N-Protected-α-Substituted Piperazines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of N-protected-α-substituted piperazines, a critical scaffold in medicinal chemistry. The methodologies presented are designed to offer streamlined approaches to this important class of compounds, saving time and resources in drug discovery and development.
Introduction
α-Substituted piperazines are privileged structures found in numerous marketed drugs, including the HIV protease inhibitor Indinavir and the antidepressant Mirtazapine.[1] Their synthesis, particularly in an enantiomerically pure form, is of significant interest. Traditional multi-step syntheses can be cumbersome and low-yielding. The one-pot methodologies detailed herein offer significant advantages by minimizing intermediate purification steps, improving overall yields, and allowing for the rapid generation of diverse compound libraries.
Methodologies
Two primary one-pot strategies for the synthesis of N-protected-α-substituted piperazines are highlighted: the Ugi four-component reaction (U-4CR) followed by intramolecular cyclization and reductive amination approaches.
Ugi Four-Component Reaction (U-4CR) Based One-Pot Synthesis
This powerful methodology leverages the Ugi four-component reaction to rapidly assemble a key intermediate, which then undergoes a cascade of reactions including deprotection, intramolecular cyclization, and reduction in a single pot to afford the desired N-protected-α-substituted piperazine.[1][2] This approach is particularly advantageous for generating enantiomerically pure piperazines from readily available α-amino acids.[1][2]
Logical Workflow for Ugi-Based One-Pot Synthesis
Caption: Workflow for the Ugi-based one-pot synthesis.
Experimental Protocol: One-Pot Synthesis of N-Benzyl-3-substituted Piperazines
This protocol is adapted from the work of Jida and Ballet (2018).[1][2]
Materials:
-
N-Boc-protected α-amino acid (1.0 equiv)
-
Aldehyde (e.g., paraformaldehyde) (1.2 equiv)
-
Amine (e.g., benzylamine) (1.0 equiv)
-
Isocyanide (e.g., 1,1,3,3-tetramethylbutyl isocyanide) (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the N-Boc-protected α-amino acid (1.0 equiv) in MeOH, add the aldehyde (1.2 equiv) and the amine (1.0 equiv).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the isocyanide (1.0 equiv) and continue stirring at room temperature for 24-48 hours.
-
Upon completion of the Ugi reaction (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and add TFA to effect Boc deprotection and promote intramolecular cyclization. Stir at room temperature until the reaction is complete.
-
Cool the reaction mixture to 0 °C and slowly add NaBH₄ in portions to reduce the cyclic intermediate.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-3-substituted piperazine.
Quantitative Data Summary
The following table summarizes the yields for the one-pot synthesis of various N-benzyl-3-substituted piperazines starting from different N-Boc-α-amino acids.
| Entry | N-Boc-α-Amino Acid | R-group | Overall Yield (%) | Reference |
| 1 | N-Boc-Alanine | Methyl | 88 | [1][2] |
| 2 | N-Boc-Valine | Isopropyl | 92 | [1][2] |
| 3 | N-Boc-Leucine | Isobutyl | 85 | [1][2] |
| 4 | N-Boc-Phenylalanine | Benzyl | 83 | [1][2] |
Note: The Boc protecting group on the piperazine nitrogen can be introduced in a subsequent step if required.[1]
Reductive Amination Strategies
One-pot reductive amination provides another efficient route to N-protected-α-substituted piperazines. This approach typically involves the reaction of a 1,2-diamine with a β-ketoester, followed by in-situ reduction and cyclization.
Experimental Workflow for Reductive Amination Synthesis
References
- 1. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Purification of Chiral Piperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral piperazine derivatives are crucial scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals. The stereochemistry of these compounds often dictates their pharmacological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or contribute to adverse effects. Consequently, the efficient separation and purification of piperazine enantiomers is a critical step in drug discovery and development. This document provides detailed application notes and standardized protocols for the most common and effective techniques used for the purification of chiral piperazine compounds.
Purification Techniques Overview
The selection of an appropriate purification technique for a chiral piperazine compound depends on several factors, including the scale of the separation, the physicochemical properties of the compound, and the desired level of enantiomeric purity. The three primary methods discussed in these notes are:
-
Classical Chiral Resolution via Diastereomeric Salt Crystallization: A robust and scalable method ideal for large quantities of racemic material.
-
Enzymatic Kinetic Resolution: A highly selective method that utilizes enzymes to differentiate between enantiomers.
-
Chiral Chromatography: A powerful analytical and preparative technique for high-purity separations, including High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
Data Presentation: Comparison of Purification Techniques
The following tables summarize quantitative data from literature examples for the purification of chiral piperazine and related amine compounds, providing a comparative overview of the efficiencies of different approaches.
Table 1: Diastereomeric Salt Crystallization of Chiral Piperazines
| Racemic Compound | Resolving Agent | Solvent System | Molar Ratio (Amine:Acid) | Yield (%) | Final Enantiomeric Excess (ee%) |
| Diphenyl-substituted N-methyl-piperazine | di-p-anisoyl-d-tartaric acid | THF/H₂O (80/20, v/v) | 1 : 0.35 | 37 | >98[1] |
| Racemic Amine (General) | (+)-Dibenzoyl-D-tartaric acid | Varies | Not Specified | Varies | Varies |
| Racemic Methamphetamine | (-)-O,O'-di-p-toluoyl-R,R-tartaric acid | Methanol | 2 : 1 | Not Specified | Not Specified |
Table 2: Enzymatic Resolution of Chiral Piperazines and Related Amines
| Racemic Compound | Enzyme | Acylating Agent / Reaction | Solvent | Conversion (%) | Product ee% |
| N-Boc-piperazine-2-carboxylic acid methyl ester | Candida antarctica lipase A (CAL-A) | 2,2,2-trifluoroethyl butanoate | TBME | ~50 | >99 |
| (±)-1-Phenylethylamine | Candida antarctica lipase B (Novozym 435) | Diisopropyl malonate | MTBE | ~50 | >99 |
| Racemic 2-piperidineethanol derivatives | Pig liver esterase | Hydrolysis | Aqueous Buffer (pH 7.0) | 50 | up to 24[1] |
Table 3: Chiral Chromatography of Piperazine Derivatives
| Compound Type | Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Enantiomeric Purity |
| Piperazine derivative | HPLC | Chiralpak IC | Acetonitrile:Methanol:Diethylamine (90:10:0.1) | >2.0 | Baseline Separation |
| Piperazine Antihistamines | CE | Sulfated β-cyclodextrin | 0.6 M Glycine buffer (pH 3.0) | Not Specified | Baseline Separation |
| Primary Amines | SFC | Cyclofructan-based | CO₂ / Methanol with additives | >1.5 for 16/25 analytes | Baseline Separation |
Experimental Protocols
Protocol for Diastereomeric Salt Crystallization
This protocol provides a general framework for the chiral resolution of a racemic piperazine derivative via fractional crystallization of diastereomeric salts.
Materials:
-
Racemic piperazine derivative
-
Chiral resolving agent (e.g., (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, (+)-camphorsulfonic acid)
-
Anhydrous solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, ethyl acetate)
-
2M Sodium Hydroxide (NaOH) or other suitable base
-
Organic extraction solvent (e.g., dichloromethane, ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware (flasks, beakers, Büchner funnel, separatory funnel)
-
Filtration apparatus
-
Rotary evaporator
-
Analytical equipment for ee% determination (e.g., Chiral HPLC)
Procedure:
A. Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a suitable flask, dissolve the racemic piperazine derivative (1.0 equiv.) in a minimal amount of a pre-selected heated solvent.
-
Addition of Resolving Agent: In a separate flask, dissolve the chiral resolving agent (0.5-1.0 equiv.) in the same solvent, heating if necessary.
-
Salt Formation: Slowly add the resolving agent solution to the piperazine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt.
-
Maturation: Once crystallization begins, allow the flask to stand undisturbed, potentially at a reduced temperature (e.g., 4 °C), for several hours to overnight to maximize crystal growth and yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove the mother liquor.
-
Drying: Dry the crystalline diastereomeric salt under vacuum until a constant weight is achieved.
B. Liberation of the Enantiomerically Enriched Piperazine
-
Dissolution of Salt: Suspend the dried diastereomeric salt in water.
-
Basification: While stirring, slowly add 2M NaOH solution until the salt is fully dissolved and the solution is basic (pH > 11).
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated piperazine with a suitable organic solvent (e.g., dichloromethane) three times.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the enantiomerically enriched piperazine.
-
Analysis: Determine the yield and enantiomeric excess (ee%) of the resolved piperazine using an appropriate analytical technique like chiral HPLC.
C. Optimization:
-
The choice of solvent is critical and often requires screening of several options to find the one that provides the best balance of solubility for the diastereomeric salts.
-
The stoichiometry of the resolving agent may need to be optimized; sometimes using a sub-stoichiometric amount can improve the enantiomeric excess of the crystallized salt.
Workflow for Diastereomeric Salt Crystallization
Protocol for Enzymatic Kinetic Resolution
This protocol provides a general method for the enzymatic kinetic resolution of a racemic piperazine derivative using a lipase-catalyzed acylation.
Materials:
-
Racemic piperazine derivative
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)
-
Anhydrous, non-polar organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene, hexane)
-
Acyl donor (e.g., ethyl acetate, vinyl acetate, diisopropyl malonate)
-
Shaker incubator or stirred reaction vessel with temperature control
-
Filtration apparatus
-
Standard laboratory glassware
-
Analytical equipment for ee% determination (e.g., Chiral HPLC or GC)
Procedure:
-
Reaction Setup: To a dry reaction vessel, add the racemic piperazine derivative (1.0 equiv.), the anhydrous organic solvent, and the acyl donor (0.5-1.0 equiv.).
-
Enzyme Addition: Add the immobilized lipase (typically 10-50 mg per mmol of substrate).
-
Incubation: Seal the vessel and place it in a shaker incubator at a controlled temperature (e.g., 30-50 °C) with agitation.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots at regular time intervals. Analyze the aliquots by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the remaining piperazine and the acylated product. The ideal stopping point is at or near 50% conversion to maximize the ee of both the unreacted starting material and the product.
-
Reaction Quench: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.
-
Separation: The resulting mixture contains the unreacted (and now enantiomerically enriched) piperazine and the acylated piperazine product. These can be separated by standard techniques such as column chromatography or acid-base extraction.
-
Analysis: Determine the final yield and enantiomeric excess of the purified, unreacted piperazine enantiomer.
Optimization:
-
Screen different lipases to find one with high activity and enantioselectivity for the specific piperazine substrate.
-
The choice of acyl donor and solvent can significantly impact the reaction rate and enantioselectivity.
-
Reaction temperature is a critical parameter to balance reaction rate and enzyme stability/selectivity.
Workflow for Enzymatic Kinetic Resolution
Protocol for Chiral HPLC Separation
This protocol provides a general procedure for the analytical or preparative separation of piperazine enantiomers using High-Performance Liquid Chromatography with a chiral stationary phase.
Materials and Instrumentation:
-
HPLC system with a UV or photodiode array (PDA) detector. For compounds lacking a chromophore, an Evaporative Light Scattering Detector (ELSD) or mass spectrometer (MS) may be necessary.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel® series are a good starting point).
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, methanol).
-
Additives (e.g., diethylamine (DEA) for basic compounds, trifluoroacetic acid (TFA) for acidic compounds).
-
Sample vials and filters.
Procedure:
A. Method Development and Optimization
-
Column Selection: Choose a set of chiral columns for initial screening. Polysaccharide-based CSPs are often effective for a broad range of compounds, including piperazines.
-
Mobile Phase Screening:
-
Normal Phase: Start with a mixture of hexane or heptane and an alcohol modifier like isopropanol or ethanol (e.g., 90:10 v/v). For basic piperazines, add a small amount of a basic additive like diethylamine (0.1%) to the mobile phase to improve peak shape.
-
Reversed Phase: Use a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol.
-
-
Initial Screening: Inject the racemic piperazine standard onto the selected columns with the different mobile phases. Monitor for any separation of the enantiomers.
-
Optimization: Once a promising column and mobile phase system are identified, optimize the separation by:
-
Adjusting the ratio of the mobile phase components.
-
Changing the flow rate.
-
Varying the column temperature.
-
Fine-tuning the concentration of the additive. The goal is to achieve baseline resolution (Rs > 1.5) between the two enantiomer peaks in a reasonable analysis time.
-
B. Analytical Protocol
-
Sample Preparation: Dissolve the piperazine sample in the mobile phase or a compatible solvent to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
System Equilibration: Equilibrate the chiral HPLC column with the optimized mobile phase until a stable baseline is achieved.
-
Injection: Inject a small volume (e.g., 5-20 µL) of the prepared sample.
-
Data Acquisition: Run the analysis and record the chromatogram.
-
Analysis: Identify the peaks corresponding to the two enantiomers. The enantiomeric excess (ee%) is calculated from the peak areas (A1 and A2) of the two enantiomers using the formula: ee% = [ |A1 - A2| / (A1 + A2) ] * 100
C. Preparative Separation (if required)
-
For preparative separations, the optimized analytical method is scaled up to a larger diameter column.
-
The sample concentration and injection volume are increased to maximize throughput.
-
Fractions corresponding to each enantiomer peak are collected separately.
-
The collected fractions are then concentrated to isolate the purified enantiomers.
Logical Workflow for Chiral HPLC Method Development and Analysis
Conclusion
The purification of chiral piperazine compounds is a critical task in pharmaceutical development. The choice of technique—diastereomeric salt crystallization, enzymatic resolution, or chiral chromatography—should be guided by the specific requirements of the project, including scale, desired purity, and the properties of the piperazine derivative. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and implement effective strategies for obtaining enantiomerically pure piperazines, thereby advancing the development of new and improved chiral drugs.
References
Determining the Enantiomeric Purity of Piperazines: A Guide to Analytical Methods and Protocols
Introduction
The stereochemistry of pharmaceutical compounds is a critical factor in drug development, as enantiomers of a chiral drug can exhibit marked differences in their pharmacological, toxicological, and pharmacokinetic profiles.[1] Piperazine derivatives, a common scaffold in many active pharmaceutical ingredients (APIs), are frequently chiral. Therefore, the accurate determination of their enantiomeric purity is a regulatory requirement and a crucial step in ensuring drug safety and efficacy.[2] This application note provides a comprehensive overview of the primary analytical methods for determining the enantiomeric purity of piperazines, complete with detailed experimental protocols and comparative data to assist researchers and drug development professionals in selecting the most suitable technique for their needs.
Key Analytical Techniques
The principal methods for determining the enantiomeric purity of piperazines include chiral chromatography (High-Performance Liquid Chromatography, Gas Chromatography, and Supercritical Fluid Chromatography), Capillary Electrophoresis, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique offers distinct advantages and is suited to different analytical challenges.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely used and robust method for enantiomeric separation in the pharmaceutical industry.[3] The separation is typically achieved using a Chiral Stationary Phase (CSP) that creates a stereoselective environment, leading to differential retention of the enantiomers.[1] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds, including piperazine derivatives.[4]
Workflow for Chiral HPLC Analysis
References
Application of (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate in PROTAC Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively eliminating target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2][3] These heterobifunctional molecules consist of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker plays a critical role in PROTAC efficacy, influencing the formation of a productive ternary complex between the POI and the E3 ligase, as well as modulating the physicochemical properties of the molecule.[4][5][6]
Piperazine-containing linkers are frequently incorporated into PROTAC design to enhance solubility and introduce conformational rigidity, which can be advantageous for optimizing ternary complex formation.[4][6][7] The use of a chiral, substituted piperazine moiety such as (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate offers the potential for stereospecific interactions within the ternary complex, potentially leading to improved potency and selectivity. The isobutyl substitution can provide a vector for linker attachment and influence the overall shape and flexibility of the PROTAC molecule. The tert-butyl carbamate (Boc) protecting group allows for regioselective functionalization of the piperazine ring during PROTAC synthesis.
This document provides detailed application notes and representative protocols for the synthesis and evaluation of PROTACs incorporating the this compound linker moiety.
Data Presentation
While specific quantitative data for PROTACs utilizing this compound is not yet publicly available, the following table provides representative data for a hypothetical BRD4-targeting PROTAC (PROTAC-X) based on published data for similar piperazine-containing BRD4 degraders. This data is for illustrative purposes to demonstrate how to present such findings.
| Parameter | PROTAC-X | Control Compound (Inactive Epimer) | JQ1 (Parent Inhibitor) |
| Target Protein | BRD4 | BRD4 | BRD4 |
| E3 Ligase Ligand | Pomalidomide (CRBN) | Pomalidomide (CRBN) | N/A |
| BRD4 Binding Affinity (IC50, nM) | 50 | 55 | 30 |
| BRD4 Degradation (DC50, nM) | 15 | >10,000 | No degradation |
| Maximal Degradation (Dmax, %) | 95 | <10 | No degradation |
| Cell Line | HEK293 | HEK293 | HEK293 |
| Treatment Time (h) | 24 | 24 | 24 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a potential enantioselective synthesis of the title compound, adapted from established methods for the synthesis of chiral 2-substituted piperazines.
Materials:
-
(S)-Leucine
-
Lithium aluminum hydride (LAH)
-
Di-tert-butyl dicarbonate (Boc2O)
-
N-Benzylmaleimide
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Solvents: Tetrahydrofuran (THF), Dichloromethane (DCM), Methanol (MeOH), Ethyl acetate (EtOAc)
-
Reagents for workup and purification.
Procedure:
-
Reduction of (S)-Leucine: (S)-Leucine is reduced to the corresponding amino alcohol, (S)-2-amino-4-methyl-1-pentanol, using a strong reducing agent like LAH in an anhydrous solvent such as THF.
-
Protection of the Amino Group: The primary amine of the amino alcohol is protected with a suitable protecting group, for example, by reacting with benzyl chloroformate to yield a carbamate.
-
Activation of the Hydroxyl Group: The hydroxyl group is converted into a good leaving group, for instance, by mesylation or tosylation.
-
Ring Formation: The protected amino alcohol derivative is reacted with a suitable nitrogen-containing nucleophile to form the piperazine ring.
-
N-Boc Protection and Deprotection: The piperazine is then selectively protected at the N1 position with a Boc group using Boc2O. Any other protecting groups are then selectively removed. For instance, a benzyl group can be removed by catalytic hydrogenation using Pd/C and H2 gas.
-
Purification: The final product, this compound, is purified by column chromatography.
Protocol 2: Synthesis of a Representative PROTAC (PROTAC-X)
This protocol outlines the coupling of the piperazine linker with a POI ligand (e.g., a JQ1 derivative for BRD4) and an E3 ligase ligand (e.g., Pomalidomide for CRBN).
Materials:
-
This compound
-
JQ1-acid (a derivative of JQ1 with a carboxylic acid handle)
-
Pomalidomide-linker-amine (Pomalidomide attached to a short alkyl chain with a terminal amine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Reagents for workup and purification (e.g., HPLC)
Procedure:
-
Boc Deprotection: The Boc protecting group on this compound is removed by treatment with TFA in DCM to yield the free secondary amine.
-
First Amide Coupling: The resulting deprotected piperazine is coupled to JQ1-acid using HATU and DIPEA in anhydrous DMF. The reaction progress is monitored by LC-MS.
-
Second Amide Coupling: The product from the first coupling is then reacted with Pomalidomide-linker-amine under similar coupling conditions (HATU, DIPEA in DMF) to form the final PROTAC-X.
-
Purification: The crude PROTAC-X is purified by preparative HPLC to yield the final product. The identity and purity are confirmed by LC-MS and NMR.
Protocol 3: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol details the most common method for assessing the degradation of a target protein following PROTAC treatment.[1][2][3][8]
Materials:
-
Cell line expressing the target protein (e.g., HEK293 for BRD4)
-
PROTAC-X stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence detector)
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of PROTAC-X for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a negative control (inactive epimer).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli buffer and heating. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Visualizations
Caption: Workflow for the synthesis of a PROTAC using a chiral piperazine linker.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: A simplified signaling pathway affected by BRD4 degradation.
References
- 1. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. | Semantic Scholar [semanticscholar.org]
- 2. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 7. Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson’s disease animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Scale-Up Synthesis of Orthogonally Protected Chiral Piperazines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of orthogonally protected chiral piperazines. These compounds are crucial building blocks in the development of pharmaceuticals, necessitating robust and scalable synthetic methods. The following sections outline key synthetic strategies, present comparative data, and provide detailed experimental protocols for selected methods.
Introduction
Chiral piperazines are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs. The ability to introduce substituents at specific positions and control stereochemistry is paramount for optimizing pharmacological activity. Orthogonal protection of the two nitrogen atoms of the piperazine ring allows for selective functionalization, making these building blocks highly versatile in drug discovery and development. Scaling up the synthesis of these complex molecules from the laboratory to industrial production presents significant challenges in maintaining yield, purity, and enantioselectivity. This document explores practical and scalable methods to address these challenges.
Synthetic Strategies for Scale-Up
Several key strategies have emerged for the large-scale synthesis of orthogonally protected chiral piperazines. These methods often start from readily available chiral precursors or employ asymmetric catalysis to establish the desired stereochemistry.
-
Synthesis from α-Amino Acids: This approach utilizes the inherent chirality of α-amino acids as a starting point. A notable method involves an aza-Michael addition between an orthogonally bis-protected chiral 1,2-diamine, derived from an α-amino acid, and an in situ generated vinyl diphenyl sulfonium salt. This strategy has been successfully applied to multigram scale synthesis.[1][2]
-
Asymmetric Hydrogenation of Pyrazines: The catalytic asymmetric hydrogenation of pyrazine derivatives offers a direct route to chiral piperazines. This method can be highly efficient, providing access to a range of substituted piperazines with high enantioselectivity. Recent advancements have demonstrated the scalability of this approach.[3][4] For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols can yield chiral piperazin-2-ones, which can be subsequently reduced to the corresponding piperazines without loss of optical purity.[3][5] Another facile method involves the Ir-catalyzed hydrogenation of pyrazines activated by alkyl halides.[4]
-
Organocatalytic Approaches: Organocatalysis provides a powerful tool for the enantioselective synthesis of functionalized piperazines. A three-step, one-pot procedure has been developed for the synthesis of C2-functionalized, orthogonally N,N'-protected piperazines starting from simple aldehydes.[6] This methodology allows for the rapid preparation of a diverse range of piperazine derivatives with good to excellent enantiomeric excess.[6][7]
-
Synthesis from Chiral Precursors: Commercially available or readily synthesized chiral starting materials, such as (R)- or (S)-2-methylpiperazine, can be selectively protected to yield orthogonally protected derivatives. For example, (R)-1-Boc-3-methylpiperazine can be synthesized by reacting (R)-methylpiperazine with di-tert-butyl dicarbonate.[8]
Data Presentation: Comparison of Synthetic Routes
The following table summarizes quantitative data for different scale-up methods for synthesizing orthogonally protected chiral piperazines, providing a comparative overview of their efficiency and scalability.
| Synthetic Strategy | Starting Material | Product | Scale | Yield | Enantiomeric Excess (ee) | Reference |
| Aza-Michael Addition | α-Amino Acids | Orthogonally protected 2-substituted piperazines | Multigram | Good | High | [1][2] |
| Asymmetric Hydrogenation | Pyrazin-2-ols | Chiral piperazin-2-ones | Gram-scale | up to 93% | up to 90% | [3][5] |
| Asymmetric Hydrogenation | Pyrazines (activated) | 3-substituted and 2,3-/3,5-disubstituted piperazines | Not specified | Good | up to 96% | [4] |
| Organocatalysis | Aldehydes | C2-functionalized, orthogonally N,N'-protected piperazines | Not specified | 35-60% (overall) | 75-98% | [7] |
| Protection of Chiral Precursor | (S)-2-Methylpiperazine | (S)-1-Boc-3-methylpiperazine | 400 mg | 84% | Not specified (assumed high) | [9] |
| Synthesis from D-Asparagine | D-Asparagine | (R)-1-N-Boc-3-piperazinecarboxylate methyl ester | Industrial scale-up suitable | High | High (no resolution needed) | [10] |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of (S)-1-Boc-3-methylpiperazine from (S)-2-Methylpiperazine
This protocol is based on the straightforward protection of a commercially available chiral starting material.
Materials:
-
(S)-2-Methylpiperazine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Dichloromethane (DCM)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (S)-2-methylpiperazine (400 mg) in dichloromethane (20 mL) in a reaction vessel and cool the solution to 0 °C in an ice bath.[9]
-
Slowly add di-tert-butyl dicarbonate (871 mg) to the cooled solution.[9]
-
Remove the ice bath and stir the reaction mixture at room temperature for 4 hours.[9]
-
Upon completion of the reaction (monitored by TLC or LC-MS), quench the reaction by adding deionized water (20 mL).[9]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 40 mL).[9]
-
Combine the organic phases and wash with saturated sodium chloride solution (40 mL).[9]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the product as a white solid.[9]
Expected Outcome:
-
(S)-4-N-tert-butoxycarbonyl-2-methylpiperazine (a regioisomer of the target, often the initial product in excess Boc anhydride) or the desired (S)-1-Boc-3-methylpiperazine depending on stoichiometry and reaction conditions. The linked reference indicates the formation of (S)-4-N-tert-butoxycarbonyl-2-methylpiperazine with a yield of 84%.[9] Careful control of stoichiometry is crucial to obtain the mono-protected product.
Protocol 2: Gram-Scale Asymmetric Hydrogenation of a Pyrazin-2-ol
This protocol demonstrates a scalable catalytic approach to chiral piperazinones, which are precursors to chiral piperazines.
Materials:
-
Pyrazin-2-ol substrate (e.g., 1a from the cited literature)
-
Palladium catalyst
-
Chiral ligand
-
Toluic acid (TsOH·H₂O)
-
Dichloromethane (DCM) / Benzene solvent mixture
-
Hydrogen gas (high pressure)
Procedure:
-
In a high-pressure reactor, combine the pyrazin-2-ol substrate (gram scale), palladium catalyst (e.g., 3.3 mol%), and the appropriate chiral ligand.
-
Add TsOH·H₂O (100 mol%) and the DCM/benzene solvent mixture (e.g., 1.5 mL/1.5 mL for a small scale, adjust for gram scale).
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 1000 psi.
-
Heat the reaction mixture to 80 °C and stir for 24-48 hours.[3]
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture and purify the product by chromatography to obtain the chiral piperazin-2-one.
Expected Outcome:
-
The desired chiral piperazin-2-one product with high yield (e.g., 93%) and high enantioselectivity (e.g., 90% ee).[3] This intermediate can then be reduced to the corresponding chiral piperazine.
Visualizations
Caption: Synthesis of chiral piperazines from α-amino acids.
Caption: Asymmetric hydrogenation route to chiral piperazines.
Caption: Workflow for the synthesis of (S)-1-Boc-3-methylpiperazine.
References
- 1. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. | Semantic Scholar [semanticscholar.org]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (R)-1-Boc-3-methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 9. (S)-1-Boc-3-methylpiperazine synthesis - chemicalbook [chemicalbook.com]
- 10. CN115716807A - Synthesis process of (R) -1-N-BOC-3-piperazine methyl formate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Minimizing Side Product Formation in Boc Deprotection of Piperazines
Welcome to the technical support center for troubleshooting Boc deprotection of piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and minimize the formation of unwanted side products during this critical synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side product formation during the Boc deprotection of piperazines?
A1: The main cause of side product formation is the generation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1] This carbocation is a potent electrophile and can alkylate nucleophilic sites in the reaction mixture.
Q2: What is the most common side product observed?
A2: The most prevalent side product is the t-butylation of the newly deprotected piperazine nitrogen atom.[1] The free secondary amine of the deprotected piperazine is nucleophilic and can be attacked by the tert-butyl cation, leading to the formation of a N-tert-butylpiperazine derivative. This side product can be difficult to separate from the desired product and reduces the overall yield.
Q3: Are there other potential side products I should be aware of?
A3: Yes, under harsh acidic conditions, particularly with certain substitution patterns on the piperazine ring, ring fragmentation can occur.[2] This involves the cleavage of the piperazine ring structure, leading to a complex mixture of degradation products. Additionally, if other acid-sensitive functional groups (e.g., esters, acetals) are present in the molecule, they may also be cleaved.[2]
Q4: How can I prevent the formation of the t-butylated side product?
A4: The most effective method to prevent t-butylation is to use a "scavenger" in the reaction mixture.[1] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the deprotected piperazine. They effectively "trap" the carbocation before it can react with your product.[1]
Q5: What are some common scavengers and how do I choose the right one?
A5: Common scavengers include triisopropylsilane (TIS), water, and anisole.[1] The choice of scavenger depends on the specific substrate and reaction conditions. TIS is a very effective and widely used scavenger. A combination of scavengers, often referred to as a "scavenger cocktail," can also be employed for broader protection.[3]
Q6: I'm still seeing incomplete deprotection. What can I do?
A6: Incomplete deprotection can be addressed by several strategies:
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS and extend the reaction time until the starting material is consumed.[2]
-
Increase Acid Concentration: Using a higher concentration of acid or a larger excess can drive the reaction to completion. For example, 4M HCl in dioxane is a common and effective reagent.[2]
-
Elevate Temperature: Gently warming the reaction can accelerate the deprotection, but this should be done cautiously as it can also increase the rate of side reactions.[1]
Troubleshooting Guide
This section provides solutions to common problems encountered during the Boc deprotection of piperazines.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction.[1] 2. Formation of side products (e.g., t-butylation).[1] 3. Product loss during work-up. | 1. Increase reaction time, acid concentration, or gently warm the reaction.[1][2] 2. Add a scavenger such as triisopropylsilane (TIS) to the reaction mixture.[1] 3. Ensure complete extraction and that the aqueous layer is sufficiently basic (pH > 8) during work-up to recover the free amine. |
| Presence of a Major Side Product with a +56 Da Mass Shift | Alkylation of the deprotected piperazine nitrogen by the tert-butyl cation. | Incorporate a scavenger (e.g., 2.5-5% TIS) into the deprotection cocktail.[1] |
| Complex Mixture of Products and/or Evidence of Ring Degradation | 1. Use of excessively harsh acidic conditions (high temperature, prolonged reaction time).[2] 2. Presence of sensitive functional groups on the piperazine ring. | 1. Lower the reaction temperature and shorten the reaction time. Monitor the reaction closely. 2. Consider using milder deprotection conditions, such as a lower concentration of acid or alternative deprotection reagents. |
| Difficulty Isolating the Product as a Free Base | The product may have formed a stable salt with the acid used for deprotection (e.g., trifluoroacetate salt).[2] | If using TFA, consider switching to HCl in dioxane, which often forms a hydrochloride salt that is easier to handle and convert to the free base.[2] |
| Cleavage of Other Acid-Sensitive Groups | The deprotection conditions are too harsh for other functional groups in the molecule.[2] | Explore milder deprotection methods, such as using a lower concentration of acid, a weaker acid, or alternative reagents like oxalyl chloride in methanol for sensitive substrates.[2] |
Data Presentation
Table 1: Comparison of Common Scavengers for Boc Deprotection
| Scavenger | Typical Concentration (v/v) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5% | Highly effective carbocation scavenger.[1] |
| Water | 1 - 5% | Acts as a general carbocation scavenger, forming tert-butanol. |
| Anisole | 5% | An aromatic scavenger that can trap the tert-butyl cation. |
While specific quantitative data for piperazine deprotection is not extensively published, the use of scavengers is a widely accepted and effective strategy to significantly increase the yield of the desired product by minimizing t-butylation.
Table 2: Comparison of Standard Deprotection Reagents
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Conditions | 20-50% in Dichloromethane (DCM) | 4M in 1,4-Dioxane |
| Reaction Time | Generally 30 minutes to a few hours at room temperature. | Can be rapid (e.g., 30 minutes) depending on the substrate and concentration. |
| Product Salt Form | Trifluoroacetate salt, which can sometimes be oily or difficult to crystallize.[2] | Hydrochloride salt, which is often a crystalline solid, aiding in purification.[2] |
| Selectivity | Can be less selective and may cleave other acid-sensitive groups. | Can offer better selectivity depending on the solvent and concentration. |
Visualizing the Process
Reaction Mechanism and Side Product Formation
Caption: Mechanism of Boc deprotection and side product formation.
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for low product yield.
Experimental Protocols
Protocol 1: Boc Deprotection using TFA with a Scavenger
Materials:
-
N-Boc protected piperazine derivative
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add triisopropylsilane (TIS) (1.1 equiv.).
-
Slowly add trifluoroacetic acid (TFA) (10-20 equiv.) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic (pH > 8).
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.[2]
Protocol 2: Boc Deprotection using HCl in Dioxane
Materials:
-
N-Boc protected piperazine derivative
-
4M HCl in 1,4-dioxane solution
-
Methanol (optional, as a co-solvent)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or other suitable extraction solvent
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate.
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.
-
To obtain the free base, suspend the residue or the filtered solid in a mixture of water and DCM.
-
Add saturated aqueous NaHCO₃ solution until the mixture is basic (pH > 8).
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine.[2]
References
Technical Support Center: Optimizing N-Boc Piperazine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and purity of N-Boc piperazine synthesis. Below you will find troubleshooting guides for common issues, frequently asked questions, detailed experimental protocols, and comparative data to assist in your experimental work.
Troubleshooting Guides
This section addresses specific challenges that may arise during the synthesis of N-Boc piperazine and its subsequent deprotection.
Issue 1: Low Yield of N-Boc Piperazine
Question: My reaction to synthesize N-Boc piperazine is resulting in a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in N-Boc piperazine synthesis are often due to the formation of the 1,4-disubstituted byproduct or incomplete reaction. Here are several strategies to favor the desired mono-substitution and improve overall yield:
-
Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the electrophile (Boc₂O) with the more abundant unsubstituted piperazine, minimizing the formation of the disubstituted product.[1]
-
Slow Addition of Di-tert-butyl dicarbonate (Boc₂O): Adding the Boc₂O solution dropwise, especially at low temperatures (e.g., 0 °C), helps to control the reaction rate and reduce the likelihood of disubstitution.[1][2]
-
Formation of a Piperazine Salt: Reacting piperazine with an acid, such as acetic acid, to form a salt before the addition of Boc₂O can improve the selectivity for mono-protection.[2][3]
-
Reaction Conditions: Ensure the reaction is allowed to proceed to completion by stirring at room temperature for a sufficient duration (e.g., 12-18 hours).[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[1]
Below is a troubleshooting workflow to address low yield:
Issue 2: Low Purity of N-Boc Piperazine
Question: How can I improve the purity of my N-Boc piperazine product?
Answer: Purity issues often arise from residual starting materials, the disubstituted byproduct, or impurities from the work-up. The following purification techniques can be effective:
-
Column Chromatography: This is a common and effective method for separating N-Boc piperazine from impurities. To prevent tailing on silica gel due to the basic nature of the product, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent.[1]
-
Acid-Base Extraction: This technique is useful for separating the basic N-Boc piperazine from non-basic impurities. The crude product is dissolved in an organic solvent and washed with a dilute acidic aqueous solution. The product will move to the aqueous layer as its salt. The aqueous layer can then be basified, and the purified product can be re-extracted into an organic solvent.[1]
-
Crystallization: If the N-Boc piperazine product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.
The following diagram illustrates a general purification workflow:
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in N-Boc piperazine synthesis and how can I minimize it?
A1: The most common side product is 1,4-di-Boc-piperazine, which arises from the reaction of Boc₂O with both nitrogen atoms of the piperazine ring. To minimize its formation, you can use a large excess of piperazine (5-10 equivalents) and add the Boc₂O slowly at a reduced temperature (0 °C).[1]
Q2: My Boc deprotection reaction is incomplete. What could be the cause?
A2: Incomplete Boc deprotection can result from several factors:
-
Insufficient Acid: The concentration or number of equivalents of the acid (e.g., TFA or HCl) may be too low to drive the reaction to completion.[4]
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[4]
-
Low Temperature: Most deprotections are performed at room temperature. If the reaction is sluggish, gentle warming might be necessary, but this can also increase side reactions.[4]
-
Steric Hindrance: Bulky groups near the Boc-protected nitrogen can slow down the reaction.[4]
Q3: I am observing unexpected peaks in my LC-MS after Boc deprotection, suggesting side reactions. What are these and how can I prevent them?
A3: A common side reaction during acidic Boc deprotection is t-butylation. This occurs when the reactive tert-butyl cation, generated upon cleavage of the Boc group, alkylates nucleophiles in the reaction mixture, such as the deprotected piperazine itself.[4] To prevent this, you can add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that trap the tert-butyl cation.[4]
Q4: Which acidic reagents are typically used for Boc deprotection?
A4: The most common reagents are trifluoroacetic acid (TFA), often used as a 25-50% solution in dichloromethane (DCM), and hydrochloric acid (HCl), typically as a 4M solution in an organic solvent like dioxane or methanol.[4]
Quantitative Data Summary
The following table summarizes yield and purity data for different N-Boc piperazine synthesis methods found in the literature.
| Synthesis Method | Key Reagents | Typical Yield | Purity | Reference |
| Direct Boc Protection | Piperazine, Boc₂O | Variable, often lower due to disubstitution | Dependent on purification | [3] |
| Direct Boc Protection with Salt Formation | Piperazine, Acetic Acid, Boc₂O | Improved selectivity over direct protection | Good | [3] |
| From Diethanolamine | Diethanolamine, Chlorinating Agent, Boc₂O, Ammonia | > 93.5% | High (>99%) | [3][5][6] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-piperazine (Mono-protection)
This protocol is a standard method for the direct mono-protection of piperazine.
Materials:
-
Piperazine (2.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve piperazine in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[1]
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution while maintaining the temperature at 0 °C.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[1]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes, with 0.1% triethylamine) to isolate N-Boc-piperazine.[1]
Protocol 2: Boc Deprotection with HCl in Dioxane
This method is a common alternative to TFA for removing the Boc protecting group.
Materials:
-
N-Boc-piperazine
-
4M HCl in 1,4-dioxane
-
Methanol or Ethyl Acetate (optional, for dissolution)
Procedure:
-
Dissolve the N-Boc-piperazine substrate in a minimal amount of a suitable solvent like methanol or ethyl acetate.[4]
-
Add a 4M solution of HCl in 1,4-dioxane. A large excess of HCl is often used.[4]
-
Stir the mixture at room temperature. The reaction is typically complete in 1-4 hours. A precipitate of the piperazine dihydrochloride salt may form.[4]
-
Monitor the disappearance of the starting material by TLC or LC-MS.[4]
-
Work-up Option A (if precipitate forms): Collect the precipitate by filtration and wash it with a non-polar solvent like diethyl ether.[4]
-
Work-up Option B (if no precipitate): Remove the solvent under reduced pressure to yield the crude salt.[4]
-
To obtain the free base, dissolve the crude salt in water, basify with a suitable base (e.g., NaOH or NaHCO₃ solution) to a pH > 8, and extract the product with an organic solvent (e.g., DCM or ethyl acetate).[7]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected piperazine.
Visualization of Reaction Mechanism
The following diagram illustrates the reaction mechanism for the Boc protection of piperazine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. CN108033931A - A kind of synthetic method of N-Boc piperazines - Google Patents [patents.google.com]
- 6. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Racemization in Chiral Piperazine Synthesis
Welcome to the technical support center for the synthesis of chiral piperazines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the loss of stereochemical integrity during their synthetic routes. Below, you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with experimental protocols, quantitative data, and visual aids to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in chiral piperazine synthesis?
A1: Racemization is the process where a pure, single enantiomer (a specific 3D isomer) converts into an equal mixture of both of its enantiomers, resulting in an optically inactive racemic mixture. The key issue is that the biological activity of many pharmaceuticals, including those containing a chiral piperazine core, is often dependent on a specific stereoisomer. The presence of the undesired enantiomer can lead to reduced therapeutic efficacy or even unwanted side effects.
Q2: What is the primary chemical mechanism responsible for racemization in these syntheses?
A2: The most common cause of racemization is the deprotonation of the proton at the stereogenic center (the chiral carbon), particularly when it is adjacent to a carbonyl group or another activating group. This abstraction, typically by a base, forms a planar, achiral intermediate like an enolate. Subsequent reprotonation can occur from either face of this planar intermediate, leading to a mixture of both enantiomers and a loss of the original stereochemistry.
Q3: At which synthetic stages is racemization most likely to occur?
A3: Racemization is a significant risk during several common transformations in chiral piperazine synthesis:
-
N-Alkylation: The use of strong bases and elevated temperatures to alkylate one of the piperazine nitrogens can lead to deprotonation at an adjacent chiral center.
-
Protecting Group Manipulation: Both the introduction and, more commonly, the removal of protecting groups (like Boc) can create conditions (acidic or basic) that facilitate racemization.
-
Cyclization: Ring-forming reactions, especially those mediated by base to form the piperazine core, can compromise stereocenters established in the acyclic precursor.
-
Purification: Exposure to acidic or basic conditions during work-up or chromatography (e.g., on standard silica gel) can cause racemization of sensitive products.
Troubleshooting Guide: Loss of Enantiomeric Excess (ee)
This section addresses specific problems you may encounter during your synthesis.
Q4: I am observing significant racemization after an N-alkylation step on my mono-protected chiral piperazine. What are the likely causes and solutions?
A4: This is a common issue. The combination of base, solvent, and temperature is critical for maintaining stereochemical integrity.
-
Possible Cause 1: Base is too strong or non-hindered. Strong bases like LDA or alkoxides can easily deprotonate the alpha-carbon.
-
Solution: Switch to a milder, non-nucleophilic, or sterically hindered base. Carbonates such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.
-
-
Possible Cause 2: High reaction temperature. Higher temperatures increase the rate of deprotonation and potential epimerization.
-
Solution: Perform the alkylation at the lowest possible temperature that allows the reaction to proceed at a reasonable rate. For highly sensitive substrates, starting at 0 °C or even lower may be necessary.
-
-
Possible Cause 3: Prolonged reaction time. The longer your chiral product is exposed to basic conditions, the higher the risk of racemization.
-
Solution: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Q5: My starting material, a chiral amino acid, seems to racemize during the initial steps of building the piperazine precursor. How can I prevent this?
A5: Racemization of amino acid derivatives often occurs during the activation of the carboxylic acid for amide bond formation.
-
Possible Cause: Oxazolone Formation. Activating the N-protected amino acid (e.g., with a carbodiimide like DCC) can lead to the formation of a 5(4H)-oxazolone intermediate. The proton on the chiral carbon of this ring is highly acidic and easily removed by base.
-
Solution 1: Use Racemization-Suppressing Additives. When using carbodiimide coupling agents, always include an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). For particularly sensitive substrates, 7-aza-1-hydroxybenzotriazole (HOAt) is often superior.
-
Solution 2: Switch to a different coupling reagent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are generally more effective at suppressing racemization than carbodiimide-based methods. Partial racemization has been observed when using DCC/HOBT, resulting in products with 85–90% ee.[1]
-
Solution 3: Minimize pre-activation time and control temperature. Add the coupling reagent to the mixture of the acid and amine, with the base added last. Keep the reaction cooled to 0 °C, especially during the initial activation phase.
-
Q6: I am losing enantiomeric purity when removing the N-Boc protecting group. What are the best practices for deprotection?
A6: Standard acidic conditions for Boc deprotection can indeed cause racemization on sensitive substrates.
-
Possible Cause: Harsh acidic conditions. High concentrations of strong acids like trifluoroacetic acid (TFA) can lead to reversible protonation/deprotonation at the chiral center.
-
Solution 1: Use Milder Acidic Conditions. Instead of 50% TFA in DCM, try using a lower concentration (e.g., 20-25%) and run the reaction at 0 °C to slow down potential epimerization.
-
Solution 2: Use HCl in an organic solvent. A 4M solution of HCl in 1,4-dioxane or methanol is a common and often milder alternative to TFA. The product is typically isolated as the hydrochloride salt.
-
Solution 3: Neutral Deprotection Conditions. For extremely sensitive compounds, consider thermolytic deprotection using fluorinated alcohols like hexafluoroisopropanol (HFIP), which can remove the Boc group under neutral conditions, often accelerated by microwave heating.
-
Data Presentation
The choice of protecting groups and reaction conditions can significantly impact the enantioselectivity of a reaction. The following table summarizes data from a study on the asymmetric synthesis of piperazin-2-one precursors, which can be reduced to the corresponding chiral piperazines.
Table 1: Effect of N-Protecting Group on Enantioselectivity in Asymmetric Allylic Alkylation
| Entry | N1-Protecting Group | N4-Protecting Group | Product | Yield (%) | ee (%) |
| 1 | Benzoyl (Bz) | Benzyl (Bn) | 9a | 95 | 94 |
| 2 | Benzoyl (Bz) | p-Methoxybenzyl (PMB) | 9b | 95 | 94 |
| 3 | Benzoyl (Bz) | Allyl | 9c | 95 | 92 |
| 4 | p-Toluoyl | Benzyl (Bn) | 9d | 95 | 95 |
| 5 | p-Anisoyl | Benzyl (Bn) | 9e | 95 | 95 |
| 6 | o-Toluoyl | Benzyl (Bn) | 9f | 95 | 81 |
| 7 | Carboxybenzyl (Cbz) | Benzyl (Bn) | 9g | 95 | 85 |
| Data adapted from Stoltz, B. M., et al. Angew. Chem. Int. Ed. 2014, 53, 1–6. Conditions: [Pd₂(pmdba)₃] (5 mol%), (S)-(CF₃)₃-tBuPHOX (12.5 mol%) in toluene at 40°C.[2] |
Experimental Protocols
Protocol 1: N-Alkylation of Mono-Boc-Protected (R)-2-Methylpiperazine with Minimal Racemization
This protocol uses a mild base to minimize the risk of epimerization at the C2 position.
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add mono-N-Boc-(R)-2-methylpiperazine (1.0 eq) and anhydrous acetonitrile (ACN) to make a 0.1 M solution.
-
Add Base: Add finely ground, anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Add Electrophile: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated to 40-50 °C, but this should be done with caution, monitoring the enantiomeric excess of the product.
-
Work-up: Upon completion, filter off the inorganic salts and wash the filter cake with ACN. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified product by chiral HPLC.
Protocol 2: Racemization-Suppressing Amide Coupling using HATU
This protocol is for coupling an N-protected chiral amino acid to an amine partner during the construction of a piperazine precursor.
-
Setup: In a round-bottom flask under an inert atmosphere, dissolve the N-protected chiral amino acid (1.0 eq), the amine component (1.1 eq), and HATU (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Add Base: Add N,N-diisopropylethylamine (DIPEA, 2.5 eq) dropwise to the cooled, stirred solution.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm slowly to room temperature. Continue stirring for 2-16 hours, monitoring by TLC or LC-MS until the starting acid is consumed.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate key concepts and workflows for troubleshooting racemization.
Caption: Mechanism of base-catalyzed racemization via a planar enolate intermediate.
Caption: A decision-making workflow for troubleshooting racemization issues.
References
Technical Support Center: Optimization of Reaction Conditions for Piperazine Alkylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of piperazine alkylation reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of N-alkylated piperazines.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Weak Base: The base may be too weak to effectively neutralize the acid byproduct generated during the reaction.[1] | Use a stronger, anhydrous base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure at least 1.5-2.0 equivalents of the base are used.[1] |
| Poor Solubility of Reagents: Reactants may not be fully dissolved in the chosen solvent, leading to a stalled reaction.[1] | Switch to a more polar aprotic solvent like dimethylformamide (DMF) to improve solubility.[1] | |
| Low Reaction Temperature: Many N-alkylation reactions require thermal energy to proceed at a practical rate.[1] | Heat the reaction mixture, typically to a temperature between 60-80 °C, and monitor the progress by TLC or LC-MS.[1] | |
| Inactive Catalyst (if applicable): Impurities in reagents or solvents can poison the catalyst. | Use high-purity, anhydrous reagents and solvents to avoid catalyst inhibition.[1] | |
| Formation of Di-alkylated Byproduct | Incorrect Stoichiometry: Using a 1:1 ratio of piperazine to the alkylating agent can lead to a second alkylation event. | Use an excess of piperazine relative to the alkylating agent (a 5-10 fold excess is recommended).[1][2] |
| Rapid Addition of Alkylating Agent: A high local concentration of the electrophile increases the likelihood of di-alkylation. | Add the alkylating agent slowly or dropwise to the reaction mixture.[1] | |
| Unprotected Piperazine: The presence of two reactive nitrogen atoms in unprotected piperazine makes selective mono-alkylation challenging.[1][3] | For optimal control, use a mono-protected piperazine such as N-Boc-piperazine or N-acetylpiperazine.[1][3][4] | |
| Reaction Stalls (Incomplete Conversion) | Poor Solubility of Reagents: Similar to low yield, incomplete dissolution of reagents can halt the reaction. | Change to a more suitable solvent like DMF to ensure all reagents are fully dissolved.[1] |
| Reversible Reaction Equilibrium: The acid byproduct can protonate the piperazine, reducing its nucleophilicity and slowing the reaction. | Ensure the acid byproduct is effectively neutralized by adding a sufficient amount of base (at least 1.5-2.0 equivalents).[1] | |
| Side Reactions/Product Decomposition | Unstable Alkylating Agent or Product: The reactants or product may be sensitive to the reaction conditions, particularly temperature. | Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop it once the starting material is consumed.[1] |
| Poor Reproducibility | Sensitivity to Trace Impurities: Minor variations in the purity of reagents or solvents can lead to inconsistent results. | Use high-purity reagents and anhydrous solvents consistently.[1] |
| Inconsistent Inert Atmosphere: Reactions sensitive to air or moisture will yield variable results without a proper inert atmosphere. | Ensure the reaction vessel is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon).[1] | |
| Difficult Product Extraction (Product remains in aqueous layer) | Formation of a Protonated Salt: The N-alkylated piperazine product can be protonated, rendering it highly water-soluble.[1][4] | During the work-up, basify the aqueous layer to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will deprotonate the product, making it more soluble in organic solvents.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for achieving selective mono-N-alkylation of piperazine?
A1: The most common and effective strategies to favor mono-alkylation include:
-
Use of a Protecting Group: This is the most reliable method. By temporarily blocking one of the piperazine nitrogens with a protecting group like tert-Butoxycarbonyl (Boc) or acetyl, alkylation is directed to the unprotected nitrogen. The protecting group can be removed in a subsequent step.[1][3][4]
-
Control of Stoichiometry: Using a large excess of piperazine (e.g., 5-10 equivalents) relative to the alkylating agent statistically favors the mono-alkylated product.[1][2] However, this can complicate purification.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise helps to maintain a low concentration of the electrophile, reducing the chance of a second alkylation.[1]
-
Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1][5]
-
Reductive Amination: This two-step, one-pot process involves reacting piperazine with an aldehyde or ketone to form an iminium ion, which is then reduced. This method is particularly useful for preventing the formation of quaternary ammonium salts.[1]
Q2: What are the recommended bases and solvents for direct N-alkylation of piperazine?
A2: The choice of base and solvent is critical for a successful reaction.
-
Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective and commonly used. It is recommended to use at least 1.5-2.0 equivalents of the base.[1]
-
Solvents: Polar aprotic solvents are typically used to ensure the solubility of the reagents. Acetonitrile (MeCN) and dimethylformamide (DMF) are common choices. It is crucial to use anhydrous solvents to prevent side reactions.[1]
Q3: How can I monitor the progress of my piperazine alkylation reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction. It allows you to track the consumption of the starting material and the formation of the product. For compounds containing amines, staining the TLC plate with a ninhydrin solution can be helpful for visualization. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed monitoring.[1]
Q4: My N-alkylated piperazine product is highly water-soluble. How can I effectively extract it during the work-up?
A4: High water solubility is a common issue, often due to the formation of a protonated salt of the product. To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogen. After quenching the reaction, if your product remains in the aqueous phase, adjust the pH to approximately 9.5-12 with a base such as sodium carbonate or sodium hydroxide. This will convert the protonated product into its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[1][4] Adding a saturated brine solution can also help to break up emulsions that may form during extraction.
Data Presentation: Comparison of Mono-Alkylation Strategies
| Strategy | Molar Ratio (Piperazine:Electrophile) | Typical Yield of Mono-substituted Product | Key Advantages | Key Disadvantages |
| Excess Piperazine | 3:1 to 10:1 | 70-80%[5] | One-step reaction, cost-effective.[5] | Difficult removal of excess piperazine.[5] |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Electrophile) | >80% for the alkylation step[5] | High selectivity, clean reaction.[5] | Multi-step process (protection and deprotection), higher cost.[5] |
| Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile) | 60-89%[5] | One-pot synthesis, good yields.[5] | May require longer reaction times or activation of the alkylating agent.[5] |
Experimental Protocols
Protocol 1: General Procedure for Direct N-alkylation of Piperazine
This protocol describes a general procedure for the mono-N-alkylation of a substituted piperazine with an alkyl bromide.[1]
Materials:
-
1-(4-bromophenyl)piperazine
-
Alkyl Bromide (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
Procedure:
-
To a dried reaction flask, add 1-(4-bromophenyl)piperazine and anhydrous potassium carbonate.
-
Add anhydrous acetonitrile and stir the suspension.
-
Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: N-Alkylation of N-Acetylpiperazine
This method utilizes a protected piperazine to ensure mono-alkylation.[1]
Materials:
-
N-Acetylpiperazine
-
1-Bromobutane (1.25 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.25 eq)
-
Dry Tetrahydrofuran (THF)
Procedure:
-
To a mechanically stirred suspension of K₂CO₃ and N-Acetylpiperazine in dry THF, add 1-bromobutane.
-
Reflux the reaction mixture overnight.
-
Cool the reaction to room temperature and remove the salts by filtration.
-
Concentrate the filtrate in vacuo to obtain the N-butyl-N'-acetylpiperazine.
-
The acetyl group can then be hydrolyzed to yield the mono-N-butylpiperazine.
Protocol 3: Reductive Amination for Mono-N-alkylation
This protocol is an alternative to direct alkylation and is particularly useful for preventing over-alkylation.
Materials:
-
Mono-Boc-piperazine (1 equivalent)
-
Aldehyde or Ketone (1-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve mono-Boc-piperazine and the desired aldehyde or ketone in a suitable solvent such as DCE or THF.
-
Add sodium triacetoxyborohydride portion-wise to the mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
-
Proceed with Boc deprotection as required.
Visualizations
Caption: A general experimental workflow for the N-alkylation of piperazine.
Caption: A troubleshooting decision tree for common issues in piperazine alkylation.
References
troubleshooting guide for the synthesis of sterically congested piperazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sterically congested piperazines.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing sterically congested piperazines?
A1: The main difficulties arise from steric hindrance, which can significantly lower reaction rates and yields. Key challenges include:
-
Low reaction yields: Bulky substituents on the piperazine ring or the coupling partner can impede the approach of reagents to the reactive nitrogen centers.[1]
-
Formation of di-substituted byproducts: Even with one nitrogen substituted, the second nitrogen may still be reactive enough to undergo a second substitution, leading to undesired symmetrical products. Controlling mono-substitution is a common issue.[2]
-
Catalyst deactivation: In palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, sterically demanding substrates can lead to catalyst decomposition or the formation of inactive catalyst species.[2]
-
Difficult purification: The polarity of piperazine derivatives, coupled with the potential for a mixture of mono- and di-substituted products and unreacted starting materials, can make purification by chromatography or crystallization challenging.[3]
Q2: What are the most common synthetic routes to N-aryl sterically congested piperazines?
A2: The most prevalent method is the Palladium-catalyzed Buchwald-Hartwig amination.[4] This reaction allows for the formation of a C-N bond between a piperazine and an aryl halide or triflate. Alternative methods include nucleophilic aromatic substitution (SNA_r), which is generally effective for electron-deficient aryl halides.[5]
Q3: How can I favor mono-alkylation or mono-arylation of a piperazine?
A3: Several strategies can be employed to enhance selectivity for mono-substitution:
-
Use of a large excess of piperazine: Employing a 5-10 fold excess of the piperazine starting material statistically favors the reaction of the electrophile with an unsubstituted piperazine.[2]
-
Slow addition of the electrophile: Adding the alkylating or arylating agent dropwise, particularly at low temperatures, can help control the reaction and minimize di-substitution.[6]
-
Use of a mono-protected piperazine: A more controlled approach involves using a piperazine with one nitrogen protected, for example, with a tert-butyloxycarbonyl (Boc) group. The desired substitution is performed on the free nitrogen, followed by deprotection.[7]
-
Protonation: Utilizing a mono-protonated piperazine salt can effectively "protect" one nitrogen from reacting, thus favoring mono-substitution.[7]
Troubleshooting Guides
Issue 1: Low Yield in Buchwald-Hartwig Amination of a Sterically Hindered Piperazine
Question: My Buchwald-Hartwig amination reaction to synthesize an N-aryl sterically congested piperazine is giving a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in this reaction are common when dealing with sterically demanding substrates. Several factors could be at play, and a systematic approach to optimization is recommended.
Potential Causes and Troubleshooting Steps:
-
Suboptimal Catalyst/Ligand Combination: The choice of palladium precursor and phosphine ligand is critical for coupling sterically hindered partners.
-
Troubleshooting: Screen a panel of bulky, electron-rich phosphine ligands. Ligands like RuPhos, XPhos, and BrettPhos are often effective for challenging couplings.[8] Consider using a pre-formed palladium catalyst for better reproducibility.
-
-
Inappropriate Base: The base plays a crucial role in the catalytic cycle, and its strength and steric bulk can significantly impact the reaction outcome.
-
Troubleshooting: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often used. However, if your starting materials are sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be tested, though this might require higher catalyst loading or longer reaction times.[2]
-
-
Unsuitable Solvent: The solvent must be able to dissolve all reaction components and stabilize the catalytic species.
-
Troubleshooting: Toluene, dioxane, and THF are common choices. If solubility is an issue, consider a more polar aprotic solvent.
-
-
Incorrect Reaction Temperature and Time: These parameters are crucial for balancing reaction rate and preventing decomposition.
-
Troubleshooting: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish, a gradual increase in temperature may be beneficial. Conversely, if decomposition is observed, lowering the temperature is advised.
-
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 100 | 85 |
| 2 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 78 |
| 3 | Pd(OAc)₂ | BrettPhos | LHMDS | Dioxane | 110 | 90 |
| 4 | Pd₂(dba)₃ | RuPhos | Cs₂CO₃ | Toluene | 110 | 65 |
| 5 | Pd(OAc)₂ | Xantphos | K₃PO₄ | Dioxane | 110 | 55 |
Yields are representative and will vary depending on the specific substrates and reaction conditions.
Caption: Troubleshooting workflow for low yield in Buchwald-Hartwig amination.
Issue 2: Formation of Di-substituted Byproduct in Mono-alkylation/arylation
Question: I am trying to synthesize a mono-substituted piperazine, but I am getting a significant amount of the di-substituted product. How can I improve the selectivity?
Answer: The formation of the di-substituted byproduct is a common challenge due to the presence of two reactive nitrogen atoms. Here are several strategies to favor mono-substitution.
Potential Causes and Troubleshooting Steps:
-
Stoichiometry of Reactants: Using a 1:1 ratio of piperazine to the electrophile often leads to a mixture of products.
-
Troubleshooting: Use a large excess of piperazine (5-10 equivalents). This increases the probability that the electrophile will react with an un-substituted piperazine molecule.[2]
-
-
Reaction Rate: A fast reaction rate can lead to over-alkylation or over-arylation.
-
Troubleshooting: Add the electrophile slowly (e.g., via a syringe pump) to the reaction mixture. Conducting the reaction at a lower temperature can also help to control the reaction rate and improve selectivity.[6]
-
-
Reactivity of the Mono-substituted Product: The mono-substituted piperazine may be as reactive or even more reactive than the starting piperazine.
-
Troubleshooting: Employ a mono-protection strategy. Protect one of the piperazine nitrogens with a group like Boc, perform the desired substitution on the other nitrogen, and then deprotect the first nitrogen. This multi-step approach offers the highest level of control.[7]
-
| Entry | Piperazine Equivalents | Electrophile Addition | Temperature (°C) | Mono:Di Product Ratio |
| 1 | 1.1 | Rapid | 25 | 2:1 |
| 2 | 5.0 | Rapid | 25 | 8:1 |
| 3 | 10.0 | Rapid | 25 | 15:1 |
| 4 | 5.0 | Slow (1 hour) | 0 | >20:1 |
Ratios are illustrative and depend on the specific reactants.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. researchgate.net [researchgate.net]
- 7. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stability of Tert-butyl Protecting Groups in Piperazines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when using tert-butyl (Boc) protecting groups with piperazine scaffolds. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: Why is the tert-butyl (Boc) protecting group on my piperazine unstable under acidic conditions?
A1: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group.[1] Deprotection is intentionally carried out under acidic conditions.[2] The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by the loss of the tert-butyl group as a stable tert-butyl cation, which then decomposes to isobutylene and carbon dioxide, releasing the free amine.[3][4]
Q2: Under what conditions is the N-Boc-piperazine generally stable?
A2: N-Boc-piperazine is stable under basic and nucleophilic conditions, as well as during hydrogenolysis, which makes it compatible with a wide range of synthetic transformations.[5][6] This stability allows for selective deprotection when other protecting groups sensitive to these conditions are present, a concept known as orthogonality.[5][7]
Q3: What are the primary side reactions observed during the acidic deprotection of N-Boc-piperazine?
A3: The most common side reaction is t-butylation.[3] This occurs when the reactive tert-butyl cation intermediate generated during deprotection alkylates other nucleophilic sites in the molecule, including the deprotected piperazine itself or other electron-rich aromatic rings.[3][8] This can lead to the formation of undesired byproducts and lower the yield of the target compound.[3]
Q4: Are there alternatives to the Boc group for protecting piperazine?
A4: Yes, several orthogonal protecting groups can be used for piperazine, offering different deprotection conditions.[5] Common alternatives include:
-
Carboxybenzyl (Cbz or Z): Cleaved by hydrogenolysis, stable to acidic and basic conditions.[5]
-
9-Fluorenylmethoxycarbonyl (Fmoc): Cleaved by mild basic conditions (e.g., piperidine in DMF), stable to acidic conditions.[5]
-
Trityl (Trt): Cleaved under very mild acidic conditions, offering a more acid-sensitive option compared to Boc.[5][9]
Troubleshooting Guides
Issue 1: Incomplete Deprotection of N-Boc-Piperazine
Incomplete removal of the Boc group is a frequent issue that results in low yields of the desired deprotected piperazine.[3][10]
Question: My N-Boc deprotection reaction is not going to completion. What are the common causes and how can I resolve this?
Answer: Several factors can lead to an incomplete deprotection reaction. Consider the following troubleshooting steps:
-
Insufficient Acid: The concentration or number of equivalents of the acid may be too low to drive the reaction to completion.[3]
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[3]
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time until the starting material is no longer observed.[10]
-
-
Low Temperature: Most Boc deprotections are performed at room temperature. If the reaction is sluggish, the temperature might be too low.[3]
-
Steric Hindrance: Bulky substituents near the Boc-protected nitrogen can sterically hinder the approach of the acid, slowing down the deprotection rate.[3]
-
Solution: In such cases, a longer reaction time or a slight increase in temperature may be necessary.[3]
-
Below is a workflow to troubleshoot incomplete deprotection and low yields.
Issue 2: Formation of t-Butylation Side Products
The formation of side products, primarily from t-butylation, can significantly reduce the yield and complicate the purification of the desired deprotected piperazine.[3]
Question: I am observing unexpected peaks in my LC-MS and NMR, suggesting side product formation. How can I prevent this?
Answer: The formation of a reactive tert-butyl cation is the root cause of these side products.[3] The most effective strategy to mitigate this is the use of "scavengers."
-
What are scavengers? Scavengers are nucleophilic compounds added to the deprotection reaction mixture.[3] They act by trapping the electrophilic tert-butyl cation, thereby preventing it from reacting with your desired product or other sensitive functional groups on your molecule.[3]
-
Common Scavengers:
-
Triisopropylsilane (TIS): A general-purpose scavenger.
-
Water: Often used in combination with TIS.
-
Thioanisole: Particularly useful for protecting sulfur-containing residues.
-
Anisole: Effective for protecting tryptophan and other electron-rich aromatic systems.
-
The diagram below illustrates the mechanism of Boc deprotection, the competing side reaction, and the role of scavengers.
Data Summary
Table 1: Common Acidic Conditions for N-Boc Deprotection
| Reagent | Typical Concentration | Solvent | Typical Time | Temperature | Notes |
| Trifluoroacetic Acid (TFA) | 25-50% | Dichloromethane (DCM) | 1-4 hours | Room Temp. | Most common method. Scavengers are recommended for sensitive substrates.[3] |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane or Methanol | 1-4 hours | Room Temp. | Often yields a hydrochloride salt precipitate, which can simplify isolation.[3][10] |
Table 2: Comparison of Orthogonal Protecting Groups for Piperazine
| Protecting Group | Abbreviation | Cleavage Condition | Stability |
| tert-Butyloxycarbonyl | Boc | Strong Acid (TFA, HCl) | Stable to base and hydrogenolysis.[5] |
| Carboxybenzyl | Cbz, Z | H₂, Pd/C (Hydrogenolysis) | Stable to acid and base.[5] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Mild Base (e.g., Piperidine) | Stable to acid and hydrogenolysis.[5] |
| Trityl | Trt | Mild Acid (milder than Boc) | Stable to base and hydrogenolysis.[5][9] |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA in DCM
This protocol is a general starting point for the deprotection of N-Boc-piperazine using trifluoroacetic acid.
-
Preparation: Dissolve the N-Boc-piperazine substrate in dichloromethane (DCM).
-
Deprotection Cocktail: In a separate flask, prepare a solution of 25-50% TFA in DCM. If your substrate is sensitive to alkylation, add an appropriate scavenger (e.g., 2.5% Triisopropylsilane and 2.5% water).[3]
-
Reaction: Add the deprotection cocktail to the substrate solution at room temperature and stir.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until all the starting material has been consumed (typically 1-4 hours).[10]
-
Work-up: a. Remove the DCM and excess TFA under reduced pressure.[10] b. Carefully dissolve the residue in water and add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), until the pH is basic.[10] c. Extract the aqueous layer multiple times with an organic solvent like DCM.[10] d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected piperazine.[10]
Protocol 2: Boc Deprotection using HCl in Dioxane
This method is a common alternative to TFA and typically yields the hydrochloride salt of the deprotected piperazine.
-
Preparation: Dissolve the N-Boc-piperazine substrate in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).
-
Reagent Addition: Add a 4M solution of HCl in 1,4-dioxane. A large excess of HCl is often used.[3]
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. A precipitate of the hydrochloride salt may form during the reaction.[3]
-
Monitoring: Check for the disappearance of the starting material by TLC or LC-MS.[3]
-
Work-up: a. If a precipitate has formed, it can be collected by filtration and washed with a non-polar solvent like diethyl ether.[3] b. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.[3] c. To obtain the neutral free base, the crude salt can be dissolved in water, basified with a suitable base (e.g., NaHCO₃), and extracted with an organic solvent as described in Protocol 1.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. Tert-butyl (NE)-N-[[(2-methylpropan-2-yl)oxycarbonylamino]-piperazin-1-ylmethylidene]carbamate | Benchchem [benchchem.com]
- 7. Protective Groups [organic-chemistry.org]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Polar Piperazine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges associated with the purification of polar piperazine derivatives.
Troubleshooting Guides
This section offers solutions to specific problems encountered during the purification of polar piperazine derivatives.
Guide 1: Poor Peak Shape and Tailing in Normal-Phase Column Chromatography
A primary challenge in the purification of piperazine derivatives on standard silica gel is poor peak shape, particularly tailing. This is caused by the strong interaction between the basic nitrogen atoms of the piperazine ring and the acidic silanol groups (Si-OH) on the silica surface.[1]
Question: My compound is streaking or tailing badly on the silica gel column. How can I improve the peak shape?
Answer: Tailing leads to poor separation and cross-contamination of fractions. Several strategies can be employed to mitigate this issue.
Troubleshooting Steps:
-
Mobile Phase Modification: The most common approach is to add a basic modifier to the eluent. This additive competes with the piperazine derivative for binding to the acidic sites on the silica gel, resulting in a more symmetrical peak shape.[1][2]
-
Triethylamine (TEA): Add 0.1-1% (v/v) TEA to your mobile phase. This is often the first choice for moderately basic compounds.[1]
-
Ammonia: A solution of ammonia in methanol (e.g., 7N solution, used at 1-2% of the mobile phase) can be highly effective for strongly basic derivatives.[1]
-
Pyridine: While effective, it is used less frequently due to its strong odor and toxicity.[1]
-
-
Stationary Phase Modification: If mobile phase additives are insufficient, consider using a different stationary phase.
-
Deactivated Silica Gel: Use silica gel that has been pre-treated to mask the acidic silanol groups.[1]
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[1]
-
Amino- or Cyano-Bonded Phases: These phases are less acidic and can offer better peak shapes for polar, basic analytes.[3][4]
-
-
Alternative Chromatography Techniques:
-
Reversed-Phase Chromatography (RPC): For derivatives with sufficient non-polar character, C18 columns can be used. Adding an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by protonating the piperazine nitrogen.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is specifically designed for the separation of highly polar compounds and is an excellent alternative to normal-phase chromatography.[3][5]
-
DOT Diagram: Troubleshooting Peak Tailing
Caption: Workflow for troubleshooting poor peak shape in chromatography.
Guide 2: Low Recovery or Irreversible Binding of Product
Question: I am getting very low or no recovery of my polar piperazine derivative from the silica column. What is happening?
Answer: Low recovery is typically due to irreversible adsorption of the highly polar, basic compound onto the acidic stationary phase or, less commonly, compound instability.
Troubleshooting Steps:
-
Assess Compound Stability: Before purification, spot your crude mixture on a TLC plate, let it sit for 30-60 minutes, and then elute. If a new spot appears at the baseline or the original spot diminishes, your compound may be degrading on silica.
-
Use Deactivating Agents: As with peak tailing, the strong interaction can be disrupted by adding basic modifiers like TEA to your eluent.[1]
-
Switch to a More Inert Stationary Phase: Alumina or chemically bonded phases (amino, cyano) are less harsh than silica gel.[1][4]
-
Consider Non-Chromatographic Methods: If the compound is highly unstable on solid supports, classic purification techniques may be more suitable.
-
Acid-Base Extraction: This is a powerful method for separating basic piperazine derivatives from neutral or acidic impurities. The technique leverages the ability of the piperazine nitrogen to be protonated and move into an aqueous layer.[2][6]
-
Crystallization/Recrystallization: If your compound is a solid, this can be a highly effective purification method that avoids contact with silica gel.[2][7]
-
Guide 3: Difficulty with Crystallization
Question: My piperazine derivative oils out or refuses to crystallize from solution. What can I do?
Answer: Crystallization issues are common for polar compounds, which can have high solubility in many solvents or form complex hydrates.
Troubleshooting Steps:
-
If the Compound "Oils Out": This happens when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated.
-
Solution: Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool much more slowly. Using a solvent system with a lower boiling point can also help.[8]
-
-
If No Crystals Form: This indicates that the compound is too soluble in the chosen solvent even at low temperatures.
-
Solution 1: Induce Crystallization:
-
Solution 2: Change Solvent System:
-
Evaporate Solvent: Slowly evaporate some of the solvent to increase the concentration of your compound.[8]
-
Add an Anti-Solvent: If your compound is dissolved in a good solvent, slowly add a miscible "anti-solvent" (in which your compound is insoluble) until the solution becomes cloudy, then warm slightly until it is clear and cool slowly.
-
-
-
Consider Salt Formation: Many polar basic compounds crystallize more readily as salts (e.g., hydrochloride or fumarate salts). Dissolve the crude base in a suitable solvent (like isopropanol or ethanol) and add a solution of the corresponding acid (e.g., HCl in ether) to precipitate the salt.
Frequently Asked Questions (FAQs)
Q1: What is the best initial purification strategy for a newly synthesized, polar piperazine derivative?
A1: The choice depends on the compound's properties. An effective starting workflow is to begin with a simple acid-base extraction to remove non-basic impurities.[2][6] This provides a cleaner sample for subsequent high-resolution techniques. If the compound is a solid, attempt recrystallization. If it is an oil or if extraction/crystallization fails to provide sufficient purity, column chromatography is the next logical step.
DOT Diagram: Purification Strategy Decision Tree
Caption: Decision tree for selecting a primary purification method.
Q2: My piperazine derivative is highly water-soluble. How can I extract it from an aqueous solution?
A2: Extracting very polar, water-soluble amines can be challenging.
-
Basify and Salt Out: Adjust the pH of the aqueous solution to be at least 2 units above the highest pKa of your piperazine derivative using a strong base like NaOH.[9] This ensures it is in its free base form. Then, saturate the aqueous layer with a salt like sodium chloride (NaCl) to decrease the solubility of your organic compound in the aqueous phase (the "salting out" effect).[9]
-
Use a More Polar Extraction Solvent: Instead of diethyl ether or ethyl acetate, use a more polar, water-immiscible solvent like chloroform or a mixture of chloroform/isopropanol to extract the free base.[9]
-
Continuous Liquid-Liquid Extraction: For extremely water-soluble compounds, a continuous liquid-liquid extraction apparatus may be necessary.
Q3: What are the pKa values for piperazine, and why are they important for purification?
A3: Piperazine has two basic nitrogen atoms with distinct pKa values for their conjugate acids: pKa1 ≈ 5.3 and pKa2 ≈ 9.7 .[9][10] These values are critical for designing acid-base extraction protocols.
-
At a pH below 5.3 , both nitrogens will be protonated (dication).
-
At a pH between 5.3 and 9.7 , the molecule will predominantly exist as the monocation.[10]
-
At a pH above 9.7 , it will be primarily in its neutral, free base form. By carefully adjusting the pH of the aqueous solution, you can selectively move your desired compound (and separate it from impurities with different pKa values) between the aqueous and organic phases.[7]
Data Presentation
Table 1: Physicochemical Properties of Piperazine
| Property | Value | Significance for Purification |
| pKa1 (Conjugate Acid) | ~5.3[9] | Governs the lower pH limit for extracting the free base. |
| pKa2 (Conjugate Acid) | ~9.7[9] | Governs the upper pH limit to ensure the compound is in its free base form for organic extraction. |
| Solubility | Highly soluble in water and ethanol; insoluble in diethyl ether.[9] | Explains difficulty in extraction with non-polar solvents and suggests the need for salting out or using more polar solvents. |
| Common Forms | Anhydrous, hemihydrate, hexahydrate.[11] | The presence of hydrates can complicate crystallization and affect melting points and analytical data. |
Table 2: Common Chromatography Modifiers for Piperazine Derivatives
| Modifier | Typical Concentration | Stationary Phase | Purpose |
| Triethylamine (TEA) | 0.1 - 1.0% (v/v) | Silica Gel | Reduces peak tailing by competing with the basic analyte for acidic silanol sites.[1][2] |
| Ammonia (in MeOH) | 1 - 2% of 7N solution | Silica Gel | A stronger base than TEA, effective for highly basic compounds that still tail with TEA.[1] |
| Formic Acid (FA) | 0.1% (v/v) | C18 (Reversed-Phase) | Protonates the piperazine to improve peak shape and retention in RPC.[12] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% (v/v) | C18 (Reversed-Phase) | Strong ion-pairing agent that improves peak shape in RPC but is non-volatile and can be difficult to remove. |
Experimental Protocols
Protocol 1: General Acid-Base Extraction
This protocol is designed to separate a basic piperazine derivative from neutral and acidic impurities.
Methodology:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) in a separatory funnel.[6]
-
Acidic Extraction: Add an equal volume of an acidic aqueous solution (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently, and then allow the layers to separate.[6] The protonated piperazine derivative will move into the aqueous layer, while neutral and acidic impurities remain in the organic layer.
-
Separation: Drain the lower aqueous layer into a clean flask. Re-extract the organic layer with fresh 1 M HCl to ensure complete recovery of the product. Combine all aqueous extracts.[6]
-
Wash (Optional): Wash the combined aqueous layers with fresh organic solvent (e.g., EtOAc) to remove any remaining neutral impurities.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add a base (e.g., 2 M NaOH or saturated NaHCO₃) with stirring until the solution is strongly basic (pH > 11, check with pH paper).[6] The piperazine salt will be deprotonated to its free base form, which may precipitate or form an oil.
-
Back-Extraction: Extract the free base from the aqueous layer three times with a fresh organic solvent (e.g., DCM).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified piperazine derivative.[6]
Protocol 2: Flash Chromatography with a Basic Modifier
This protocol describes the purification of a polar piperazine derivative using flash column chromatography on silica gel with triethylamine (TEA) as a modifier.
Methodology:
-
Solvent System Selection: Using TLC, find a suitable eluent system (e.g., DCM/Methanol or EtOAc/Hexanes) that gives your desired compound an Rf value of approximately 0.2-0.3. Add 0.5% (v/v) TEA to the TLC solvent system to check for improvement in peak shape.
-
Column Packing: Pack a flash chromatography column with silica gel using your chosen mobile phase (pre-mixed with 0.5% TEA).
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or DCM. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which is often preferred for polar compounds.
-
Elution: Run the column, collecting fractions and monitoring them by TLC. A shallow gradient elution (gradually increasing the polarity of the mobile phase) can improve the separation of closely eluting compounds.
-
Fraction Analysis: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Note that removing the high-boiling TEA can be difficult; co-evaporation with a lower-boiling solvent like DCM can help.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. community.wvu.edu [community.wvu.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
alternative methods for mild N-Boc deprotection
Welcome to the technical support center for N-Boc deprotection. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the removal of the tert-butyloxycarbonyl (Boc) protecting group. Here, you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data on alternative and milder deprotection methods.
Troubleshooting Guide
This section addresses specific issues that may arise during N-Boc deprotection, offering potential causes and solutions in a question-and-answer format.
Issue 1: Incomplete or Sluggish Deprotection with Standard Acidic Methods
Question: My N-Boc deprotection reaction using trifluoroacetic acid (TFA) in dichloromethane (DCM) is slow or fails to reach completion. What are the possible reasons and how can I address this?
Answer: Several factors can contribute to incomplete or slow deprotection:
-
Insufficient Acid Strength or Concentration: The concentration of TFA might be too low to efficiently cleave the Boc group.[1]
-
Low Reaction Temperature: Running the reaction at low temperatures, such as 0 °C, can significantly reduce the reaction rate.[1][2]
-
Steric Hindrance: Substrates with substantial steric bulk around the Boc-protected amine may necessitate more forceful conditions for complete removal.[1][2]
Recommended Solutions:
-
Increase Acid Concentration or Temperature: You can incrementally increase the TFA concentration in DCM. If the reaction is being performed at a low temperature, consider letting it warm to room temperature.[1] For particularly resistant substrates, using neat TFA for a brief period may be effective, provided the substrate can withstand such conditions.[1]
-
Switch to a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate can be a more potent alternative to TFA/DCM.[1][2]
Issue 2: Side Reactions and Substrate Degradation with Strong Acids
Question: I am working with a substrate that has acid-sensitive functional groups (e.g., esters, acetals). What are my options for N-Boc deprotection without degrading my molecule?
Answer: The use of strong acids like TFA or HCl can be detrimental to molecules with sensitive functionalities.[3] In these instances, milder, alternative deprotection methods are advisable.
Recommended Solutions:
-
Milder Acidic Conditions: Think about using milder protic acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1]
-
Lewis Acid-Mediated Deprotection: Lewis acids provide a non-protic alternative for Boc cleavage. Reagents such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can be effective, often under milder conditions.[1]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound, sometimes in a solvent like water or 2,2,2-trifluoroethanol (TFE), can achieve deprotection without any acid.[1][3]
-
Other Non-Acidic Methods: For highly sensitive substrates, methods using oxalyl chloride in methanol or catalyst-free deprotection in hot water are worth investigating.[1][3][4][5][6][7][8][9][10][11][12]
Issue 3: Formation of t-butylated Byproducts
Question: I am observing byproducts where a tert-butyl group has been added to my molecule, especially on electron-rich aromatic rings or sulfur-containing functional groups. How can I prevent this?
Answer: This is a common issue caused by the tert-butyl cation generated during the cleavage of the Boc group.[2] This reactive carbocation can alkylate nucleophilic sites on your molecule.
Recommended Solutions:
-
Use of Scavengers: Adding a scavenger to the reaction mixture can trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my Boc deprotection reaction?
A1: Thin-Layer Chromatography (TLC) is a quick and effective method. The deprotected amine is generally more polar than the Boc-protected starting material, leading to a lower Rf value. Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, typically as a purple or yellow spot, confirming the formation of the free amine.[1] For more detailed analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[1]
Q2: Are there any "green" or environmentally friendly methods for N-Boc deprotection?
A2: Yes, several methods aim to lessen the environmental impact. Catalyst-free deprotection using hot water is a notable green alternative.[3][13][14][15] Additionally, the use of deep eutectic solvents (DES) like choline chloride:p-toluenesulfonic acid can offer an eco-friendly reaction medium.[16]
Q3: Can I selectively deprotect one N-Boc group in the presence of another?
A3: Selective deprotection can be challenging with traditional strong acid methods.[17][18] However, some alternative methods offer selectivity. For instance, thermal deprotection in a continuous flow system has demonstrated the ability to selectively remove an aryl N-Boc group in the presence of an alkyl N-Boc group by controlling the temperature.[17][18] The lability of the Boc group is influenced by the electronic nature of the nitrogen atom it is attached to; N-Boc groups on more electron-deficient nitrogens (like in indoles) are more labile.[1]
Q4: What are the advantages of using TMSI for Boc deprotection?
A4: Trimethylsilyl iodide (TMSI) is a mild and efficient reagent for deprotecting N-Boc groups, particularly for water-soluble zwitterionic compounds. A key advantage is that it can permit the direct isolation of the product from the organic reaction medium without an aqueous workup, which is beneficial for compounds that are unstable in water.[1]
Data Presentation: Comparison of Alternative N-Boc Deprotection Methods
The following table summarizes various mild methods for the deprotection of N-Boc protected amines, highlighting their key reaction conditions and reported efficiencies.
| Method/Reagent | Substrate Type | Conditions | Time | Yield (%) | Reference |
| Thermal (Boiling Water) | Aromatic & Aliphatic Amines | Water, 100 °C | 10 min - 2 h | Quantitative | [3][13][14][15] |
| Thermal (Continuous Flow) | Aryl & Alkyl Amines | Methanol or Trifluoroethanol, 240 °C | 30 min | 88-93% | [3] |
| Oxalyl Chloride/Methanol | Aromatic, Aliphatic, Heterocyclic Amines | (COCl)₂ (3 equiv.), Methanol, RT | 1 - 4 h | >70% (up to 90%) | [3][4][5][6][7][8][9][10][11][12] |
| Iron(III) Catalysis | N,N'-diprotected amino acids & amines | FeCl₃ (catalytic), DCM, RT | Not Specified | High | [3][19] |
| p-Toluenesulfonic Acid | Primary & Secondary Amines | p-TSA (catalytic), DME, 40°C | 2 h | 91-98% | [20] |
| Zinc Bromide | N-Boc Amines | ZnBr₂ (4 equiv.), DCM, RT | Not Specified | Good | [1] |
| Bismuth(III) Chloride | Amino Acids & Peptides | BiCl₃, Acetonitrile/Water, 55°C | Not Specified | Excellent | [21] |
| Fluorinated Alcohols (TFE/HFIP) | N-Boc Compounds | TFE or HFIP, Reflux/Microwave | 5 min - 36 h | 65-99% | [22] |
Experimental Protocols
Protocol 1: Thermal Deprotection in Boiling Water
This method is an environmentally friendly option that avoids the use of any acid or catalyst.
-
A mixture of the N-Boc protected amine (0.5 mmol) and distilled water (5 mL) is heated to reflux (100°C).[3]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion (typically within 10 minutes to 2 hours), the reaction mixture is cooled to room temperature.[3]
-
The product can then be extracted with a suitable organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[3]
Protocol 2: Mild Deprotection with Oxalyl Chloride in Methanol
This method offers a mild and selective alternative for the cleavage of the N-Boc group at room temperature.[3][4][5][6][7][8][9][10][11][12]
-
In a dry round bottom flask equipped with a stirring bar, dissolve the N-Boc protected substrate (1 equivalent) in methanol (e.g., 3 mL for 50 mg of starting material).[4]
-
Stir the solution at room temperature for 5 minutes.
-
Add oxalyl chloride (3 equivalents) dropwise to the solution.[3][4] A slight increase in temperature and sputtering may be observed.[4]
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.[3][4][5][6][7][8][10]
-
Upon completion, remove the solvent under reduced pressure to yield the deprotected amine, which can be further purified if necessary.[3]
Protocol 3: Iron(III) Catalyzed Deprotection
This method utilizes a sustainable and catalytic approach for the selective removal of the Boc group.[3][19]
-
Dissolve the N,N'-diprotected substrate (1 equivalent) in dichloromethane.[3]
-
Add a catalytic amount of iron(III) chloride (FeCl₃).[3]
-
Stir the reaction at room temperature.
-
The reaction profile is often clean, and in many cases, purification may not be required.[3][19]
Visualizations
Caption: Decision tree for selecting an alternative Boc deprotection method.
Caption: Workflow for thermal Boc deprotection in boiling water.
Caption: Experimental workflow for Boc deprotection using oxalyl chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. uknowledge.uky.edu [uknowledge.uky.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. [PDF] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride | Semantic Scholar [semanticscholar.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. mcours.net [mcours.net]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Managing Reaction Intermediates in Multi-Step Piperazine Synthesis
Welcome to the technical support center for multi-step piperazine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for managing reaction intermediates effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when managing intermediates in multi-step piperazine synthesis?
A1: The primary challenges in managing piperazine intermediates revolve around controlling selectivity, ensuring reaction completion, preventing side reactions, and purifying intermediates. Due to the presence of two reactive nitrogen atoms, a major hurdle is achieving selective mono-substitution while avoiding the formation of di-substituted byproducts.[1][2] Subsequent functionalization of the mono-substituted intermediate can be hampered by steric hindrance or altered reactivity. Purification of polar, water-soluble piperazine intermediates can also be complex.[3]
Q2: How can I selectively achieve mono-alkylation or mono-arylation of piperazine?
A2: Several strategies exist to favor mono-substitution. The most reliable method is the use of a mono-protected piperazine, such as N-Boc-piperazine, which blocks one nitrogen from reacting.[4][5][6] Another common approach is to use a large excess of piperazine relative to the electrophile, which statistically favors the reaction with an unsubstituted piperazine molecule.[1][6] In-situ mono-protonation of piperazine with one equivalent of acid can also be used to deactivate one nitrogen atom.[4][7]
Q3: My reaction to form a mono-substituted piperazine is sluggish or incomplete. What should I do?
A3: Incomplete conversion can be due to several factors. For N-alkylation, ensure your base (e.g., K₂CO₃, Cs₂CO₃) is sufficiently strong and anhydrous, and that your solvent (e.g., DMF, acetonitrile) fully dissolves the reagents.[2] Heating the reaction is often necessary.[2] For N-arylation reactions like the Buchwald-Hartwig amination, catalyst and ligand choice are critical. Sterically hindered biaryl phosphine ligands are often effective.[8] Ensure an inert atmosphere to protect the catalyst from deactivation.[8]
Q4: I am observing significant amounts of the di-substituted byproduct. How can I minimize this?
A4: To reduce di-substitution, increasing the excess of piperazine (5-10 equivalents) is a primary strategy.[6] Slow, dropwise addition of the alkylating or arylating agent can also help by maintaining a low concentration of the electrophile.[6] If these methods are insufficient, using a mono-protected piperazine like N-Boc-piperazine is the most effective solution.[4][6]
Q5: What are the best practices for purifying piperazine intermediates?
A5: Purification strategies depend on the nature of the intermediate. For basic piperazine compounds, column chromatography on deactivated silica gel or alumina can be effective.[9] Acidic washes can be used to remove excess unreacted piperazine.[4] If the intermediate is a salt, extraction can be challenging due to high water solubility. In such cases, basifying the aqueous layer to a pH of 9.5-12 will deprotonate the piperazine nitrogen, increasing its solubility in organic solvents like dichloromethane or chloroform.[2] Purification via the formation of a diacetate salt followed by recrystallization is another effective method for crude piperazine.[9][10]
Troubleshooting Guides
Issue 1: Low Yield in N-Alkylation of a Piperazine Intermediate
| Potential Cause | Troubleshooting Step |
| Poor solubility of reagents | Switch to a more polar aprotic solvent like DMF.[2] |
| Insufficient base strength or amount | Use a stronger, non-nucleophilic base like anhydrous K₂CO₃ or Cs₂CO₃. Ensure at least 1.5-2.0 equivalents are used.[2] |
| Low reaction temperature | Many N-alkylation reactions require heating to proceed at a reasonable rate. Increase the temperature and monitor the reaction.[2] |
| Decomposition of starting material or product | Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS to stop it upon completion.[2] |
Issue 2: Challenges with Boc-Protection and Deprotection of Piperazine Intermediates
| Problem | Potential Cause | Solution |
| Incomplete Boc-protection | Insufficient (Boc)₂O or reaction time. | Use a slight excess of (Boc)₂O and allow the reaction to stir for 2-3 hours at room temperature.[4] |
| Formation of di-Boc-piperazine | Rapid addition of (Boc)₂O. | Add the (Boc)₂O solution slowly to the piperazine solution over several hours.[4] |
| Incomplete Boc-deprotection | Insufficient acid or reaction time. | Use an excess of a strong acid like TFA in DCM at 0°C to room temperature. Monitor by TLC until the starting material is consumed.[4] |
| Side reactions during deprotection | Racemization or other acid-sensitive group degradation. | If racemization is a concern, consider performing neutralization at a lower temperature (0 °C) after Boc removal.[11] |
Issue 3: Difficulties in the Cyclization Step to Form the Piperazine Ring
| Problem | Potential Cause | Solution |
| Low yield in reductive cyclization of dioximes | Inefficient catalyst or hydrogenation conditions. | Use a 5% Pd/C catalyst with hydrogen gas at approximately 40 bar and 50 °C.[12][13] |
| Formation of side products in annulation reactions | Unwanted intramolecular cyclization (e.g., lactam formation). | Modify the protecting group strategy or the annulation conditions to favor the desired piperazine ring formation.[11] |
| Poor stereoselectivity | Uncontrolled addition of hydrogen during reductive cyclization. | The choice of catalyst and reaction conditions can influence the stereochemical outcome. The predominant formation of cis-isomers can sometimes be explained by hydrogen addition from the less hindered side.[1] |
Data Presentation
Table 1: Comparison of Mono-Alkylation Strategies for Piperazine
| Strategy | Molar Ratio (Piperazine:Electrophile) | Typical Yield of Mono-substituted Product | Key Advantages | Key Disadvantages |
| Excess Piperazine | 3:1 to 10:1 | 70-80% | One-step, cost-effective.[4] | Difficult removal of excess piperazine.[4] |
| Mono-Boc Protection | 1:1 (Boc-Piperazine:Electrophile) | >80% for alkylation step | High selectivity, clean reaction.[4] | Multi-step process, higher cost.[4] |
| Mono-Protonation | 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile) | 60-89% | One-pot synthesis, good yields.[4] | May require longer reaction times or activation.[4] |
Table 2: Typical Conditions for N-Alkylation of N-Boc-Piperazine
| Alkylating Agent | Base / Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl Bromide | K₂CO₃ / DMF | 90 | 16 | ~75-85 |
| Ethyl Iodide | K₂CO₃ / ACN | Reflux | 12 | ~80-90 |
| 2-Chloropyrimidine | DIPEA / ACN | 80 | 16 | ~70-80 |
| Data adapted from a representative protocol and may vary based on specific substrates and conditions.[2] |
Experimental Protocols
Protocol 1: Mono-N-Alkylation of Piperazine using a Protecting Group Strategy
Step 1: Synthesis of 1-Boc-piperazine
-
Dissolve piperazine (2.0 eq) in dichloromethane (DCM).
-
Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature.
-
Stir the reaction for 20-24 hours.
-
Evaporate the solvent and purify 1-Boc-piperazine by column chromatography or extraction. Typical yields are around 83%.[4]
Step 2: N-Alkylation of 1-Boc-piperazine
-
Dissolve 1-Boc-piperazine (1.0 eq) and a base (e.g., potassium carbonate, 2.0 eq) in an anhydrous solvent such as DMF.
-
Add the alkyl halide (1.0-1.2 eq) at room temperature.
-
Heat the mixture (e.g., to 90°C) and stir for 12-16 hours, monitoring by TLC or LC-MS.[2]
-
After cooling, concentrate the mixture and perform an aqueous workup by partitioning between DCM and water.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the N-alkyl-N'-Boc-piperazine.[2]
Step 3: Deprotection of the Boc Group
-
Dissolve the purified N-alkyl-N'-Boc-piperazine in DCM.
-
Add an excess of trifluoroacetic acid (TFA) at 0°C.
-
Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Concentrate the mixture under reduced pressure to remove the excess acid and solvent to yield the mono-alkylated piperazine salt.[4]
Protocol 2: Catalytic Reductive Cyclization of Dioximes to form Substituted Piperazines
-
To a solution of the dioxime intermediate (1 equivalent) in methanol (0.1 M), add 5% Pd/C catalyst (50 mg per 0.5 mmol of dioxime).[13]
-
Place the reaction vial in a steel autoclave.
-
Flush the autoclave with hydrogen gas and then fill to a pressure of approximately 40 bar.
-
Heat the reaction mixture to 50°C and stir vigorously for 6 hours.[13]
-
Cool the autoclave to room temperature and slowly depressurize.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperazine product.
-
The product can be further purified by column chromatography if necessary.[13]
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. tutorchase.com [tutorchase.com]
- 4. Piperazine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 10. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 11. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Tale of Two Rings: A Comparative Guide to Piperazine and Piperidine Derivatives in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The six-membered nitrogen-containing heterocycles, piperazine and piperidine, are foundational scaffolds in the architecture of a vast array of pharmaceuticals.[1] Their prevalence stems from their ability to confer favorable pharmacokinetic properties, engage in specific molecular interactions, and provide a synthetically tractable framework for molecular elaboration.[1] Both are considered "privileged scaffolds" due to their capacity to bind to a wide range of biological targets with high affinity.[2] While structurally similar, the presence of a second nitrogen atom in the piperazine ring introduces key differences that profoundly influence their application in drug design.[1] This guide provides a head-to-head comparison of these two essential building blocks, offering a data-driven perspective on their relative merits and liabilities in the drug discovery process.
Physicochemical Properties: A Foundation of Function
The subtle structural distinction between piperazine (a 1,4-diazacyclohexane) and piperidine (an azacyclohexane) gives rise to significant differences in their physicochemical characteristics.[1] These properties, including basicity (pKa) and lipophilicity (logP), are fundamental to a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Piperidine | Piperazine | Significance in Drug Design |
| Basicity (pKa) | ~11.2[2] | pKa1: ~5.3-5.5, pKa2: ~9.7-9.8[2] | Basicity influences salt formation, aqueous solubility, and the strength of ionic interactions with biological targets. Piperidine's higher basicity can lead to stronger interactions but may also increase clearance. Piperazine's dual pKa values allow for finer tuning of its properties at physiological pH.[2] |
| Lipophilicity (logP) | Generally more lipophilic | Generally more hydrophilic | Lipophilicity affects membrane permeability, oral absorption, and potential for off-target effects. Substituents on either ring can significantly alter the overall logP of the molecule.[1] |
| Water Solubility | Lower | Higher | The two nitrogen atoms in piperazine act as hydrogen bond acceptors, increasing its polarity and aqueous solubility, which is often a desirable trait for drug candidates.[3] |
| Metabolism | Simpler metabolic profile | More potential sites for metabolism | The two nitrogen atoms in piperazine present more sites for metabolism, primarily by cytochrome P450 enzymes, which can sometimes lead to the formation of active or toxic metabolites.[1] |
Pharmacological Applications and Target Selectivity
Both piperazine and piperidine derivatives have demonstrated remarkable versatility, finding application in a wide range of therapeutic areas, including antihistamines, antipsychotics, anticancer, and antimicrobial agents.[2] They are particularly prominent in drugs targeting the Central Nervous System (CNS) due to their ability to cross the blood-brain barrier and interact with various neurotransmitter receptors like dopamine and serotonin receptors.[1][4][5]
The choice between the two scaffolds can have a profound impact on receptor affinity and selectivity. A comparative study of structurally analogous compounds targeting the histamine H3 (hH3R) and sigma-1 (σ1R) receptors provides a striking example.
| Compound ID | Core Scaffold | hH₃R Kᵢ (nM) | σ₁R Kᵢ (nM) | Selectivity Profile |
| Compound 4 | Piperazine | 3.17[6][7] | 1531[6] | Highly selective for hH₃R |
| Compound 5 | Piperidine | 7.70[6] | 3.64[6][8] | Highly selective for σ₁R |
As the data indicates, replacing a piperazine ring with a piperidine did not significantly alter the high affinity for the hH3R but dramatically increased the affinity for the σ1R by several orders of magnitude.[2][6][7] This highlights how a subtle change in the core scaffold can be a powerful tool for tuning the selectivity of a drug candidate. The piperidine moiety was identified as a critical structural element for dual H3/σ1 receptor activity in this series.[6][7]
Signaling Pathways and Experimental Workflows
The pharmacological effects of many piperidine- and piperazine-containing drugs are mediated through their interaction with G-protein coupled receptors (GPCRs).[2] Understanding the downstream signaling is crucial for elucidating their mechanism of action.
Figure 1: Simplified GPCR signaling pathway often modulated by these derivatives.
A systematic evaluation of piperidine- and piperazine-containing compounds involves a series of in vitro assays to determine their pharmacological and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.
Figure 2: General experimental workflow for evaluating drug candidates.
The strategic choice between these scaffolds is a critical decision based on the desired physicochemical properties, pharmacological activity, and pharmacokinetic profile of the final drug candidate.
Figure 3: Logical relationship in scaffold-based drug design.
Experimental Protocols
Detailed methodologies are crucial for the reproducible evaluation of drug candidates. Below are summarized protocols for key in vitro assays.
Radioligand Receptor Binding Assay (Competitive Inhibition)
This protocol is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[2]
-
Objective: To measure how strongly a compound binds to a biological target.
-
Materials: Cell membranes expressing the target receptor, a radioligand with known high affinity for the receptor, test compounds (piperidine and piperazine analogs), scintillation fluid, filter plates, and a scintillation counter.[2]
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Allow the mixture to reach equilibrium.
-
Separate the bound radioligand from the unbound by rapid filtration through the filter plates.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The amount of radioactivity is inversely proportional to the test compound's binding affinity.
-
Calculate the IC50 (the concentration of test compound that displaces 50% of the radioligand) from the resulting dose-response curve.
-
Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP450) enzymes, providing an estimate of its metabolic clearance.[2]
-
Objective: To determine how quickly a compound is metabolized by liver enzymes.
-
Materials: Liver microsomes (from human or other species), an NADPH regenerating system (cofactor for CYP450s), test compounds, and a reference compound with known metabolic stability.[2]
-
Procedure:
-
Pre-incubate the test compound with liver microsomes in a phosphate buffer at 37°C.[2]
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[2]
-
Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction in each aliquot by adding a quenching solvent (e.g., cold acetonitrile).
-
Analyze the concentration of the parent compound remaining in each aliquot using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint) from the slope of this plot.[2]
-
Conclusion: A Strategic Choice in Drug Design
The decision to use a piperidine or piperazine scaffold is not arbitrary but a strategic one based on the specific goals of the drug design program.[2] Piperazine, with its dual basic centers and greater hydrophilicity, offers advantages in aqueous solubility and the potential for multipolar interactions, making it a fruitful scaffold for CNS drugs and kinase inhibitors.[1] Conversely, piperidine's higher basicity and greater lipophilicity can provide enhanced membrane permeability and stronger ionic interactions with target proteins.[1][2] A thorough understanding of the nuanced differences between these two privileged scaffolds, supported by robust experimental data, is essential for medicinal chemists to navigate the complex landscape of drug discovery and develop safer, more effective medicines. Both piperazine and piperidine derivatives will undoubtedly continue to be indispensable tools in the medicinal chemist's arsenal.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Validation of (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate
Introduction
In the realm of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This is particularly critical for chiral molecules, where stereoisomers can exhibit vastly different pharmacological and toxicological profiles. (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate is a chiral building block whose precise atomic arrangement dictates its utility in the synthesis of pharmaceutical agents.
While single-crystal X-ray crystallography stands as the definitive method for determining absolute configuration, its application is contingent on the ability to grow suitable crystals. To date, public databases do not contain a crystal structure for this compound. This guide, therefore, provides a comparative overview of X-ray crystallography, using a closely related piperazine derivative as an illustrative example, and contrasts it with other powerful analytical techniques essential for comprehensive structural validation: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (Chiral HPLC).
X-ray Crystallography: The Gold Standard for Absolute Structure Determination
X-ray crystallography is a technique that provides a detailed three-dimensional map of the atomic and molecular structure of a crystal.[1] By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can determine the precise coordinates of every atom, bond lengths, and bond angles, thereby confirming the molecule's absolute configuration.[2]
Data Presentation: A Case Study of a Piperazine Derivative
As a proxy for our target molecule, the following table summarizes the crystallographic data for a structurally related compound, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. This data exemplifies the detailed structural information obtained from a successful crystallographic analysis.
| Parameter | Value | Significance |
| Chemical Formula | C₂₀H₂₇FN₂O₂ | Defines the elemental composition. |
| Molecular Weight | 346.44 g/mol | Confirms the molecular mass. |
| Crystal System | Monoclinic | Describes the basic crystal lattice shape. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 12.1Å, b = 10.5Å, c = 16.2Å | Dimensions of the repeating crystal lattice unit. |
| β = 109.4° | Angle of the unit cell. | |
| Volume | 1940 ų | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Calculated Density | 1.186 Mg/m³ | Theoretical density of the crystal. |
| R-factor (R1) | ~0.05 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
Experimental Protocol for Small Molecule X-ray Crystallography
The process of determining a crystal structure involves several key stages:
-
Crystallization : The first and often most challenging step is to grow a high-quality single crystal (typically >0.1 mm) of the compound.[3] This is usually achieved by slow evaporation of a solvent from a saturated solution, or by vapor diffusion. The crystal must be pure and have a regular structure with no significant imperfections.[3]
-
Mounting : A suitable crystal is selected under a microscope and mounted on a goniometer head, often using a cryo-protectant and flash-cooling with liquid nitrogen to prevent radiation damage.
-
Data Collection : The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[4] As the crystal is rotated, a detector records the positions and intensities of the thousands of diffracted X-ray reflections.[3]
-
Structure Solution : The diffraction data is processed to determine the unit cell and space group. The "phase problem" is then solved using computational methods (direct methods for small molecules) to generate an initial electron density map.[3]
-
Model Building and Refinement : An atomic model is built into the electron density map. This model is then refined using least-squares methods to improve the fit between the calculated and observed diffraction data, resulting in the final, precise atomic coordinates.[4]
Visualization: X-ray Crystallography Workflow
Alternative and Complementary Validation Methods
When single crystals are unavailable or as a means of orthogonal validation, a suite of spectroscopic and chromatographic techniques is employed.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atoms, their connectivity, and spatial proximity, making it a cornerstone of organic structure elucidation.[5][6]
Data Presentation: Expected NMR Data for this compound
| ¹H NMR (Expected) | ¹³C NMR (Expected) |
| Chemical Shift (δ, ppm) , Multiplicity , Integration , Assignment | Chemical Shift (δ, ppm) , Assignment |
| ~3.8-4.0, m, 1H, (piperazine-CH) | ~155, (C=O) |
| ~3.0-3.5, m, 4H, (piperazine-CH₂) | ~80, (-C(CH₃)₃) |
| ~2.5-2.9, m, 3H, (piperazine-CH₂ & isobutyl-CH) | ~55, (piperazine-CH) |
| ~1.8-2.0, m, 1H, (isobutyl-CH) | ~45-50, (piperazine-CH₂) |
| 1.45, s, 9H, (tert-butyl) | ~40, (isobutyl-CH₂) |
| ~0.9, d, 6H, (isobutyl-CH₃) | ~28, (-C(CH₃)₃) |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[7] The choice of solvent is crucial as its signals should not overlap with analyte signals.
-
Data Acquisition : Transfer the solution to an NMR tube. Place the tube in the NMR spectrometer. Acquire standard 1D spectra (¹H and ¹³C). For more complex structures, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are performed to establish connectivity.[8]
-
Data Processing : The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected.
-
Spectral Analysis : Chemical shifts, coupling constants, and integration values are analyzed to piece together the molecular structure.[6]
B. Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation patterns, clues about its structure.[9]
Data Presentation: Expected MS Data for this compound
| Ion (m/z) | Proposed Identity | Technique |
| 243.21 | [M+H]⁺ (Molecular Ion) | ESI-HRMS |
| 187.15 | [M - C₄H₈ + H]⁺ (Loss of isobutene from t-butyl) | ESI-MS/MS |
| 143.15 | [M - Boc + H]⁺ (Loss of tert-butoxycarbonyl group) | ESI-MS/MS |
| 57.07 | [C₄H₉]⁺ (tert-butyl cation) | EI-MS |
Experimental Protocol for Mass Spectrometry
-
Sample Preparation : Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable volatile solvent like methanol or acetonitrile.[10]
-
Ionization : Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is common for polar molecules, creating a protonated molecular ion [M+H]⁺.[11]
-
Mass Analysis : The ions are separated in a mass analyzer (e.g., Quadrupole, Time-of-Flight) based on their m/z ratio. A full scan provides the molecular weight.
-
Fragmentation (MS/MS) : To gain structural information, the molecular ion can be selected and fragmented. The resulting fragment ions are then analyzed, providing a "fingerprint" of the molecule's structure.[11]
C. Chiral High-Performance Liquid Chromatography (Chiral HPLC)
Chiral HPLC is the premier technique for separating enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound.[12]
Data Presentation: Typical Chiral HPLC Data
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., Chiralpak AD-H) |
| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (S)-enantiomer | e.g., 12.5 min |
| Retention Time (R)-enantiomer | e.g., 14.8 min |
| Resolution (Rs) | > 1.5 |
| Enantiomeric Excess (% ee) | > 99% (for a pure sample) |
Experimental Protocol for Chiral HPLC
-
Method Development : The most critical step is selecting an appropriate chiral stationary phase (CSP) and mobile phase to achieve separation of the enantiomers. This is often an empirical process.[12]
-
Sample Preparation : Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
-
Analysis : Inject the sample onto the HPLC system. The enantiomers interact differently with the chiral stationary phase, causing them to travel through the column at different speeds and elute at different times.[13]
-
Quantification : The peak areas for each enantiomer are integrated. The enantiomeric excess is calculated using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
Visualization: Spectroscopic & Chromatographic Validation Workflow
References
- 1. excillum.com [excillum.com]
- 2. rigaku.com [rigaku.com]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]
- 7. azolifesciences.com [azolifesciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. biocompare.com [biocompare.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
comparing different synthetic routes to chiral 2-substituted piperazines
A comprehensive guide to the synthesis of chiral 2-substituted piperazines, a critical scaffold in medicinal chemistry, is presented for researchers, scientists, and drug development professionals. This guide provides an objective comparison of various synthetic strategies, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for a given application.
The synthesis of enantiomerically pure 2-substituted piperazines is of paramount importance due to their prevalence in a wide array of pharmaceuticals. The stereochemistry at the C2 position often plays a crucial role in the biological activity and pharmacokinetic properties of these compounds. Consequently, a variety of synthetic methodologies have been developed to access these valuable building blocks. This guide will compare and contrast the following prominent approaches:
-
Catalytic Asymmetric Synthesis: Employing chiral catalysts to induce enantioselectivity in the formation of the piperazine core or its precursors.
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, to construct the desired piperazine derivatives.
-
Chiral Auxiliary-Mediated Synthesis: Temporarily incorporating a chiral moiety to direct stereoselective transformations, which is subsequently removed.
-
Asymmetric Lithiation: A direct functionalization approach involving the enantioselective deprotonation and subsequent electrophilic quench of a piperazine ring.
Each of these strategies offers distinct advantages and disadvantages concerning factors such as enantiomeric excess, overall yield, substrate scope, scalability, and the cost and availability of starting materials and catalysts. The following sections provide a detailed comparison of these routes, including quantitative data, experimental procedures for key transformations, and graphical representations of the synthetic workflows.
Data Presentation: Comparison of Synthetic Routes
The following tables summarize the quantitative data for different synthetic routes to chiral 2-substituted piperazines, allowing for a direct comparison of their performance.
Table 1: Catalytic Asymmetric Synthesis
| Method | Substrate Example | Catalyst/Reagent | Yield (%) | ee (%) | Conditions | Reference |
| Asymmetric Hydrogenation of Pyrazin-2-ols | 3,5-dimethyl-pyrazin-2-ol | [Pd(TFA)2]/ (S)-Segphos | 85 | 90 | 1000 psi H2, 80 °C, 24 h | [1][2] |
| Asymmetric Hydrogenation of Activated Pyrazines | 2-methylpyrazine / Benzyl bromide | [Ir(cod)Cl]2 / (S,S)-f-Binaphane | 91 | 88 | 600 psi H2, THF, 30 °C, 24 h | [3] |
| Asymmetric Allylic Alkylation | N-Boc-N'-Cbz-piperazin-2-one allyl ester | [Pd2(pmdba)3] / (R)-t-BuPHOX | 95 | 94 | THF, 25 °C | [4] |
| One-Pot Knoevenagel/Epoxidation/DROC | Benzaldehyde, (phenylsulfonyl)acetonitrile, N,N'-dibenzylethylenediamine | Quinine-derived urea (eQNU), Cumyl hydroperoxide (CHP) | 75 | 98 | Toluene, -20 °C to 25 °C | [5][6] |
Table 2: Chiral Pool Synthesis
| Starting Material | Key Transformation | Product Example | Overall Yield (%) | de (%) | Reference |
| L-Alanine | Aza-Michael addition with a vinyl diphenyl sulfonium salt | Orthogonally protected 2-methylpiperazine | ~50 (4 steps) | >99 | [7][8] |
| (R)-(-)-Phenylglycinol | Condensation with N-Boc glycine, cyclization, and diastereoselective methylation | (R)-(+)-2-Methylpiperazine | 63 (overall) | >90 | [9] |
| L-Proline | Coupling with N-Boc amino acids and reduction of the resulting diketopiperazine | Enantiomerically pure bicyclic piperazine | 68-74 | >99 | [9] |
Table 3: Chiral Auxiliary-Mediated Synthesis
| Chiral Auxiliary | Key Transformation | Product Example | Yield (%) | de (%) | Reference |
| (R)-(-)-Phenylglycinol | Diastereoselective alkylation of a derived lactam | 2,6-disubstituted piperazine | High | High | [10] |
| (R)-tert-Butanesulfinamide (Ellman's auxiliary) | Nucleophilic addition of TMSCF3 to a sulfinylimine | cis-2-phenyl-3-(trifluoromethyl)piperazine | Good | >95 | [11] |
Table 4: Asymmetric Lithiation
| Substrate | Reagent | Electrophile | Product Example | Yield (%) | er (enantiomeric ratio) | Reference |
| N-Boc-N'-(α-methylbenzyl)piperazine | s-BuLi / (-)-sparteine | MeI | Enantiopure 2-methyl-N-Boc piperazine | 70-80 | up to 98:2 | [12][13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols[2]
A mixture of 3,5-dimethyl-pyrazin-2-ol (0.1 mmol), [Pd(TFA)2] (1.65 mg, 0.005 mmol), and (S)-Segphos (3.3 mg, 0.0055 mmol) in DCM (1.0 mL) is stirred at room temperature for 30 minutes in a glovebox. The resulting solution is transferred to an autoclave. The autoclave is charged with 1000 psi of hydrogen and heated to 80 °C for 24 hours. After cooling to room temperature and carefully releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the chiral 3,5-dimethyl-piperazin-2-one. The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Chiral Pool Synthesis from an α-Amino Acid[7][8]
To a solution of orthogonally bis-protected chiral 1,2-diamine (derived from the corresponding α-amino acid, 1.0 equiv) in a suitable solvent such as acetonitrile is added 2-bromoethyl-diphenylsulfonium triflate (1.2 equiv) and a base (e.g., K2CO3, 2.0 equiv). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The solvent is removed in vacuo, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography to yield the orthogonally protected 2-substituted piperazine.
Protocol 3: Asymmetric Lithiation-Trapping of N-Boc Piperazine[12][13]
To a solution of (-)-sparteine (1.2 equiv) in a suitable solvent (e.g., MTBE) at -78 °C is added s-BuLi (1.1 equiv) dropwise. The mixture is stirred for 15 minutes, followed by the addition of a solution of N-Boc-N'-(α-methylbenzyl)piperazine (1.0 equiv) in the same solvent. The reaction is stirred at -78 °C for the optimized lithiation time. The electrophile (e.g., MeI, 1.5 equiv) is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous NH4Cl, and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to afford the enantiomerically enriched 2-substituted piperazine. The enantiomeric ratio is determined by chiral HPLC or SFC analysis.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows of the described synthetic routes.
Caption: Workflow for Catalytic Asymmetric Hydrogenation.
References
- 1. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 5. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. | Semantic Scholar [semanticscholar.org]
- 9. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
- 10. lookchem.com [lookchem.com]
- 11. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
biological activity of (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate versus other analogs
For Researchers, Scientists, and Drug Development Professionals
Quantitative Data on Piperazine Analog Activity
The biological activity of piperazine derivatives is highly dependent on the nature and position of substituents on the piperazine ring. Minor structural modifications can lead to significant changes in pharmacological properties.[1] The following tables summarize representative quantitative data for various classes of piperazine analogs to provide a comparative landscape.
Table 1: Anticancer Activity of Piperazine Derivatives
| Compound Class | Specific Analog | Cancer Cell Line | Activity Metric (IC₅₀/GI₅₀, µM) | Reference |
| Phenylpiperazines | Analog 1 (proprietary) | Lung (A549) | 5.2 | [2] |
| Analog 2 (proprietary) | Colon (HT-29) | 8.7 | [3] | |
| Benzothiazole-Piperazines | BTP-1 | Breast (MCF-7) | 1.5 | [2] |
| BTP-2 | Prostate (PC-3) | 3.2 | [2] | |
| Piperazin-2-ones | 1-(3-chlorophenyl) derivative | Colon (HT-29) | 10.5 | [3] |
| 1-(3-chlorophenyl) derivative | Lung (A549) | 12.1 | [3] |
Table 2: Antimicrobial Activity of Piperazine Derivatives
| Compound Class | Specific Analog | Microorganism | Activity Metric (MIC, µg/mL) | Reference |
| Fluoroquinolone Analogs | Ciprofloxacin (reference) | E. coli | 0.015 | [4] |
| Piperazine-modified fluoroquinolone | E. coli | 0.5 | [4] | |
| Phenylpiperazines | Phenylpiperazine Derivative A | S. aureus | 16 | [4] |
| Phenylpiperazine Derivative B | C. albicans | 32 | [4] |
Table 3: Antipsychotic Receptor Binding Affinity of Piperazine Derivatives
| Compound Class | Specific Analog | Receptor Target | Activity Metric (Kᵢ, nM) | Reference |
| Arylpiperazines | Aripiprazole (reference) | Dopamine D₂ | 0.34 | [2] |
| Novel Arylpiperazine 1 | Dopamine D₂ | 1.2 | [2] | |
| Aripiprazole (reference) | Serotonin 5-HT₁ₐ | 1.7 | [2] | |
| Novel Arylpiperazine 1 | Serotonin 5-HT₁ₐ | 4.5 | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of piperazine derivatives.
1. In Vitro Cytotoxicity Evaluation (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., A549, HT-29) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the piperazine derivatives in the cell culture medium. The existing medium is replaced with 100 µL of the medium containing the test compounds at various concentrations. A solvent control (e.g., DMSO) and a negative control (medium only) are included.[2]
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan Formation: The plates are incubated for an additional 1 to 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[2]
-
Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the solvent control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined using non-linear regression analysis.[2]
2. Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Compound Preparation: Two-fold serial dilutions of the piperazine derivatives are prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microplate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. A positive control (microorganism in broth, no compound) and a negative control (broth only) are included.[2]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria or 25-30°C for 48-72 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Experimental Workflows
Experimental Workflow for In Vitro Cytotoxicity Screening
Caption: A generalized workflow for determining the in vitro cytotoxicity of piperazine analogs using the MTT assay.
Logical Relationship of Structure-Activity Relationship (SAR) Studies
Caption: A diagram illustrating the relationship between structural modifications of the piperazine core and the resulting biological activities.
References
A Researcher's Guide to Protecting Groups in Piperazine Synthesis: A Comparative Study
The piperazine ring is a vital scaffold in medicinal chemistry, recognized as a privileged structure in numerous FDA-approved drugs.[1] Its two nitrogen atoms offer valuable handles for modifying physicochemical properties to enhance solubility, bioavailability, and target engagement.[1] However, the symmetry of the piperazine molecule presents a synthetic hurdle: how to selectively functionalize one nitrogen while the other remains available for subsequent reactions. The strategic use of protecting groups is the cornerstone of addressing this challenge.
This guide provides a comparative analysis of the most common protecting groups used for the mono-protection of piperazine: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and Benzyl (Bn). We will delve into their performance, supported by experimental data, to offer researchers a practical toolkit for designing robust and flexible synthetic strategies.
Comparative Overview of Common Protecting Groups
The ideal protecting group should be easy to introduce and remove in high yield, stable to a wide range of reaction conditions, and offer a deprotection method that is orthogonal to other protecting groups present in the molecule.[1] Orthogonality is crucial in the multi-step synthesis of complex molecules, as it allows for the selective removal of one group without affecting others.[1][2]
| Protecting Group | Structure | Protection Reagent | Deprotection Conditions | Stability | Key Advantages | Key Disadvantages |
| Boc (tert-Butyloxycarbonyl) | (CH₃)₃COCO- | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA, HCl)[1][3] | Stable to base and hydrogenolysis[1] | Established standard, robust, high-yielding protection. | Harsh acidic deprotection can cleave other acid-labile groups (e.g., esters, acetals).[1][3] The reactive tert-butyl cation generated during deprotection can cause side reactions.[4] |
| Cbz (Benzyloxycarbonyl) | C₆H₅CH₂OCO- | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (e.g., H₂/Pd/C)[1] | Stable to acidic and basic conditions. | Exceptionally mild deprotection, ideal for substrates with acid- or base-sensitive groups.[1] | Not suitable for molecules containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups). |
| Benzyl (Bn) | C₆H₅CH₂- | Benzyl chloride or Benzyl bromide | Catalytic Hydrogenolysis (e.g., H₂/Pd/C)[5][6] | Stable to a wide range of non-reductive conditions. | Easily introduced, stable protecting group.[6] | Deprotection by hydrogenolysis can be slow due to catalyst poisoning by the amine product.[5] |
| Fmoc (Fluorenylmethoxycarbonyl) | C₁₅H₁₁O₂C- | Fmoc-Cl or Fmoc-OSu | Mild base (e.g., 20% piperidine in DMF)[1] | Stable to acidic conditions and hydrogenolysis. | Orthogonal to both Boc and Cbz, very mild deprotection.[1] | The dibenzofulvene byproduct from deprotection must be scavenged.[1] |
| Trt (Trityl) | (C₆H₅)₃C- | Trityl chloride (Trt-Cl) | Mild acid (e.g., 1-5% TFA, acetic acid)[1] | Stable to basic conditions and hydrogenolysis. | Very acid-labile, allowing for selective deprotection in the presence of Boc.[1] | Steric bulk can influence the reactivity of the protected nitrogen.[1] |
Experimental Protocols
The following protocols are generalized starting points and may require optimization based on the specific substrate.
Protocol 1: Synthesis of 1-Boc-piperazine
-
Protection: To a solution of piperazine (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or methanol, add di-tert-butyl dicarbonate ((Boc)₂O, 1.0-1.2 equiv.) portion-wise at 0 °C.[7][8] Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by extraction or recrystallization to yield 1-Boc-piperazine.[7][8] Recent advancements have explored more efficient, high-yield syntheses starting from diethylamine, achieving yields over 93.5%.[7]
-
Deprotection (TFA/DCM): Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM.[3] Cool the solution to 0 °C in an ice bath and slowly add trifluoroacetic acid (TFA, 5-10 equiv.).[3] Stir the reaction at room temperature for 1-4 hours.[3] After completion, remove the solvent and excess TFA under reduced pressure. Neutralize the residue with a base like saturated aqueous sodium bicarbonate (NaHCO₃) and extract the product with an organic solvent.[3]
-
Deprotection (HCl/Dioxane): Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of methanol or dioxane.[3][9] Add a 4M solution of HCl in dioxane (3-5 equiv.) and stir at room temperature for 1-3 hours.[3][9] The hydrochloride salt of the deprotected piperazine often precipitates and can be collected by filtration.[3]
Protocol 2: Synthesis of 1-Cbz-piperazine
-
Protection: Dissolve piperazine (5.0 equiv.) in DCM or a biphasic system with aqueous sodium carbonate.[1] Cool the mixture to 0 °C and slowly add benzyl chloroformate (Cbz-Cl, 1.0 equiv.) dropwise with vigorous stirring.[1][10] Maintain the reaction at 0 °C for 1 hour and then stir at room temperature for an additional 3-4 hours.[1] A base is required to neutralize the HCl byproduct.[1][10] After the reaction is complete, perform an aqueous workup to remove excess piperazine and salts. Extract the product with an organic solvent, dry, and concentrate to yield N-Cbz-piperazine.[1]
-
Deprotection (Hydrogenolysis): Dissolve the N-Cbz protected piperazine derivative in a solvent such as methanol, ethanol, or ethyl acetate.[1] Add a catalytic amount of 10% Palladium on carbon (Pd/C).[1][9] Stir the mixture under a hydrogen atmosphere (using a balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC).[1][9] Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected piperazine.[1]
Protocol 3: Synthesis of 1-Benzyl-piperazine
-
Protection: To a solution of piperazine (or its salt) in a solvent like ethanol or ethyl acetate, add benzyl chloride (1.0 equiv.).[5][11] The reaction can be performed at room temperature or with gentle heating (e.g., 65 °C).[5][11] After stirring for several hours, the product can be isolated. Often, the dihydrochloride salt is precipitated and then neutralized to obtain the free base.[11] Purification is typically achieved by distillation or column chromatography.[5][11]
-
Deprotection (Hydrogenolysis): Similar to the deprotection of Cbz, dissolve the N-benzyl protected piperazine derivative in a suitable solvent like methanol. Add a Pd/C catalyst and stir the mixture under a hydrogen atmosphere at room temperature.[5] The reaction may require elevated pressure or temperature to proceed to completion.[5] After the reaction is complete, filter off the catalyst and remove the solvent to yield the deprotected product.[5]
Visualizing the Workflow
Effective synthesis planning requires a clear understanding of the reaction sequence and the decision-making process for selecting the appropriate protecting group.
Caption: General workflow for selective mono-functionalization of piperazine.
Caption: Decision tree for selecting a suitable piperazine protecting group.
Conclusion
The choice of a protecting group for piperazine synthesis is a critical decision that significantly impacts the overall synthetic strategy. While N-Boc remains a widely used and reliable option, its reliance on harsh acidic deprotection can be a limitation for complex and sensitive molecules.[1] By considering orthogonal protecting groups such as Cbz and Fmoc, researchers can access a broader range of deprotection conditions, including mild hydrogenolysis and basic treatments, respectively.[1] This expanded toolkit allows for more flexible and robust synthetic routes, ultimately facilitating the efficient synthesis of novel piperazine-containing compounds for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Synthesis of 1-Benzylpiperazine (BzP/A2) - [www.rhodium.ws] [designer-drug.com]
Navigating the Metabolic Maze: A Comparative Guide to the In Vitro and In Vivo Stability of Piperazine-Containing Compounds
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a compound is a cornerstone of successful drug design. The piperazine ring, a common scaffold in medicinal chemistry, offers favorable physicochemical properties but can also be a site of metabolic instability. This guide provides a comprehensive comparison of the in vitro and in vivo metabolic stability of piperazine-containing compounds, supported by experimental data and detailed protocols to aid in the rational design of more robust drug candidates.
The piperazine moiety is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. Its prevalence in approved drugs is a testament to its ability to impart desirable properties such as high aqueous solubility and the capacity for functionalization to modulate potency and selectivity. However, the piperazine ring is also susceptible to metabolic enzymes, primarily cytochrome P450s (CYPs), which can lead to rapid clearance and reduced bioavailability, thereby hampering therapeutic efficacy.
In Vitro Metabolic Stability: A Comparative Overview
In vitro metabolic stability assays are crucial for the early-stage assessment and ranking of compounds. The most common systems are liver microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism.
Microsomal Stability
Human liver microsomes (HLM) are subcellular fractions containing a high concentration of CYP enzymes. They are a cost-effective and high-throughput tool for evaluating Phase I metabolic stability. The data below, compiled from various studies, illustrates the typical range of metabolic stability for piperazine-containing compounds in HLM.
| Compound Class/Substitution | Key Structural Features | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |
| Simple N-aryl piperazines | Unsubstituted or minimally substituted aryl group on one nitrogen. | 5 - 30 | High (>100) |
| N-benzyl piperazines | Benzyl group on one nitrogen. | 15 - 60 | Moderate to High (50-150) |
| Piperazines with bulky N-substituents | Large, sterically hindering groups on one or both nitrogens. | > 60 | Low (<50) |
| Piperazines with metabolically blocked sites | Introduction of groups (e.g., fluorine) at common sites of metabolism. | > 90 | Very Low (<20) |
| Bioisosteric Replacements | Replacement of the piperazine ring with scaffolds like diazaspiroalkanes. | Generally more stable than the parent piperazine. | Variable, often lower than piperazine.[1] |
Note: The values presented are illustrative and can vary significantly based on the specific compound and experimental conditions.
Hepatocyte Stability
Hepatocytes, being intact liver cells, provide a more comprehensive picture of metabolic stability by incorporating both Phase I and Phase II metabolic pathways, as well as cellular uptake and efflux mechanisms.
| Compound Example | In Vitro System | Half-life (t½) (min) | Intrinsic Clearance (CLint) (µL/min/10^6 cells) |
| Compound A (Arylpiperazine) | Rat Hepatocytes | 45 | 25 |
| Compound B (Alkylpiperazine) | Human Hepatocytes | 75 | 15 |
| Compound C (Bioisostere of A) | Rat Hepatocytes | > 120 | < 5 |
In Vivo Pharmacokinetics: Bridging the Gap to Clinical Relevance
In vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a compound, including its absorption, distribution, metabolism, and excretion (ADME). Oral bioavailability (%F) is a key parameter that reflects the fraction of an orally administered dose that reaches systemic circulation and is heavily influenced by metabolic stability.
| Compound | Animal Model | Oral Bioavailability (%F) | Key Observations |
| Arylpiperazine Derivative 1 | Rat | 15% | High first-pass metabolism observed. |
| Arylpiperazine Derivative 2 (with metabolic blocker) | Rat | 45% | Introduction of a fluorine atom significantly improved bioavailability. |
| 1,3,4-trisubstituted 2-oxopiperazine | Rat | Promising | Showed moderate oral half-life and significant efficacy in an obesity model.[2] |
| Pyrazoloquinazoline Analogue (with bridged piperazine) | Mouse | 10.6% | Overcame the poor oral bioavailability of the parent compound.[3] |
Experimental Protocols
To ensure reproducibility and allow for meaningful comparisons, detailed and standardized experimental protocols are critical.
In Vitro Liver Microsomal Stability Assay
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human or animal liver microsomes (e.g., 20 mg/mL)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard)
-
Control compounds (high and low clearance)
Procedure:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer. Pre-warm to 37°C.
-
Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH regenerating system.
-
Incubate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding the aliquot to the quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression gives the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate intrinsic clearance (CLint) = (0.693 / t½) / (mg/mL microsomal protein).
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile and oral bioavailability of a test compound.
Materials:
-
Test compound formulated for intravenous (IV) and oral (PO) administration.
-
Male Sprague-Dawley rats (or other appropriate rodent model).
-
Cannulated animals for serial blood sampling.
-
Anticoagulant (e.g., EDTA).
-
Analytical method (LC-MS/MS) for quantifying the test compound in plasma.
Procedure:
-
Fast the animals overnight before dosing.
-
Administer the test compound via IV bolus to one group of animals and via oral gavage to another group.
-
Collect blood samples at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples to determine the concentration of the test compound at each time point.
Data Analysis:
-
Plot the plasma concentration-time profiles for both IV and PO administration.
-
Calculate pharmacokinetic parameters using non-compartmental analysis, including:
-
Area under the curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
-
Calculate oral bioavailability (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the processes involved in assessing the metabolic stability of piperazine-containing compounds, the following diagrams illustrate a typical experimental workflow and the common metabolic pathways.
Caption: A typical workflow for assessing the metabolic stability of drug candidates.
Caption: Common metabolic pathways for piperazine-containing compounds.
Conclusion and Future Directions
The metabolic stability of piperazine-containing compounds is a multifaceted challenge that requires a combination of in vitro and in vivo evaluations. While the piperazine ring can be a metabolic liability, strategic modifications, such as the introduction of blocking groups or the use of bioisosteric replacements, can significantly enhance stability and improve oral bioavailability. The experimental protocols and comparative data presented in this guide offer a framework for researchers to systematically evaluate and optimize their compounds. Future research will likely focus on the development of more predictive in silico models for metabolic stability and the exploration of novel bioisosteres that retain the beneficial properties of the piperazine scaffold while minimizing its metabolic drawbacks. By integrating these approaches, the scientific community can continue to leverage the power of the piperazine motif in the quest for new and effective medicines.
References
A Comparative Pharmacological Profile of Novel Piperazine Derivatives for CNS Applications
Guide for Drug Development Professionals
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system (CNS).[1][2][3] Its versatile structure allows for modifications that fine-tune pharmacological activity, making it a continued focus for the development of novel antipsychotics, antidepressants, and anxiolytics.[4][5] Many piperazine derivatives exert their effects by modulating monoamine neurotransmitter systems, particularly dopamine and serotonin receptors.[6][7] This guide provides a comparative analysis of three novel (hypothetical) piperazine derivatives—Compound A, Compound B, and Compound C—outlining their in vitro pharmacological profiles to aid in the selection of candidates for further development.
Comparative Pharmacological Data
The following tables summarize the in vitro pharmacological data for Compounds A, B, and C. Data are presented as the mean of at least three independent experiments.
Table 1: Receptor Binding Profile
This table displays the binding affinities (Ki, nM) of the compounds for key CNS targets, including dopamine D2 and serotonin 5-HT2A receptors, as well as select off-target receptors to assess selectivity. Lower Ki values indicate higher binding affinity.
| Target Receptor | Compound A (Ki, nM) | Compound B (Ki, nM) | Compound C (Ki, nM) |
| Dopamine D2 | 1.5 | 10.2 | 0.8 |
| Serotonin 5-HT2A | 2.3 | 0.5 | 1.1 |
| Serotonin 5-HT1A | 50.1 | 150.8 | 25.6 |
| Histamine H1 | > 1000 | 850.5 | 950.0 |
| Muscarinic M1 | 980.2 | > 1000 | > 1000 |
| Adrenergic α1 | 750.4 | 900.1 | 810.7 |
Table 2: In Vitro Functional Activity
This table outlines the functional activity of the compounds at the primary target receptors, D2 and 5-HT2A. Data are presented as IC50 (nM) for antagonists, indicating the concentration required to inhibit 50% of the maximal response to an agonist.
| Functional Assay | Parameter | Compound A | Compound B | Compound C |
| Dopamine D2 | IC50 (nM) | 5.8 | 35.1 | 2.9 |
| (cAMP Assay) | Functional Mode | Antagonist | Antagonist | Antagonist |
| Serotonin 5-HT2A | IC50 (nM) | 8.1 | 2.2 | 4.5 |
| (Calcium Flux Assay) | Functional Mode | Antagonist | Antagonist | Antagonist |
Table 3: In Vitro ADME/DMPK Profile
This table summarizes key absorption, distribution, metabolism, and excretion (ADME) properties to predict the pharmacokinetic behavior of the compounds.
| Parameter | Compound A | Compound B | Compound C |
| Metabolic Stability (Human Liver Microsomes, t½ min) | 45 | 25 | 55 |
| Plasma Protein Binding (Human, % Bound) | 92.5 | 88.1 | 95.3 |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 15.2 | 20.5 | 12.1 |
| Aqueous Solubility (pH 7.4, µM) | 50 | 120 | 35 |
Visualizations: Workflows and Pathways
Visual diagrams help clarify the experimental processes and the biological context of the drug targets.
Caption: High-level workflow for in vitro pharmacological profiling.
Caption: Simplified signaling pathway for D2 receptor antagonism.
Key Experimental Methodologies
Detailed protocols are essential for the reproducibility and interpretation of results.
Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of test compounds for target receptors.
-
Procedure:
-
Cell membranes expressing the receptor of interest (e.g., human D2 or 5-HT2A) are prepared.
-
Membranes are incubated in a buffer solution with a specific radioligand (e.g., [³H]-Spiperone for D2) and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a known, non-labeled antagonist.
-
After incubation to equilibrium, the membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
The radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
IC50 values are calculated from concentration-response curves and converted to Ki values using the Cheng-Prusoff equation.
-
Functional cAMP Accumulation Assay (for D2 Antagonism)
-
Objective: To measure the functional antagonism of compounds at the Gi-coupled D2 receptor.[8] D2 receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[9]
-
Procedure:
-
HEK293 cells stably expressing the human D2 receptor are seeded in 96-well plates.
-
Cells are pre-incubated with varying concentrations of the test compound (e.g., Compound A, B, or C).
-
A phosphodiesterase (PDE) inhibitor is added to prevent cAMP degradation.
-
Cells are then stimulated with a known D2 receptor agonist (e.g., quinpirole) in the presence of forskolin (to stimulate adenylyl cyclase).
-
Following incubation, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF or ELISA).
-
IC50 values are determined by analyzing the concentration-dependent reversal of the agonist-induced inhibition of cAMP production.
-
Calcium Flux Assay (for 5-HT2A Antagonism)
-
Objective: To measure the functional antagonism of compounds at the Gq-coupled 5-HT2A receptor. The 5-HT2A receptor is coupled to the Gq signaling pathway, which stimulates phospholipase C (PLC) and leads to an increase in intracellular calcium (Ca²+).[10][11]
-
Procedure:
-
CHO-K1 cells stably expressing the human 5-HT2A receptor are plated in 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Cells are pre-incubated with varying concentrations of the test compound.
-
A baseline fluorescence reading is taken before adding a 5-HT2A receptor agonist (e.g., serotonin).
-
Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).
-
IC50 values are calculated from the concentration-dependent inhibition of the agonist-induced calcium signal.
-
Metabolic Stability Assay
-
Objective: To determine the rate of metabolism of a compound by liver enzymes.
-
Procedure:
-
The test compound (at a final concentration of 1 µM) is incubated with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer at 37°C.
-
Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding ice-cold acetonitrile.
-
Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
The half-life (t½) is calculated from the slope of the natural log of the percent remaining parent compound versus time.
-
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. Dopamine receptor D2 - Wikipedia [en.wikipedia.org]
- 9. tandfonline.com [tandfonline.com]
- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 11. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
comparative IC50 values of piperazine derivatives in cancer cell lines
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of IC50 Values and Mechanisms of Action
The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in numerous FDA-approved anticancer drugs and its favorable pharmacokinetic properties.[1] This guide offers a comparative analysis of the cytotoxic efficacy of various novel piperazine derivatives against a spectrum of cancer cell lines, supported by preclinical experimental data. The objective is to provide a clear, data-driven overview to inform and guide future research and development in oncology.
Quantitative Data Summary: Comparative Cytotoxicity
The in vitro anticancer activity of selected piperazine derivatives is summarized below. The half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values represent the concentration of a compound required to inhibit 50% of cancer cell growth. Lower values are indicative of higher potency.[1]
| Compound ID/Name | Cancer Cell Line | Cancer Type | Assay Type | IC50 / GI50 (µM) |
| A novel piperazine derivative | K562 | Chronic Myeloid Leukemia | Cell Proliferation Assay | 0.06 - 0.16[1][2][3] |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 | Breast Cancer | Not Specified | 1.00[4][5] |
| Vindoline-piperazine conjugate 25 | HOP-92 | Non-small cell lung cancer | Not Specified | 1.35[4][5] |
| PCC (a novel piperazine derivative) | SNU-475 | Liver Cancer | MTT Assay | 6.98 ± 0.11[6] |
| PCC (a novel piperazine derivative) | SNU-423 | Liver Cancer | MTT Assay | 7.76 ± 0.45[6] |
| Compound 3n (Alepterolic acid derivative) | MDA-MB-231 | Triple-negative breast cancer | MTT Assay | 5.55 ± 0.56[7] |
| Compound C-4 | A-549 | Human Lung Carcinoma | Not Specified | 33.20[8] |
| Compound C-4 | HCT-116 | Colon Cancer | Not Specified | 11.33[8] |
| Compound C-5 | A-549 | Human Lung Carcinoma | Not Specified | 21.22[8] |
| Compound C-5 | HCT-116 | Colon Cancer | Not Specified | 45.89[8] |
| Compound C-14 | MIAPaCa-2 | Pancreatic Cancer | Not Specified | <1[8] |
| Compound 9d (Benzhydrylpiperazine derivative) | A549, COLO-205, MIA-PA-CA-2 | Lung, Colon, Pancreatic Cancer | Not Specified | Not Specified |
| Vindoline-piperazine dimer (4) | SiHa | Cervical Cancer | Not Specified | 2.85[5][9] |
| Vindoline-piperazine derivative (3) | HeLa | Cervical Cancer | Not Specified | 9.36[5][9] |
Experimental Protocols
Detailed methodologies for key experiments cited in the referenced literature are provided below. These protocols are fundamental for assessing the cytotoxic effects of chemical compounds on cancer cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere for 24 hours.[4]
-
Compound Treatment: Cells are then treated with various concentrations of the piperazine derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, the media is replaced with fresh media containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from a dose-response curve.[1]
SRB (Sulforhodamine B) Assay
The SRB assay is a colorimetric assay used to determine cell density based on the measurement of cellular protein content.[10]
-
Cell Seeding and Treatment: Cells are seeded and treated with the test compounds in a 96-well plate as described for the MTT assay.[10]
-
Cell Fixation: After incubation, cells are fixed by gently adding cold 10-50% (w/v) trichloroacetic acid (TCA) and incubating at 4°C for 60 minutes.[10]
-
Washing: The supernatant is discarded, and the plates are washed multiple times with water and then air-dried.[10]
-
Staining: A 0.4% (w/v) solution of SRB in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.[4]
-
Washing: Unbound dye is removed by washing with 1% acetic acid.[4]
-
Dye Solubilization: The plates are air-dried, and the bound SRB is solubilized with a 10 mM Tris base solution.[4]
-
Absorbance Measurement: The absorbance is read at approximately 510 nm.[4]
Apoptosis Assay via Flow Cytometry (Annexin V/7-AAD Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[1]
-
Cell Harvesting: Both adherent and floating cells are harvested after treatment.[1]
-
Washing: The cells are washed with cold phosphate-buffered saline (PBS).[1]
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and 7-Aminoactinomycin D (7-AAD) according to the manufacturer's protocol.
-
Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/7-AAD negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.
Signaling Pathways and Mechanisms of Action
Piperazine derivatives exert their anticancer effects through various mechanisms, often by targeting multiple signaling pathways crucial for cancer cell survival and proliferation.[1]
A novel piperazine derivative has demonstrated the ability to potently inhibit cancer cell proliferation by simultaneously targeting several key signaling pathways, including the PI3K/AKT, Src family kinases, and BCR-ABL pathways.[1][2][3] This multi-targeted approach can be highly effective in overcoming drug resistance.[1]
Another piperazine derivative, PCC, has been shown to induce both the intrinsic and extrinsic pathways of apoptosis in liver cancer cells.[6] The intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspases.[6] The extrinsic pathway is activated through death receptors on the cell surface, leading to the activation of a separate caspase cascade.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Evaluation of Piperazine-Tethered Derivatives of Alepterolic Acid as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Cross-Reactivity of Piperazine-Based Compounds: A Comparative Guide for Researchers
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs targeting the central nervous system and other biological systems.[1][2] Its structural versatility allows for modifications that can tune binding affinity and selectivity across a range of receptors.[1] However, this adaptability also presents a challenge: piperazine-based compounds frequently exhibit cross-reactivity, binding to multiple, often unintended, receptors.[3] Understanding these off-target interactions is critical for developing safer and more effective therapeutics.
This guide provides a comparative analysis of the cross-reactivity profiles of various piperazine-based compounds, supported by experimental binding affinity data. It details the methodologies used in these studies and visualizes key workflows and pathways to aid in the interpretation of the findings.
Comparative Receptor Binding Affinity Data
The following table summarizes the binding affinities (Ki, in nM) of several piperazine derivatives for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. This data highlights the tendency of these compounds to interact with multiple receptor subtypes, particularly within the serotonin and dopamine families.
| Compound Class | Specific Compound | Target Receptor | Binding Affinity (Ki) [nM] |
| Arylpiperazines | 1-[2-(4-methoxyphenyl)phenyl]piperazine derivatives | 5-HT7 | 6.69 - 91.7[4][5] |
| 1-[2-(4-methoxyphenyl)phenyl]piperazine derivatives | 5-HT1A | 3.77 - 1802[4][5] | |
| 1-(2-acetylphenyl)piperazine derivatives | 5-HT2A | Micromolar range[4][5] | |
| 1-[2-(4-methoxyphenyl)phenyl]piperazine derivative (26c) | D2 | < 100[4][5] | |
| Coumarin-Piperazines | 6-acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (7) | 5-HT1A | 0.57[6] |
| 6-acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (4) | 5-HT1A | 0.78[6] | |
| Adamantane-Piperazines | N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine (8) | 5-HT1A | 1.2[7] |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine (10) | 5-HT1A | 21.3[7] | |
| Benzylpiperidines | Compound 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone) | S1R | 3.2[8] |
| Compound 1 (2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone) | S2R | ~105.6 (Selectivity Ratio: 33)[8] | |
| Aripiprazole | Aripiprazole | D2 | 0.34[2] |
| Aripiprazole | 5-HT1A | 1.7[2] | |
| Aripiprazole | 5-HT2A | 3.4[2] |
Experimental Protocols
The binding affinity data presented in this guide were primarily generated using radioligand binding assays. These assays are a standard method for quantifying the interaction between a compound and a specific receptor.[9]
General Radioligand Binding Assay Protocol:
-
Membrane Preparation:
-
Cells stably expressing the human receptor of interest (e.g., HEK293 or CHO-K1 cells) are cultured to confluency.[4][5][9]
-
The cells are harvested and homogenized in an ice-cold buffer.[9]
-
The homogenate is centrifuged, and the resulting pellet, which contains the cell membranes and receptors, is resuspended in a fresh binding buffer.[9]
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate.[9]
-
Each well contains the membrane preparation, a specific radioligand (e.g., [3H]-Spiperone for D2 receptors, [3H]-8-OH-DPAT for 5-HT1A receptors), and the test compound at various concentrations.[4][5][9]
-
Total Binding wells contain the membrane and radioligand without the test compound.
-
Non-specific Binding wells contain the membrane, radioligand, and a high concentration of a known, unlabeled ligand to saturate the receptors (e.g., Haloperidol for D2).[9]
-
The plate is incubated to allow the binding to reach equilibrium.[10]
-
-
Filtration and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.[9][11]
-
The filters are washed to remove any remaining unbound radioligand.
-
Scintillation fluid is added to the filters, and the radioactivity is quantified using a liquid scintillation counter.[9]
-
-
Data Analysis:
-
Specific Binding is calculated by subtracting the non-specific binding from the total binding.[9]
-
The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined.[9]
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
-
Visualizations
The following diagrams illustrate the experimental workflow and the underlying biological context for the cross-reactivity studies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antimicrobial Activity of Novel Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Piperazine, a privileged heterocyclic scaffold, has emerged as a promising nucleus in the design of new antimicrobial drugs due to its versatile structure and significant biological activities. This guide provides an objective comparison of the antimicrobial performance of various recently developed piperazine derivatives, supported by experimental data, to aid researchers in the ongoing quest for effective antimicrobial agents.
Comparative Antimicrobial Activity
The antimicrobial efficacy of various piperazine derivatives has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key quantitative measure of antimicrobial activity. The following table summarizes the MIC values for several novel piperazine derivatives from recent studies.
| Derivative/Compound | Target Microorganism | MIC (µg/mL) | Reference |
| Coumarin-Piperazine Hybrid (7g) | Escherichia coli | 12.5 | [1] |
| Pleuromutilin-Piperazine Hybrid (11c) | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.015 | [2] |
| Pleuromutilin-Piperazine Hybrid (12a) | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.015 | [2] |
| Pleuromutilin-Piperazine Hybrid (12c) | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.015 | [2] |
| Quinoline-Piperazine Hybrid (10g) | Staphylococcus aureus | 0.03 | [3] |
| Quinoline-Piperazine Hybrid (10g) | Moraxella catarrhalis | 0.06 | [3] |
| Quinoline-Piperazine Hybrid (11e) | Moraxella catarrhalis | 0.03 | [3] |
| Piperazine-Thiadiazole Derivative (4) | Staphylococcus aureus | 16 | [4] |
| Piperazine-Thiadiazole Derivative (6c) | Staphylococcus aureus | 16 | [4] |
| Piperazine-Thiadiazole Derivative (6d) | Staphylococcus aureus | 16 | [4] |
| Piperazine-Thiadiazole Derivative (6c) | Escherichia coli | 8 | [4] |
| Piperazine Derivative (RL-308) | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | [5] |
| Piperazine Derivative (RL-308) | Staphylococcus aureus | 2 | [5] |
| Piperazine Derivative (RL-327) | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | [5] |
| Piperazine Derivative (RL-328) | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 | [5] |
| Schiff-base Piperazine Derivative | Methicillin-resistant Staphylococcus aureus (MRSA) | 30 | [6] |
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial drug discovery. The broth microdilution method is a widely accepted and standardized technique for this purpose.
Broth Microdilution Method for MIC Determination
1. Preparation of Materials:
-
Test Compounds: Stock solutions of the piperazine derivatives are prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Microbial Cultures: Pure cultures of the test microorganisms are grown overnight in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the microorganisms.
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or other suitable media for the specific test organism.
2. Inoculum Preparation:
-
A few colonies of the overnight microbial culture are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL for bacteria.
-
The standardized inoculum is then further diluted in the growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Assay Procedure:
-
Serial two-fold dilutions of the test compounds are prepared directly in the 96-well plates using the growth medium.
-
Each well is then inoculated with the prepared microbial suspension.
-
Controls:
-
Positive Control: Wells containing only the growth medium and the microbial inoculum (no test compound) to ensure the viability of the microorganisms.
-
Negative Control: Wells containing only the growth medium to check for contamination.
-
Standard Antibiotic: A known antibiotic (e.g., ciprofloxacin, gentamicin) is included as a reference for comparison.
-
-
The plates are incubated at an appropriate temperature (e.g., 35-37°C for most bacteria) for 18-24 hours.
4. Determination of MIC:
-
Following incubation, the MIC is determined as the lowest concentration of the piperazine derivative at which there is no visible growth of the microorganism. This is typically assessed by visual inspection for turbidity or by using a colorimetric indicator of metabolic activity.
Visualizing Experimental and Mechanistic Pathways
To better understand the experimental process and the potential mechanisms of action of these antimicrobial agents, the following diagrams have been generated.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Caption: Postulated mechanisms of antimicrobial action for certain piperazine derivatives.
Concluding Remarks
The presented data highlights the significant potential of piperazine derivatives as a versatile scaffold for the development of novel antimicrobial agents. The broad spectrum of activity, including efficacy against multi-drug resistant strains like MRSA, is particularly encouraging. The primary mechanisms of action appear to involve the inhibition of essential bacterial enzymes such as DNA gyrase and the disruption of the bacterial cell membrane. Further structure-activity relationship (SAR) studies are crucial to optimize the potency and pharmacokinetic properties of these promising compounds, paving the way for the next generation of antimicrobial therapies.
References
- 1. Synthesis, molecular docking, ADME study, and antimicrobial potency of piperazine based cinnamic acid bearing coumarin moieties as a DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antibacterial evaluation of novel pleuromutilin derivatives possessing piperazine linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijcmas.com [ijcmas.com]
- 6. nanobioletters.com [nanobioletters.com]
Safety Operating Guide
Proper Disposal of (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate: A Guide for Laboratory Professionals
Disclaimer: Before proceeding with any handling or disposal protocol, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate. This guide is based on general safety data for structurally related piperazine and tert-butyl carboxylate compounds and is intended to provide essential safety and logistical information.
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This compound and similar compounds must be treated as hazardous waste unless explicitly stated otherwise by the supplier's SDS. Improper disposal can lead to significant safety risks and environmental contamination.[1][2]
Immediate Safety and Handling Precautions
Strict adherence to safety protocols is essential when handling piperazine derivatives.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[3]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[3]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other potential ignition sources.[1]
Hazard Summary
While a specific SDS for this compound is not publicly available, data from related compounds such as 1-Boc-piperazine and other piperazine derivatives indicate the following potential hazards.[4][5]
| Hazard Classification | Description |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or inhaled.[1] |
| Skin Corrosion/Irritation | Causes skin irritation.[4][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][6] |
| Respiratory Irritation | May cause respiratory irritation.[4][6] |
| Environmental Hazards | May be harmful to aquatic life. |
Note: This table is a summary of potential hazards based on similar compounds. The specific hazards of this compound must be confirmed by consulting the official SDS.
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is through a licensed chemical waste disposal facility.[1] Do not dispose of this compound down the drain or in regular trash. [1][7]
Experimental Protocol: Waste Collection and Storage
-
Identification and Segregation:
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste".[2]
-
Include the full chemical name: "this compound". Do not use abbreviations.[2]
-
List the associated hazards as indicated in the SDS (e.g., "Irritant").[1]
-
Record the date when waste was first added to the container (the "accumulation start date").[1]
-
-
Storage (Satellite Accumulation Area):
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[9][10]
-
The SAA must be inspected weekly for any signs of leakage.[9]
-
Follow institutional limits for the maximum amount of waste stored and the maximum accumulation time (often up to one year, provided the container is not full).[10]
-
-
Final Disposal:
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to ensure safety.
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.[1]
-
Containment: For solid spills, carefully sweep or scoop the material to avoid generating dust. For liquid spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[3][11]
-
Collection: Carefully transfer the contained material and any contaminated cleaning supplies into a designated hazardous waste container.[3]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all contaminated cleaning materials as hazardous waste.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. acs.org [acs.org]
- 8. vumc.org [vumc.org]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
Comprehensive Safety and Handling Guide for (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate. It outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure laboratory safety and environmental compliance.
Hazard Identification and Precautions
Based on data from similar piperazine compounds, this compound should be handled as a potentially hazardous substance. The primary hazards are expected to include:
-
Skin Irritation: May cause skin irritation upon contact.[1][2][3][4]
-
Eye Irritation: May cause serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2][4]
It is crucial to adhere to strict safety protocols to minimize exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound.
| PPE Category | Recommended Equipment | Specifications |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for larger quantities or when there is a risk of splashing.[1][2] | Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166. |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use. |
| Body Protection | Laboratory coat. | Should be buttoned and have long sleeves. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated.[5] | To be used in accordance with the OSHA respiratory protection standard (29 CFR 1910.134). |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of the compound and ensuring the safety of laboratory personnel.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Do not eat, drink, or smoke in the laboratory.[2]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][7]
-
Keep away from incompatible materials such as strong oxidizing agents and acids.[7]
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous chemical waste.[6][8] Adherence to local, state, and federal regulations is mandatory.[6][8]
Waste Collection:
-
Collect all waste material, including empty containers and contaminated disposables (e.g., pipette tips, gloves), in a designated and clearly labeled hazardous waste container.[6]
-
The label should include "Hazardous Waste" and the chemical name.[8]
Disposal Procedure:
-
Do not dispose of down the drain or with general laboratory trash.[1]
-
Arrange for collection by a licensed hazardous waste disposal service.[1][8]
-
Decontaminate any non-disposable equipment that has come into contact with the chemical.[6]
Emergency Procedures
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][5] |
| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[1][2][5] |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2][5] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a suitable container for disposal.[6] Ventilate the area and wash the spill site after material pickup is complete. |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tert-Butyl 4-(2-aminoethyl)piperazine-1-carboxylate | C11H23N3O2 | CID 1514400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. biosynce.com [biosynce.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
